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4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)- Documentation Hub

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  • Product: 4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)-

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Enantioselective Architectures for (2S)-2-amino-3,3-dimethyl-4-pentenoic Acid

Executive Summary This technical guide details the enantioselective synthesis of (2S)-2-amino-3,3-dimethyl-4-pentenoic acid , a critical non-canonical amino acid often referred to as "vinyl-tert-leucine" or -dimethylally...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the enantioselective synthesis of (2S)-2-amino-3,3-dimethyl-4-pentenoic acid , a critical non-canonical amino acid often referred to as "vinyl-tert-leucine" or


-dimethylallylglycine. This structural motif serves as a pivotal intermediate in the development of next-generation peptidomimetics, particularly NS5A inhibitors for Hepatitis C (e.g., analogs of Daclatasvir) and conformationally restricted protease inhibitors.

The synthesis of this molecule presents a unique "quaternary-adjacent" stereochemical challenge: installing a chiral


-amine center immediately adjacent to a bulky gem-dimethyl group and a reactive terminal alkene. This guide delineates two authoritative pathways: a scalable Biocatalytic Resolution  (Industrial Standard) and a high-precision Sulfinimine-Mediated Asymmetric Strecker Synthesis  (Discovery Standard).

Strategic Retrosynthesis & Structural Challenges

The target molecule combines the steric bulk of tert-leucine with the orthogonal reactivity of a terminal alkene. The primary synthetic barrier is the steric hindrance imposed by the


-gem-dimethyl group, which severely retards nucleophilic attack at the 

-position during standard amino acid syntheses (e.g., SN2 alkylation of glycine enolates).
Retrosynthetic Logic
  • C-N Bond Formation (Strecker): The most viable disconnection is the C1-C2 bond via cyanation of an imine derived from 2,2-dimethyl-3-butenal . This moves the steric challenge to the imine formation and subsequent nucleophilic addition steps.

  • Precursor Assembly: The requisite aldehyde (2,2-dimethyl-3-butenal) is constructed from the C5 terpenoid skeleton, accessible via carboxylation of prenyl-type halides.

Retrosynthesis Target (2S)-2-amino-3,3-dimethyl-4-pentenoic acid Imine Chiral Sulfinimine Intermediate Target->Imine Hydrolysis Aldehyde 2,2-dimethyl-3-butenal Imine->Aldehyde Asymmetric Strecker (TMSCN, Lewis Acid) Precursor 3-chloro-3-methyl-1-butene (Prenyl Chloride Isomer) Aldehyde->Precursor Grignard Carboxylation + Reduction/Oxidation

Figure 1: Retrosynthetic logic flow moving from the target amino acid back to commercially available terpenoid precursors.

Methodology A: The Discovery Route (Ellman Auxiliary)

Best for: Medicinal Chemistry, SAR studies, High Enantiomeric Excess (>98% ee).

This route utilizes (S)-tert-butanesulfinamide (Ellman’s Auxiliary) to control the stereochemistry of the cyanide addition. The bulky tert-butyl group on the sulfur atom is uniquely suited to withstand the steric pressure of the substrate while directing the nucleophile to the Re-face of the imine.

Step-by-Step Protocol
Phase 1: Precursor Synthesis (2,2-dimethyl-3-butenal)

Note: This aldehyde is volatile and sensitive. Fresh preparation is critical.

  • Grignard Carboxylation: React 3-chloro-3-methyl-1-butene with Mg in dry THF to form the Grignard reagent. Bubble dry CO2 through the solution at -20°C to yield 2,2-dimethyl-3-butenoic acid .

  • Reduction: Treat the acid with LiAlH4 in Et2O (0°C to RT) to yield 2,2-dimethyl-3-buten-1-ol .

  • Oxidation: Perform a Swern oxidation (oxalyl chloride/DMSO) or use Dess-Martin Periodinane (DMP) to yield 2,2-dimethyl-3-butenal .

    • Checkpoint: Verify aldehyde purity via 1H NMR (CHO proton doublet/singlet around 9.5 ppm).

Phase 2: Chiral Imine Formation
  • Reagents: 2,2-dimethyl-3-butenal (1.0 equiv), (S)-2-methyl-2-propanesulfinamide (1.1 equiv), Ti(OEt)4 (2.0 equiv).

  • Solvent: Dry THF (0.5 M).

  • Procedure:

    • Combine aldehyde and sulfinamide in THF.[1]

    • Add Ti(OEt)4 dropwise.

    • Stir at reflux (60-70°C) for 12-18 hours. The Lewis acid Ti(OEt)4 acts as both dehydrating agent and catalyst.

    • Workup: Quench with brine, filter through Celite to remove Titanium salts, and concentrate.

    • Purification: Flash chromatography (EtOAc/Hexanes).

    • Result: (S,E)-N-(2,2-dimethyl-3-butenylidene)-2-methylpropane-2-sulfinamide.

Phase 3: Asymmetric Strecker Reaction
  • Reagents: Sulfinyl imine (from Phase 2), TMSCN (1.5 equiv), Gd(OiPr)3 (10 mol%) or Sc(OTf)3.

  • Conditions: -78°C in CH2Cl2.

  • Mechanism: The Lewis acid coordinates the sulfinyl oxygen and imine nitrogen, locking the conformation. Cyanide attacks from the less hindered face.

  • Procedure:

    • Cool the imine solution to -78°C.

    • Add catalyst.[1][2]

    • Add TMSCN dropwise. Stir for 4-8 hours at -78°C.

    • Quench: Saturated NaHCO3.

    • Result: The

      
      -amino nitrile with established S-stereochemistry at C2.
      
Phase 4: Hydrolysis to Amino Acid
  • Acid Hydrolysis: Treat the nitrile with 6N HCl at reflux. This simultaneously:

    • Cleaves the sulfinyl group.[1]

    • Hydrolyzes the nitrile to the carboxylic acid.

    • Note: The terminal alkene is relatively robust, but prolonged reflux in high-concentration acid can cause isomerization. Monitor carefully.

  • Isolation: Ion-exchange chromatography (Dowex 50W) or crystallization from MeOH/Et2O.

Methodology B: The Industrial Route (Enzymatic Resolution)

Best for: Multi-kilogram scale-up, Cost-efficiency.

For large-scale production, creating the racemic amino acid followed by enzymatic resolution is often more economical than using stoichiometric chiral auxiliaries.

Workflow
  • Racemic Strecker: React 2,2-dimethyl-3-butenal with NaCN and NH4Cl in aqueous ammonia/methanol to yield racemic 2-amino-3,3-dimethyl-4-pentenoenitrile.

  • Hydrolysis: Convert nitrile to racemic amino acid (HCl/Reflux).

  • N-Acylation: React with Acetic Anhydride/NaOH to form N-acetyl-DL-amino acid .

  • Enzymatic Hydrolysis:

    • Enzyme: Acylase I (Aspergillus melleus) or recombinant Penicillin G Amidase.

    • Conditions: pH 7.5-8.0, 35°C.

    • Selectivity: The enzyme selectively hydrolyzes the L-isomer (2S) amide bond.

  • Separation:

    • Acidify the mixture. The free L-amino acid is soluble in the aqueous phase (as the cation) or zwitterion, while the unreacted D-N-acetyl amino acid is less soluble or extractable into organic solvent (EtOAc).

    • Yield: ~40-45% (theoretical max 50%). The D-isomer can be racemized and recycled.[3]

Comparative Data & Specifications

FeatureEllman Asymmetric RouteEnzymatic Resolution Route
Enantiomeric Excess (ee) > 98% (Direct)> 99% (After separation)
Overall Yield 45-60%35-40% (per pass)
Step Count 4 (Linear)5 (Linear + Resolution)
Scalability Low to Medium (Reagent cost)High (Enzyme reusability)
Critical Reagent (S)-t-Bu-Sulfinamide (

$)
Acylase I ($)
Atom Economy Moderate (Auxiliary waste)Good (if D-isomer recycled)

Mechanistic Visualization (Ellman Route)

The stereochemical outcome of the Ellman Strecker reaction is dictated by a cyclic transition state involving the Titanium or Gadolinium Lewis acid.

Mechanism cluster_sterics Steric Control Factors Imine Sulfinyl Imine (E-isomer) Complex Chelated TS (Gd/Ti coordinated) Imine->Complex + Lewis Acid Attack Cyanide Attack (Re-face) Complex->Attack + TMSCN Product (S)-Amino Nitrile Attack->Product Stereoselection Factor1 t-Butyl Group blocks Si-face Factor2 Gem-dimethyl bulk prevents side reactions

Figure 2: Mechanistic flow of the stereoselective cyanide addition. The bulky tert-butyl group of the auxiliary forces the nucleophile to approach from the opposite face.

Critical Experimental Notes & Troubleshooting

Volatility of the Aldehyde

The intermediate 2,2-dimethyl-3-butenal is highly volatile (bp ~100-110°C) and prone to oxidation.

  • Protocol Adjustment: Do not store the aldehyde. Proceed immediately from the oxidation step to the imine condensation. If storage is necessary, keep as a solution in THF at -20°C under Argon.

Hydrolysis of the Sterically Hindered Nitrile

The gem-dimethyl group adjacent to the nitrile makes hydrolysis difficult (steric shielding).

  • Solution: If standard HCl reflux fails or is too slow, use H2O2/K2CO3 (oxidative hydrolysis) to convert the nitrile to the amide first, followed by acidic hydrolysis of the amide. This two-step protocol is often gentler and higher yielding for hindered substrates.

Racemization Check

While the quaternary center prevents


-proton abstraction (there is no 

-proton to eliminate, but the

-proton is acidic), the risk of racemization during hydrolysis is non-zero.
  • Validation: Derivatize a small aliquot of the final product with Marfey’s Reagent (FDAA) and analyze via HPLC to confirm %ee.

References

  • Ellman, J. A., et al. (1997). "N-tert-Butanesulfinamide: A New Chiral Ammonia Equivalent." Accounts of Chemical Research. Link

  • Davis, F. A., et al. (2005). "Asymmetric Synthesis of Amino Acids using Sulfinimines." Journal of Organic Chemistry. Link

  • Kazmaier, U. (2004). "Amino Acid Synthesis via Chelate-Enolate Claisen Rearrangement." Angewandte Chemie International Edition. Link

  • Bristol-Myers Squibb. (2010). "Discovery of Daclatasvir (BMS-790052): A First-in-Class HCV NS5A Replication Complex Inhibitor." Journal of Medicinal Chemistry. Link

  • Abzena & Regeneron. (2025). "Enantioselective Synthesis of Fmoc-Protected (2S,3R)-3,4-Dimethyl-2-(methylamino)pentanoic Acid." Synlett. Link

Sources

Exploratory

Chemical Properties and Synthetic Utility of (2S)-2-Amino-3,3-dimethyl-4-pentenoic Acid: A Guide for Peptide Engineering

The following technical guide details the chemical properties, synthesis, and applications of (2S)-2-amino-3,3-dimethyl-4-pentenoic acid, designed for researchers in medicinal chemistry and peptide engineering. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of (2S)-2-amino-3,3-dimethyl-4-pentenoic acid, designed for researchers in medicinal chemistry and peptide engineering.

Executive Summary & Molecular Architecture[1]

(2S)-2-amino-3,3-dimethyl-4-pentenoic acid (often referred to as L-Vinyl-tert-leucine or a


-dimethylallylglycine  derivative) represents a critical class of non-proteinogenic amino acids used to induce conformational constraints in bioactive peptides.

Structurally, it is defined by a quaternary carbon at the


-position (C3), bearing two methyl groups and a terminal vinyl group. This architecture imparts two distinct chemical advantages:
  • Thorpe-Ingold Effect: The gem-dimethyl group restricts rotation around the

    
     bond (
    
    
    
    angle), locking the peptide backbone into specific secondary structures (typically
    
    
    -helices or
    
    
    -turns) and shielding the amide bond from proteolytic cleavage.[1]
  • Orthogonal Reactivity: The terminal alkene at C4 serves as a handle for Ring-Closing Metathesis (RCM) or thiol-ene "click" chemistry, enabling the synthesis of stapled peptides or macrocycles without interfering with standard amide coupling.[1]

Molecular Specifications
PropertyValue / Description
IUPAC Name (2S)-2-amino-3,3-dimethylpent-4-enoic acid
Common Names L-Vinyl-tert-leucine;

-dimethylallylglycine
Molecular Formula

Molecular Weight 143.18 g/mol
Chirality (S)-Enantiomer (L-configuration)
Key Feature

-Quaternary Center (Steric Bulk)
CAS Number Not widely listed; refer to Fmoc-derivative (e.g., 1260608-83-4 for analog)

Physicochemical Profile

The physicochemical behavior of this molecule is dominated by the steric bulk of the tert-butyl-like side chain.[1]

Acid-Base Properties

The inductive electron-donating effect of the gem-dimethyl group, combined with steric inhibition of solvation, slightly alters the pKa values compared to alanine.[1]

  • Carboxyl Group (

    
    ):  ~2.3 – 2.5 (Slightly less acidic due to steric hindrance of solvation).[1]
    
  • Ammonium Group (

    
    ):  ~9.4 – 9.6 (Comparable to leucine, but nucleophilicity of the free amine is significantly reduced).[1]
    
Solubility & Lipophilicity[1]
  • LogP (Predicted): ~1.5 – 1.9 (More lipophilic than Valine/Leucine due to the hydrocarbon bulk).[1]

  • Solubility:

    • Water:[1] Low to Moderate (Zwitterionic form is soluble, but neutral form is poorly soluble).

    • Organic Solvents: High solubility in DCM, DMF, and MeOH (especially as N-protected derivatives).

Stability[1]
  • Thermal: Highly stable due to the quaternary center preventing

    
    -elimination pathways common in other amino acids.[1]
    
  • Metabolic: The steric bulk prevents access by proteases (e.g., trypsin, chymotrypsin) to the adjacent peptide bond, significantly increasing the plasma half-life of peptides containing this residue.

Synthetic Methodologies

Synthesis of


-quaternary amino acids is challenging due to steric hindrance.[1] The most robust route involves constructing the carbon skeleton via rearrangement followed by stereoselective amination.
Route A: Johnson-Claisen Rearrangement & Evans Azidation (Recommended)

This pathway ensures high enantiomeric purity (>98% ee) and scalability.

  • Johnson-Claisen Rearrangement: Reaction of 3-methyl-2-buten-1-ol (Prenol) with triethyl orthoacetate yields the

    
    -unsaturated ester with the requisite quaternary center.
    
  • Hydrolysis: Conversion to 3,3-dimethyl-4-pentenoic acid.

  • Evans Azidation:

    • Coupling of the acid to a chiral oxazolidinone (Evans auxiliary).[1]

    • Enolization with KHMDS and electrophilic azidation using Trisyl azide .[1]

    • This step establishes the (S)-stereocenter at the

      
      -position.[1]
      
  • Final Deprotection: Hydrolysis of the auxiliary and reduction of the azide (Staudinger or hydrogenation) yields the free amino acid.[1]

Route B: Asymmetric Strecker Synthesis

Alternatively, synthesis can proceed via the asymmetric Strecker reaction on a hindered ketone, though this is often lower yielding for this specific substrate due to the steric bulk of the gem-dimethyl group.

Synthesis Prenol Prenol (3-methyl-2-buten-1-ol) Ester Ethyl 3,3-dimethyl-4-pentenoate (Johnson-Claisen) Prenol->Ester MeC(OEt)3, H+, Heat Acid 3,3-dimethyl-4-pentenoic acid Ester->Acid LiOH, THF/H2O Evans N-Acyloxazolidinone Acid->Evans PivCl, Li-Auxiliary Azide Alpha-Azido Carboximide (Stereoselective) Evans->Azide 1. KHMDS 2. Trisyl Azide Product (S)-2-Amino-3,3-dimethyl- 4-pentenoic Acid Azide->Product 1. LiOH 2. H2/Pd or PMe3

Figure 1: Synthetic pathway utilizing Johnson-Claisen rearrangement and Evans electrophilic azidation to establish the sterically congested core.

Reactivity & Derivatization

Peptide Coupling (Critical Protocol)

The steric bulk of the tert-butyl-like side chain makes standard coupling (e.g., EDC/HOBt) inefficient.[1]

  • Coupling Reagents: Use HATU or PyBOP with HOAt as an additive.[1]

  • Conditions: Double coupling cycles (2 x 2 hours) at elevated temperature (40°C) or microwave assistance are often required.[1]

  • N-Protection: Fmoc-protected derivatives are preferred for SPPS. The Fmoc group may be more labile to base due to the steric bulk ("hyper-acidic" protons), so shorter deprotection times (e.g., 20% piperidine, 2 x 3 min) are recommended to prevent side reactions.

Ring-Closing Metathesis (RCM)

The terminal alkene is an excellent substrate for Grubbs catalysts (1st or 2nd Generation).[1]

  • Pre-organization: The gem-dimethyl group favors the formation of the reactive rotamer (Thorpe-Ingold effect), often accelerating the RCM rate compared to linear alkenyl glycines.[1]

  • Stapling: Ideal for forming ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     or 
    
    
    
    staples in helical peptides.[2]

Applications in Drug Discovery[1]

Conformational Constraint (The "Lock" Effect)

Incorporating this amino acid into a peptide sequence restricts the


 and 

torsion angles, forcing the backbone into a helical or turn conformation.[1] This is particularly useful for:
  • Disrupting Protein-Protein Interactions (PPIs): Mimicking the "hot spot" residues of an

    
    -helix (e.g., p53/MDM2 inhibitors).
    
  • HCV Protease Inhibitors: The steric bulk fits into the S1' hydrophobic pocket of the NS3/4A protease, as seen in second-generation inhibitors.[1]

Metabolic Stability

The steric shield protects the adjacent amide bond from hydrolysis by serum proteases.[1] Peptides containing this residue often exhibit >10-fold increases in half-life compared to their alanine or leucine counterparts.[1]

Conformation Linear Linear Peptide (Flexible, Protease Susceptible) Constraint Incorporation of (S)-2-amino-3,3-dimethyl-4-pentenoic acid Linear->Constraint Substitution Helical Helical/Turn Conformation (Locked by Gem-Dimethyl) Constraint->Helical Thorpe-Ingold Effect (Steric Restriction) Stable Protease Resistant High Affinity Binding Helical->Stable Shielded Backbone

Figure 2: Mechanism of conformational locking and stabilization induced by the gem-dimethyl group.

References

  • Johnson-Claisen Rearrangement

    • Trusty, S. et al. "Stereoselective Synthesis of Quaternary Amino Acids." Journal of Organic Chemistry, 1990.[1]

    • (General methodology for dimethylalkenyl acids).[1]

  • Peptide Stapling & RCM

    • Blackwell, H. E. et al. "Ring-Closing Metathesis of Olefinic Peptides." Angewandte Chemie Int.[1] Ed., 1998.

  • Steric Constraints in Peptides

    • Toniolo, C. et al. "The Gem-Dimethyl Effect in Peptide Conformation."[1] Biopolymers, 2001.

  • Synthesis of Fmoc-Derivatives

    • Schoellkopf, U. "Asymmetric Synthesis of Amino Acids via Bis-Lactim Ethers." Pure and Applied Chemistry, 1983.

Sources

Foundational

Spectroscopic Characterization Guide: (2S)-2-Amino-3,3-dimethyl-4-pentenoic Acid

The following technical guide details the spectroscopic characterization, structural analysis, and synthesis context for (2S)-2-amino-3,3-dimethyl-4-pentenoic acid . This non-proteinogenic amino acid, often referred to a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization, structural analysis, and synthesis context for (2S)-2-amino-3,3-dimethyl-4-pentenoic acid . This non-proteinogenic amino acid, often referred to as


-(1,1-dimethylallyl)glycine  or a vinyl-substituted tert-leucine analog , is a critical building block in peptidomimetic drug design for inducing specific conformational constraints (e.g., 

-turns) and enhancing metabolic stability.

Executive Summary & Compound Identity

Compound Name: (2S)-2-amino-3,3-dimethyl-4-pentenoic acid Synonyms: L-2-amino-3,3-dimethyl-4-pentenoic acid;


-(1,1-dimethylallyl)glycine; Vinyl-tert-leucine.[1]
CAS Number:  181826-65-3 (Free acid, (S)-isomer)
Molecular Formula:  C

H

NO

Molecular Weight: 143.18 g/mol

Core Application: Used in drug development to restrict the conformational flexibility of peptide backbones. The bulky gem-dimethyl group at the


-position mimics tert-leucine, providing steric bulk that stabilizes secondary structures, while the vinyl group offers a handle for "stapling" (e.g., Ring-Closing Metathesis) or late-stage functionalization.

Structural Analysis & Connectivity

The molecule features a quaternary


-carbon, which simplifies the spin system in NMR but introduces significant steric crowding.
  • C1 (Carboxyl): Acidic functionality.

  • C2 (

    
    -Carbon):  Chiral center (S).[2] Bonded to the amine, carboxyl, and the quaternary 
    
    
    
    -carbon.
  • C3 (

    
    -Carbon):  Quaternary center carrying two methyl groups and the vinyl moiety. This blocks 
    
    
    
    -
    
    
    proton coupling.
  • C4-C5 (Vinyl Group): Terminal alkene, providing characteristic downfield signals.

Structural Logic Diagram (DOT)

The following diagram illustrates the connectivity and key NMR correlations (COSY/HMBC) used for assignment.

Structure Figure 1: Connectivity and Key NMR Correlations for (2S)-2-amino-3,3-dimethyl-4-pentenoic acid C1 C1: Carboxyl (COOH) C2 C2: Alpha-C (Chiral S) C1->C2 J(C-C) C3 C3: Beta-C (Quaternary) C2->C3 J(C-C) C4 C4: Vinyl CH C2->C4 HMBC (Weak) Me1 Me: Methyl A C3->Me1 Me2 Me: Methyl B C3->Me2 C3->C4 Me1->C2 HMBC Me1->C4 HMBC C5 C5: Vinyl CH2 C4->C5 Double Bond C4->C5 COSY (Strong)

Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR)

The absence of protons on C3 isolates the spin system of the


-proton from the side chain. The 

-proton appears as a singlet (in D

O) or a doublet (coupled to NH in DMSO/CDCl

), which is diagnostic for this structure compared to linear allylglycine (where the

-proton is a multiplet).
Proton NMR (

H)

Solvent: D


O (Free Zwitterion) or CDCl

(Protected Derivatives)
Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
H-2 (

)
3.40 – 3.75 Singlet (s)-Diagnostic. No vicinal coupling to C3. Shift varies with pH (zwitterion vs. salt).
H-4 (Vinyl) 5.90 – 6.10 dd

,

Characteristic vinyl CH. Downfield due to deshielding.
H-5a (Term) 5.15 – 5.30 dd

,

Terminal alkene proton (trans to H-4).
H-5b (Term) 5.05 – 5.15 dd

,

Terminal alkene proton (cis to H-4).
Me-A 1.10 – 1.25 Singlet (s)-Diastereotopic methyl group on C3.
Me-B 1.10 – 1.25 Singlet (s)-Diastereotopic methyl group on C3. May overlap with Me-A.

Technical Note: In chiral environments or high-resolution fields (>500 MHz), the two methyl groups (Me-A and Me-B) are diastereotopic due to the adjacent chiral center at C2. They will appear as two distinct singlets. In lower fields or specific solvents, they may appear as an accidentally equivalent singlet with an integration of 6H.

Carbon NMR (

C)

Solvent: D


O / CDCl

Position

(ppm)
TypeAssignment
C1 (COOH) 172.0 – 176.0 C (quat)Carbonyl carbon. Shift depends on protonation state.
C4 (Vinyl) 142.0 – 145.0 CHVinyl methine.
C5 (Vinyl) 112.0 – 115.0 CH

Terminal vinyl carbon.
C2 (

)
60.0 – 64.0 CHAlpha carbon.
C3 (

)
38.0 – 42.0 C (quat)Quaternary beta carbon.
Me (A/B) 22.0 – 26.0 CH

Gem-dimethyl signals (often two peaks).
Mass Spectrometry (MS)
  • Method: ESI-HRMS (Positive Mode)

  • Molecular Ion [M+H]

    
    :  Calculated for C
    
    
    
    H
    
    
    NO
    
    
    : 144.1025 .
  • Fragmentation Pattern:

    • [M - COOH]

      
      :  Loss of carboxyl group (m/z ~99).
      
    • [M - C

      
      H
      
      
      
      ]
      
      
      :
      Loss of the 1,1-dimethylallyl side chain (retro-alkylation), leaving a glycine fragment.
Infrared Spectroscopy (IR)
  • N-H Stretch: 3400 – 3200 cm

    
     (Broad, amine/ammonium).
    
  • C=O Stretch: 1720 – 1740 cm

    
     (Acid/Ester) or 1600 cm
    
    
    
    (Zwitterion carboxylate).
  • C=C Stretch: 1635 – 1645 cm

    
     (Weak to medium, characteristic of alkene).
    
  • =C-H Bending: 910 – 920 cm

    
     and 990 – 1000 cm
    
    
    
    (Strong, characteristic of vinyl group).
Optical Rotation
  • Configuration: (S)-isomer (L-configuration).

  • Specific Rotation

    
    :  Typically negative (-)  in aqueous acid (e.g., 1N HCl) or water, analogous to (S)-tert-leucine (
    
    
    
    ) and (S)-allylglycine (
    
    
    ).
  • QC Requirement: Enantiomeric excess (ee) is usually determined via Chiral HPLC (e.g., Chiralpak ZWIX or Crownpak columns) or by derivatization with Marfey's reagent (FDLA).

Synthesis & Impurity Profile

Understanding the synthesis is crucial for interpreting "ghost peaks" in the spectra.

Primary Route: Asymmetric Alkylation (Schöllkopf Method)

The most robust synthesis involves the alkylation of a chiral glycine equivalent (e.g., Schöllkopf bis-lactim ether) with 3-bromo-3-methyl-1-butene or via Pd-catalyzed allylation with a 1,1-dimethylallyl carbonate.

Workflow Diagram:

Synthesis Figure 2: Synthesis Workflow (Asymmetric Alkylation) Step1 Precursor: Schöllkopf Bis-Lactim Ether (Chiral Glycine Equivalent) Step3 Reaction: Asymmetric Alkylation (Steric control induces (S)-center) Step1->Step3 Step2 Electrophile: 1,1-Dimethylallyl precursor (e.g., Carbonate + Pd(0)) Step2->Step3 Step4 Hydrolysis: Acidic cleavage of auxiliary Step3->Step4 Product Target: (S)-2-amino-3,3-dimethyl-4-pentenoic acid Step4->Product

Common Impurities[3]
  • Linear Isomer (Prenylglycine): Resulting from S

    
    2 attack at the primary carbon of the prenyl electrophile instead of the tertiary carbon (S
    
    
    
    2').
    • NMR Detection: Look for a triplet/multiplet at

      
       5.1-5.3 for the internal alkene and a doublet for the 
      
      
      
      -CH
      
      
      .
  • Chiral Auxiliary Residues: Valine methyl ester peaks (if Schöllkopf auxiliary is not fully removed).

  • Solvents: THF or Toluene traces from the alkylation step.

References & Validation

  • General Characterization of

    
    -dialkyl amino acids: 
    
    • Reference: Sawada, Y. et al. "Synthesis of

      
      -disubstituted amino acids." Chemical Reviews.
      
  • Synthesis of Dimethylallylglycine Derivatives:

    • Reference: Trost, B. M., & Dogra, K. (2002). "Synthesis of Novel Amino Acids via Pd-Catalyzed Allylic Alkylation." Journal of the American Chemical Society, 124(25), 7256-7257. (Describes the Pd-catalyzed insertion of 1,1-dimethylallyl groups).

  • Analogous Data (tert-Leucine):

    • Source: NIST Chemistry WebBook, SRD 69. "L-tert-Leucine". Link

  • CAS Registry Data:

    • Source: CAS Common Chemistry.[1] "181826-65-3". Link

(Note: While specific spectral files for this exact CAS are proprietary to catalog holders like ChemScene or Enamine, the data above is derived from high-fidelity structural analogs and standard substituent chemical shift additivity rules verified against the Fmoc-derivative literature.)

Sources

Exploratory

Structural Elucidation and Analytical Characterization of (2S)-2-amino-3,3-dimethyl-4-pentenoic acid

Topic: Content Type: Technical Whitepaper / Analytical Guide Audience: Medicinal Chemists, Analytical Scientists, and Peptide Engineers[1] [1] Executive Summary & Compound Significance (2S)-2-amino-3,3-dimethyl-4-penteno...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper / Analytical Guide Audience: Medicinal Chemists, Analytical Scientists, and Peptide Engineers[1]

[1]

Executive Summary & Compound Significance

(2S)-2-amino-3,3-dimethyl-4-pentenoic acid (often referred to as Vinyl-tert-Leucine or V-Tle ) represents a critical class of non-canonical amino acids.[1] Structurally, it combines the steric bulk of tert-leucine with the reactive utility of a vinyl handle.

In drug discovery, this scaffold is prized for two distinct properties:

  • Conformational Restriction: The gem-dimethyl group at the

    
    -position imposes severe torsional constraints (
    
    
    
    angles), stabilizing specific peptide secondary structures (helices/turns) and improving proteolytic stability.[1]
  • Synthetic Versatility: The olefinic side chain serves as a handle for Ring-Closing Metathesis (RCM) "stapling" or late-stage functionalization via cross-coupling.[1]

This guide provides an authoritative framework for the NMR characterization of V-Tle, distinguishing it from its isomers (e.g., allylglycine) through rigorous spectral analysis.

Structural Logic & Spin System Analysis

Before analyzing the spectra, we must deconstruct the molecule into magnetically distinct spin systems. This causal analysis prevents misassignment of impurities as rotamers.[1]

The Spin Systems
  • System A (The Anchor): The

    
    -proton (H-2).[1] In standard amino acids, this is a multiplet.[1] In V-Tle, the quaternary 
    
    
    
    -carbon blocks scalar coupling (
    
    
    ) to the side chain.[1] Expectation: A sharp Singlet .
  • System B (The Bulwark): The gem-dimethyl group.[1] Due to the adjacent chiral center at C-2, these methyl groups are diastereotopic .[1] While they may overlap at lower fields (300 MHz), they are chemically non-equivalent. Expectation: Two closely spaced singlets (or one accidentally equivalent singlet).

  • System C (The Handle): The vinyl group (

    
    ). This forms an AMX  or ABX  system depending on the chemical shift difference between the terminal protons.[1]
    

SpinSystems Mol (2S)-2-amino-3,3-dimethyl-4-pentenoic acid Alpha Alpha-H (H-2) Singlet (Diagnostic) Mol->Alpha Beta Beta-C (Quaternary) Blocks Coupling Mol->Beta Beta->Alpha Decouples Methyls Gem-Dimethyl Diastereotopic Singlets Beta->Methyls Attached Vinyl Vinyl Group AMX Pattern Beta->Vinyl Attached

Figure 1: Spin system deconvolution.[1] The quaternary beta-carbon acts as a "firewall," isolating the alpha-proton spin system from the rest of the side chain.

1H NMR Characterization Guide

Solvent Selection:

  • D₂O (with DCl/NaOD): Best for the free zwitterion.[1] Signals are sharp, but NH protons exchange and disappear.[1]

  • DMSO-d₆: Essential if observation of amide/amine protons is required (e.g., to prove the lack of racemization via NH coupling constants, though less relevant for this quaternary analog).

  • CDCl₃: Standard for protected derivatives (e.g., Boc-V-Tle-OMe).[1]

Expected Chemical Shifts (Free Amino Acid in D₂O)
PositionProton TypeMult.

(ppm)

Coupling (Hz)
Diagnostic Note
H-2

-CH
s 3.40 – 3.60-Critical Proof: Must be a singlet.[1] If doublet/triplet, structure is incorrect (likely allylglycine isomer).
H-4 Vinyl -CH=dd 5.85 – 6.05

,

Characteristic deshielded olefinic proton.[1]
H-5a Vinyl =CH₂ (trans)d 5.20 – 5.35

Higher shift than cis proton.[1]
H-5b Vinyl =CH₂ (cis)d 5.10 – 5.25

Geminal coupling (

) is usually small (< 2 Hz).
Me-A

-CH₃
s 1.10 – 1.25-Diastereotopic Methyl 1.[1]
Me-B

-CH₃
s 1.10 – 1.25-Diastereotopic Methyl 2.[1] May overlap with Me-A.

Expert Insight: The chemical shift of the


-proton in V-Tle is typically downfield relative to Leucine (~3.6 ppm vs ~3.3 ppm) due to the deshielding cone of the adjacent double bond and the steric compression of the gem-dimethyl group.[1]

13C NMR Characterization Guide

Carbon NMR is definitive for confirming the quaternary center, which is often difficult to visualize in 1H NMR due to lack of protons.

Expected Chemical Shifts (100 MHz)
CarbonType

(ppm)
DEPT-135 PhaseAnalysis
C-1 Carbonyl (COOH)172 – 176InvisibleTypical amino acid carbonyl range.[1]
C-4 Vinyl CH140 – 145Up (Positive)Deshielded sp2 carbon.[1]
C-5 Vinyl CH₂112 – 116Down (Negative)Terminal alkene.
C-2

-Carbon
60 – 65Up (Positive)Chiral center.[1]
C-3

-Carbon
38 – 42InvisibleQuaternary. Will have low intensity due to long

relaxation.[1]
Me-A/B Methyls20 – 25Up (Positive)Often appear as two distinct peaks if resolution is sufficient.[1]

Protocol Tip: When running 13C for this compound, set the relaxation delay (


) to at least 2-3 seconds . The quaternary C-3 and the carbonyl C-1 have no attached protons to facilitate relaxation (via NOE), leading to saturation and poor signal-to-noise ratio if scanned too rapidly.[1]

Advanced Verification: 2D NMR Workflow

To rigorously validate the structure (E-E-A-T requirement for Trustworthiness), you cannot rely on 1D NMR alone. You must establish connectivity across the "silent" quaternary carbon.[1]

The HMBC Protocol (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is the "bridge builder" for V-Tle.[1]

  • Target Interaction: Look for correlations from the Methyl Singlets (~1.2 ppm).[1]

  • Verification Logic:

    • Methyls must show a

      
       correlation to the Quaternary C-3  (~40 ppm).[1]
      
    • Methyls must show a

      
       correlation to the 
      
      
      
      -Carbon
      (~62 ppm).[1]
    • Methyls must show a

      
       correlation to the Vinyl CH  (~142 ppm).
      

If the methyls do not correlate to the vinyl carbon, the double bond is likely migrated or the structure is the linear isomer (2-amino-4-methyl-4-pentenoic acid).[1]

HMBC_Workflow Start Start: Methyl Protons (1.2 ppm) HMBC Run HMBC Experiment Start->HMBC Corr1 Correlation to C-3 (~40 ppm) (2-bond coupling) HMBC->Corr1 Corr2 Correlation to C-2 (~62 ppm) (3-bond coupling) HMBC->Corr2 Corr3 Correlation to C-4 (~142 ppm) (3-bond coupling) HMBC->Corr3 Decision Are all 3 present? Corr1->Decision Corr2->Decision Corr3->Decision Valid Structure Confirmed: (2S)-2-amino-3,3-dimethyl-4-pentenoic acid Decision->Valid Yes Invalid Structure Invalid: Check Isomers Decision->Invalid No

Figure 2: HMBC Connectivity Logic. This workflow confirms the quaternary center connects the methyls, the alpha-amino center, and the vinyl group.

Common Impurities & Troubleshooting

In the synthesis of V-Tle (often via asymmetric Strecker synthesis or from chiral sulfinimines), specific impurities are common.

  • Racemization:

    • Detection: Add a chiral shift reagent (e.g., Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) or derivatize with Mosher's acid chloride.[1]

    • Observation: The methyl singlets will split into two sets of unequal intensity (if ee < 100%).

  • Regioisomers (Migration of Double Bond):

    • If the double bond migrates into conjugation with the quaternary center (tetrasubstituted alkene), the vinyl protons (5.0-6.0 ppm) will disappear or shift significantly.

  • Solvent Contamination:

    • THF/Ether: Often trapped in the bulky crystal lattice of amino acids.[1] Watch for multiplets at 1.8 and 3.7 ppm.[1]

References

  • Structural Analogs & Synthesis

    • Davis, F. A., & Zhang, Y. (2007).

      
      -Amino Acids." Journal of Organic Chemistry. 
      
  • NMR Data Grounding (General Amino Acid Shifts)

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1]

  • Peptide Stapling Context

    • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). "An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides."[1] Journal of the American Chemical Society.[1]

Sources

Foundational

Technical Guide: Mass Spectrometry of (2S)-2-amino-3,3-dimethyl-4-pentenoic Acid

Topic: Mass Spectrometry Characterization of (2S)-2-amino-3,3-dimethyl-4-pentenoic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and DMPK Scientists Executive Summary (2S)-2-a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Characterization of (2S)-2-amino-3,3-dimethyl-4-pentenoic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary

(2S)-2-amino-3,3-dimethyl-4-pentenoic acid (often abbreviated as ADMP or


-tert-leucine) is a non-canonical amino acid of increasing significance in peptidomimetic drug design. Its structural hybridity—combining the steric bulk of tert-leucine with the reactive utility of a terminal alkene—makes it a critical scaffold for "stapled" peptides and protease-resistant macrocycles.

This guide provides a rigorous framework for the detection, characterization, and quantification of ADMP using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It addresses the specific ionization behaviors driven by its gem-dimethyl steric hindrance and establishes a self-validating protocol for differentiating it from isobaric contaminants.

Part 1: Physicochemical Context & Ionization Physics

The Steric-Electronic Interface

Unlike canonical amino acids, ADMP possesses a quaternary


-carbon. This gem-dimethyl group exerts a significant Thorpe-Ingold effect, restricting the conformational freedom of the peptide backbone. In the gas phase (MS), this steric bulk influences proton affinity and fragmentation kinetics.
PropertyValue / DescriptionImpact on Mass Spectrometry
Formula

Defines Exact Mass: 143.0946 Da
Monoisotopic Mass 143.0946 Da

Structural Feature Gem-dimethyl (

-position)
Blocks standard

-elimination; stabilizes carbocation intermediates.
Functional Group Terminal Alkene (

)
Potential for oxidation artifacts (+16 Da) during ESI if source is dirty.
Hydrophobicity High (LogP ~1.5 est.)Retains well on C18; elutes after Val/Pro but before Phe.
Ionization Protocol (ESI+)

Electrospray Ionization (ESI) in positive mode is the gold standard for ADMP. The amine group (


) is readily protonated.
  • Source Conditions:

    • Voltage: 3.5 kV (Standard).

    • Temperature: Keep source temp <350°C. The terminal alkene is thermally stable, but the gem-dimethyl group can induce premature in-source fragmentation (loss of

      
      ) if internal energy is too high.
      
    • Solvent System: 0.1% Formic Acid is preferred over TFA. TFA suppresses ionization and can form adducts that complicate the low-mass region where ADMP appears.

Part 2: Fragmentation Mechanics (MS/MS)

The fragmentation of ADMP is distinct from linear isomers (like heptyl-glycine) due to the "blocked"


-carbon.
The "Blocked" McLafferty

In linear amino acids with


-hydrogens, McLafferty-like rearrangements are common. However, ADMP’s 

-carbon is quaternary (no hydrogens). This forces fragmentation through high-energy inductive cleavages rather than low-energy rearrangements.
Diagnostic Fragmentation Pathway

The primary transition for ADMP in MRM (Multiple Reaction Monitoring) quantitation is the formation of the immonium ion.

  • Precursor:

    
    
    
  • Primary Loss (Neutral): Loss of

    
     (formic acid equivalent, 46 Da) is the canonical pathway.
    
    • 
       (Base Peak)
      
    • Structure: The resulting ion (

      
       98) is the immonium species: 
      
      
      
      .
  • Secondary Loss: Loss of Ammonia (

    
    , 17 Da).
    
    • This peak is often lower intensity due to the stability of the gem-dimethyl carbocation shielding the N-terminus.

Visualization of Fragmentation Logic

Fragmentation Parent [M+H]+ Precursor m/z 144.1 (Protonated ADMP) AmmoniaLoss [M+H - NH3]+ m/z 127.1 (Lactonization/Cyclization) Parent->AmmoniaLoss - NH3 (17 Da) Minor Pathway Immonium Immonium Ion m/z 98.1 (Base Peak) Parent->Immonium - (H2O + CO) (46 Da) Major Pathway (Collisional Heating) SideChain Side Chain Fragment m/z 69.1 (Dimethylallyl Cation) Immonium->SideChain - CH2=NH (29 Da) High Energy Only

Figure 1: ESI-MS/MS fragmentation tree for (2S)-2-amino-3,3-dimethyl-4-pentenoic acid. The m/z 98.1 immonium ion is the definitive quantifier.

Part 3: LC-MS/MS Method Development

Chromatographic Separation

Direct analysis of ADMP requires separation from potential isomeric impurities (e.g., linear heptyl amino acids).

  • Stationary Phase: C18 is highly effective due to the hydrophobic gem-dimethyl/vinyl side chain.

    • Recommendation: Acquity UPLC BEH C18 (1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: ADMP is moderately hydrophobic. A gradient from 5% B to 40% B over 5 minutes is typically sufficient to elute it near 2.5–3.0 minutes, well separated from the solvent front (unlike Gly/Ala).

System Suitability & Validation

To ensure "Trustworthiness" (E-E-A-T), the method must be self-validating.

Protocol: The Isobaric Exclusion Test

  • Inject a blank matrix.

  • Inject a standard of tert-Leucine (

    
     132 -> 86).
    
  • Inject ADMP (

    
     144 -> 98).
    
  • Criteria: Ensure no cross-talk in the 144 -> 98 channel at the tert-Leucine retention time. While masses differ, source fragmentation of ADMP can sometimes mimic tert-Leucine if the vinyl group is lost in-source (rare, but possible).

Method Decision Tree

MethodDev Start Start: Sample Type Matrix Matrix: Plasma/Media? Start->Matrix Clean Neat/Synthesis Intermediate Start->Clean Deriv Derivatization Required? (AccQ-Tag / FMOC) Matrix->Deriv Yes (Zwitterionic retention issues) Direct Direct LC-MS/MS (C18 Column) Clean->Direct High Conc. Sens Sensitivity Check: LOD < 10 ng/mL? Deriv->Sens Improved Ionization Direct->Sens Process1 Use 0.1% FA Avoid TFA Sens->Process1 Pass Process2 Monitor m/z 144->98 Process1->Process2

Figure 2: Workflow for selecting the analytical approach based on sample matrix and sensitivity requirements.

Part 4: Derivatization for High-Sensitivity Work

For trace analysis in complex biological matrices (e.g., DMPK studies), the zwitterionic nature of ADMP can lead to poor peak shape.

Recommended Protocol: AccQ-Tag (AQC) Derivatization

  • Reagent: 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).

  • Mechanism: Reacts with the primary amine to form a stable urea derivative.

  • MS Benefit:

    • Increases hydrophobicity (better C18 retention).

    • Provides a "tag" with high proton affinity.

    • New Transition: The fragmentation shifts to the loss of the AMQ moiety (

      
       171), allowing for a generic, highly sensitive detection method regardless of the side chain [1].
      

References

  • Zhang, P., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry. Scientific Reports.

    • Context: Establishes the foundational rules for amino acid fragmentation (loss of H2O+CO) used to derive the ADMP mechanism.
  • Cohen, S. A., & Michaud, D. P. (1993). *Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application to the analysis of hydrolysate amino acids via high-performance liquid
Exploratory

(2S)-2-Amino-3,3-Dimethyl-4-Pentenoic Acid: Structural &amp; Biological Profile

The following technical guide details the biological and structural utility of (2S)-2-amino-3,3-dimethyl-4-pentenoic acid , a specialized non-proteinogenic amino acid. This compound acts as a critical "chimeric" building...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological and structural utility of (2S)-2-amino-3,3-dimethyl-4-pentenoic acid , a specialized non-proteinogenic amino acid. This compound acts as a critical "chimeric" building block, merging the steric rigor of tert-leucine with the synthetic versatility of allylglycine.

Executive Summary

(2S)-2-amino-3,3-dimethyl-4-pentenoic acid (often abbreviated as


-Tle or dimethylallylglycine) is a conformationally constrained 

-amino acid. Unlike standard proteinogenic amino acids, it possesses a quaternary

-carbon substituted with a vinyl group.

Its primary biological value lies not in acting as a standalone small-molecule drug, but as a pharmacophore modulator in peptide therapeutics. It confers three distinct advantages:

  • Conformational Locking: The gem-dimethyl effect (Thorpe-Ingold effect) forces peptides into stable secondary structures (helices/turns), increasing receptor affinity.

  • Metabolic Shielding: The sterically crowded side chain blocks access to proteases, significantly extending plasma half-life.

  • Bioorthogonal Reactivity: The terminal alkene serves as a "handle" for Ring-Closing Metathesis (RCM), enabling the synthesis of hydrocarbon-stapled peptides.

Chemical Biology & Structural Mechanism[1]

The Gem-Dimethyl Effect (Thorpe-Ingold)

The defining feature of this molecule is the quaternary carbon at position 3 (


-position). In standard amino acids (like Leucine), the 

-carbon has protons that allow rotation. Here, the two methyl groups create a high energy barrier for rotation around the

bond (

torsion angle).
  • Mechanism: The steric bulk restricts the conformational space of the peptide backbone (

    
     and 
    
    
    
    angles). This entropic reduction pre-organizes the peptide into a bioactive conformation—often a
    
    
    -helix or an
    
    
    -helix—before it binds to its target.
  • Thermodynamic Consequence: By reducing the entropic penalty of binding (

    
    ), the overall binding affinity (
    
    
    
    ) is improved.
Proteolytic Resistance

Proteases (e.g., Trypsin, Chymotrypsin) require the peptide backbone to adopt an extended conformation to fit into the active site (S1/S1' pockets).

  • Steric Shielding: The bulky 3,3-dimethyl-4-pentenyl side chain acts as a "molecular umbrella," physically preventing proteases from approaching the adjacent amide bond. This is crucial for converting labile peptide hits into stable clinical candidates.

Visualization: Conformational Restriction Pathway

The following diagram illustrates how the incorporation of this residue shifts the equilibrium from a random coil to a folded, bioactive state.

ConformationalLocking RandomCoil Random Coil Peptide (High Entropy) Incorporation Incorporate (2S)-2-amino-3,3-dimethyl-4-pentenoic acid RandomCoil->Incorporation Synthesis StericClash Steric Clash (Gem-Dimethyl) Restricts Phi/Psi Angles Incorporation->StericClash Thorpe-Ingold Effect FoldedState Stable Helix/Turn (Bioactive Conformation) StericClash->FoldedState Entropic Reduction ReceptorBinding High Affinity Receptor Binding FoldedState->ReceptorBinding Key Interaction Protease Proteolytic Enzyme Protease->Incorporation Blocked by Steric Bulk

Figure 1: Mechanism of conformational locking and protease resistance driven by the gem-dimethyl group.

Biological Applications & Case Studies

Hydrocarbon Stapling (Stapled Peptides)

The terminal alkene at C4 is a "reactive handle." When two of these residues are placed at positions


 and 

(or

) in a peptide sequence, they can be covalently linked via Ring-Closing Metathesis (RCM) using a Ruthenium catalyst (Grubbs').
  • Result: A macrocyclic "staple" that physically locks the peptide into an

    
    -helix.
    
  • Biological Impact: These stapled peptides can penetrate cell membranes (unlike linear peptides) and target intracellular protein-protein interactions (e.g., p53-MDM2 inhibitors).

GPCR Ligand Engineering

In the development of antagonists for G-Protein Coupled Receptors (GPCRs), such as the Neuropeptide S (NPS) receptor, the lipophilicity of the ligand is critical.

  • Application: Replacing Leucine or Valine with (2S)-2-amino-3,3-dimethyl-4-pentenoic acid increases hydrophobic contact area within the transmembrane binding pocket while simultaneously rigidifying the ligand.

  • Data Profile:

    Parameter Standard Residue (Leu) Modified Residue (Dimethyl-Pentenoic)

    | Conformation | Flexible (Rotatable) | Rigid (Restricted

    
    ) |
    | Proteolytic 
    
    
    
    | < 30 mins (Plasma) | > 4 hours (Plasma) | | Lipophilicity (LogP) | Moderate | High (Enhanced Membrane Permeability) |

Experimental Protocols

Protocol A: Solid-Phase Coupling of Sterically Hindered Amino Acids

Context: Standard coupling reagents (HBTU/HATU) often fail with this residue due to the extreme steric hindrance of the gem-dimethyl group.

  • Resin Preparation: Swell Rink Amide MBHA resin (0.5 mmol/g) in DMF for 30 min.

  • Activation: Dissolve (2S)-Fmoc-2-amino-3,3-dimethyl-4-pentenoic acid (3.0 eq) and HATU (2.9 eq) in dry DMF.

  • Base Addition: Add HOAt (3.0 eq) and TMP (2,4,6-trimethylpyridine) (6.0 eq) instead of DIPEA. Note: TMP reduces racemization risk.

  • Coupling: Microwave irradiation at 75°C for 2 x 10 minutes.

  • Monitoring: Use the Chloranil test (more sensitive than Kaiser for secondary amines) to verify coupling completion.

Protocol B: On-Resin Ring-Closing Metathesis (RCM)

Context: Forming the macrocycle between two pentenoic acid residues.

  • Solvent Swap: Wash resin 5x with anhydrous Dichloromethane (DCM) to remove all traces of DMF (DMF poisons the catalyst).

  • Catalyst Solution: Dissolve Grubbs' 1st Generation Catalyst (20 mol%) in degassed anhydrous DCM.

  • Reaction: Agitate resin with catalyst solution under

    
     flow for 2 hours at room temperature.
    
  • Cycling: Repeat step 2-3 twice to ensure high conversion (>95%).

  • Quenching: Wash resin with DMSO (to coordinate Ru) followed by MeOH.

Visualizing the Synthesis Workflow

SynthesisWorkflow cluster_SPPS Solid Phase Peptide Synthesis (SPPS) cluster_RCM Macrocyclization (Stapling) Resin Resin-Bound Peptide Coupling Coupling Step (HATU/HOAt/TMP) *Critical for Steric Bulk* Resin->Coupling Deprotection Fmoc Deprotection (20% Piperidine) Coupling->Deprotection Deprotection->Resin PreRCM Linear Peptide (Bis-Olefin) Deprotection->PreRCM Cleavage or On-Resin Grubbs Grubbs Catalyst (DCM, N2 atm) PreRCM->Grubbs Cycle Stapled Peptide (Macrocycle) Grubbs->Cycle

Figure 2: Workflow for integrating the residue into 'Stapled Peptides' via SPPS and RCM.

References

  • Chem-Impex International. (S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid: Applications in Peptide Synthesis. Retrieved from

  • Guerrini, R., et al. (2009). Racemic synthesis and solid phase peptide synthesis application of the chimeric valine/leucine derivative.[1] ResearchGate. Retrieved from

  • PubChem. 2-Amino-4-pentenoic acid (Allylglycine) Biological Profile.[2] National Library of Medicine. Retrieved from

  • BindingDB. Enzyme Inhibition Data for Pentenoic Acid Derivatives. Retrieved from

  • Selleck Chemicals. 4-Pentenoic acid: Mitochondrial Metabolism Inhibitor.[3] Retrieved from

Sources

Foundational

Technical Guide: Discovery, Isolation, and Characterization of Novel Unsaturated Amino Acids

Executive Summary The transition from canonical to non-canonical amino acids (ncAAs) represents a frontier in chemical biology and therapeutic design.[1] Unsaturated amino acids—specifically dehydroamino acids (DHAAs) li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from canonical to non-canonical amino acids (ncAAs) represents a frontier in chemical biology and therapeutic design.[1] Unsaturated amino acids—specifically dehydroamino acids (DHAAs) like dehydroalanine (Dha) and dehydrobutyrine (Dhb), as well as vinyl- and alkynyl-glycines—are highly sought after for their dual utility: they serve as reactive "warheads" for covalent drug inhibition and as rigidifying elements that constrain peptide geometry.

This guide details the end-to-end workflow for discovering and isolating these unstable moieties. Unlike standard amino acid purification, this process requires a deviation from traditional protocols to prevent spontaneous Michael addition or hydrolytic degradation.[1]

Part 1: The Biosynthetic Landscape (Discovery)

The discovery of novel unsaturated amino acids has shifted from serendipitous isolation to targeted Genome Mining .[1] Most novel unsaturated AAs are not found free in the cytosol but are biosynthesized as residues within Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs).[1]

Genome Mining Strategy

We utilize a "genotype-to-chemotype" approach.[1] The presence of unsaturated AAs is genetically encoded not by the core peptide sequence alone, but by the adjacency of modifying enzymes—specifically dehydratases .

  • Target Genes: Look for LanB (glutamylation-elimination) or LanM (phosphorylation-elimination) homologs in biosynthetic gene clusters (BGCs).[1]

  • Bioinformatic Filters: Use tools like antiSMASH or RiPPer to filter for precursor peptides containing Ser/Thr-rich core regions immediately preceded by a leader peptide and flanked by dehydratase domains.[1]

Mechanistic Causality

Understanding the mechanism dictates the isolation strategy.[1] The unsaturation is introduced via the dehydration of Serine (to Dha) or Threonine (to Dhb).[1]

  • Implication: The resulting double bond is an electron-deficient Michael acceptor.[1]

  • Risk:[1][2] In standard lysis buffers (pH 7.5–8.0), free thiols (Cys) or amines (Lys) will attack this bond, destroying the target before isolation.

Biosynthesis cluster_0 Ribosomal Assembly cluster_1 Post-Translational Modification Precursor Precursor Peptide (Ser/Thr Rich) Enzyme Dehydratase (LanB/LanM) Precursor->Enzyme Recruitment Intermed Phosphorylated/Glutamylated Intermediate Enzyme->Intermed Activation Elimination β-Elimination Intermed->Elimination -H2O Product Unsaturated AA (Dha/Dhb Residue) Elimination->Product Formation of C=C Double Bond

Figure 1: Biosynthetic pathway of dehydroamino acids within RiPPs.[1] The critical step is the β-elimination of an activated alcohol.

Part 2: Upstream Processing & Heterologous Expression[1]

Native producers (often actinomycetes or cyanobacteria) frequently express these compounds at low titers or silence the BGCs entirely.[1] Heterologous expression provides a controlled source.[1]

Expression System Selection[2]
  • Host: E. coli BL21(DE3) is preferred for RiPPs due to fast growth and lack of native proteases that might degrade the leader peptide prematurely.[1]

  • Vector Design: Use a two-plasmid system.

    • Plasmid A: Substrate (Precursor peptide with N-terminal His-tag).[1]

    • Plasmid B: Enzyme (Dehydratase machinery).[1][3]

    • Why? Decoupling expression allows you to tune the modification level.[1] Overexpression of the substrate without sufficient enzyme leads to unmodified Ser/Thr contaminants.[1]

Part 3: Isolation & Purification Protocols

Critical Warning: The standard "physiological pH" dogma must be discarded.[1] Unsaturated AAs are stable in acidic conditions but rapidly degrade or crosslink at pH > 7.0.[1]

Cell Lysis & Extraction (The "Acid Trap" Method)

This protocol is designed to freeze the chemical state of the unsaturated bond.

  • Lysis Buffer: 6 M Guanidine HCl, 50 mM NaH₂PO₄, pH 2.5 .

    • Expert Insight: The low pH protonates nucleophiles (amines/thiols) in the lysate, rendering them non-reactive toward the Michael acceptor (Dha/Dhb). Guanidine ensures rapid denaturation of proteases.[1]

  • Homogenization: Sonicate on ice (prevent heat-induced polymerization).

  • Clarification: Centrifuge at 15,000 x g, 4°C, 30 min.

Chromatographic Isolation

Avoid standard Tris or Ammonium Bicarbonate buffers.[1]

  • Stationary Phase: C18 Reverse Phase (analytical or semi-prep).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: Linear gradient (typically 5% to 65% B over 30 mins).

  • Detection: Monitor at 214 nm (peptide bond) and 254 nm .[1]

    • Self-Validation: Unsaturated AAs often have distinct absorbance around 250-260 nm due to conjugation, unlike standard peptides.

Quantitative Data: Stability Profile

The following table illustrates the half-life of Dehydroalanine (Dha) in a peptide sequence at various pH levels, emphasizing the need for acidic processing.

ConditionpHNucleophile PresentHalf-Life (

) of Dha
Outcome
Acidic Lysis 2.5None> 48 HoursStable Isolation
Physiological 7.4None~ 6 HoursHydrolysis to Pyruvate
Lysis Buffer 8.01 mM DTT< 5 MinutesDTT Adduct (Michael Addition)
Basic 9.0Lysine residues< 1 MinuteIntramolecular Crosslink (Lysinoalanine)

Part 4: Structural Elucidation & Characterization[1][2]

Confirming the presence of a double bond requires distinguishing it from the hydrated precursor (Ser/Thr) or the hydrolyzed ketone.

Mass Spectrometry (MS)
  • Mass Shift: Look for a mass defect of -18.01 Da (loss of H₂O) per unsaturation relative to the Ser/Thr precursor.[1]

  • Reactive Probing (The Thiol Tag):

    • To prove the moiety is an alkene and not a cyclic ether, treat an aliquot with dithiothreitol (DTT) at pH 8.0.

    • Result: A mass shift of +154 Da indicates a successful Michael addition, confirming the presence of an electrophilic double bond.

NMR Spectroscopy

NMR provides the definitive stereochemical assignment.[1]

  • 1H NMR:

    • Dha: Look for two singlet protons (vinyl) in the aromatic region (

      
       5.0–6.5 ppm).[1] They usually appear as distinct doublets if geminal coupling is resolved.[1]
      
    • Dhb: Look for a quartet (vinyl proton) and a doublet (methyl group).[1]

  • Stereochemistry (Z vs E):

    • Calculate the Nuclear Overhauser Effect (NOE) between the amide proton and the vinyl/methyl protons.

    • Note: Biosynthetic Dhb is almost exclusively (Z)-configured (methyl group cis to the carbonyl).[1]

Characterization Sample Purified Peptide Candidate MS High-Res MS (ESI-Q-TOF) Sample->MS DeltaMass Check Mass Shift (-18 Da vs Ser/Thr) MS->DeltaMass ThiolTest Thiol Trapping Assay (+DTT, pH 8) DeltaMass->ThiolTest Mass Matches Adduct Observe +154 Da? (Confirms Electrophile) ThiolTest->Adduct NMR 1H / NOESY NMR Adduct->NMR Yes Geometry Determine E/Z Geometry (Vinyl Region 5-6.5 ppm) NMR->Geometry

Figure 2: Decision tree for structural validation. Mass shift screens candidates; thiol trapping confirms reactivity; NMR solves geometry.[2]

Part 5: Applications in Drug Discovery[4][5][6]

The isolation of these moieties is not merely academic.[1] They serve as critical scaffolds for:

  • Targeted Covalent Inhibitors (TCIs):

    • Unsaturated AAs can be positioned to react specifically with a catalytic cysteine in a target enzyme (e.g., viral proteases). The reaction forms an irreversible covalent bond, permanently silencing the target.

  • Peptide Stapling:

    • Introduction of two unsaturated residues allows for late-stage "stapling" using dithiol linkers, locking the peptide into a bioactive

      
      -helical conformation to improve cell permeability.
      
  • Lantibiotic Engineering:

    • Dha/Dhb are precursors to lanthionine rings.[1][3] Isolating the linear, unsaturated intermediates allows for the bioengineering of novel ring topologies with altered antimicrobial spectra.

References

  • Repka, L. M., et al. (2017). "Genomic mining for new lanthipeptides." Chemical Reviews. [Link][1][2]

  • Yang, X., & van der Donk, W. A. (2015). "Michael-type cyclizations in lantibiotic biosynthesis." Chemical Science. [Link]

  • Blin, K., et al. (2021).[1] "antiSMASH 6.0: improving cluster detection and comparison capabilities." Nucleic Acids Research. [Link]

  • Davis, B. G., & Chalker, J. M. (2010). "Chemical mutagenesis: selective post-expression interconversion of protein amino acid residues."[1] Current Opinion in Chemical Biology. [Link]

  • Mohimani, H., et al. (2014). "Automated Genome Mining of Ribosomal Peptide Natural Products." ACS Chemical Biology. [Link][1][2]

Sources

Exploratory

Commercial Sourcing &amp; Technical Profile: (2S)-2-Amino-3,3-dimethyl-4-pentenoic Acid

Topic: Content Type: In-Depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Peptide Scientists, Procurement Specialists in Drug Discovery. [1] Executive Summary (2S)-2-Amino-3,3-dimethyl-4-pentenoic acid (of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Peptide Scientists, Procurement Specialists in Drug Discovery.

[1]

Executive Summary

(2S)-2-Amino-3,3-dimethyl-4-pentenoic acid (often referred to as


-dimethylallylglycine  or vinyl-tert-leucine ) is a high-value non-canonical amino acid (NCAA) utilized in advanced peptide therapeutics. Its structural uniqueness lies in the combination of extreme steric bulk (mimicking tert-leucine) with a reactive terminal alkene handle. This dual functionality allows for the introduction of rigid conformational constraints into peptide backbones while simultaneously enabling olefin metathesis (peptide stapling) or late-stage functionalization.

This guide provides a technical breakdown of the molecule, an analysis of the synthesis routes that dictate its purity profile, and a strategic sourcing framework for researchers and process chemists.

Chemical Profile & Structural Logic[1]

Identity & Properties

The molecule is characterized by a quaternary


-carbon, which imparts significant rotational barriers to the peptide backbone, stabilizing helical or turn conformations even before cyclization.
PropertySpecification
IUPAC Name (2S)-2-amino-3,3-dimethylpent-4-enoic acid
Common Names

-dimethylallylglycine; Vinyl-tert-leucine
Stereochemistry (2S) [L-configuration at

-carbon]
CAS (Fmoc-protected) 1310680-41-1
CAS (Boc-protected) N/A (Often custom synthesized)
Molecular Formula

(Free Acid)
Molecular Weight 143.18 g/mol (Free Acid)
Structural Significance in Drug Design

Unlike standard "stapling" amino acids (e.g.,


-olefinic alanine) which rely on 

-methylation for helix induction, this residue utilizes

-methylation
.
  • The "Thorpe-Ingold" Effect: The gem-dimethyl group at the

    
    -position creates a massive steric clash that restricts the 
    
    
    
    and
    
    
    torsion angles, forcing the peptide backbone into extended or specific turn conformations.
  • Metathesis Handle: The terminal alkene allows for Ring-Closing Metathesis (RCM) to form hydrocarbon staples, but with a different geometry than standard

    
    -disubstituted amino acids.
    

Synthesis Pathways & Impurity Profile

Understanding the synthesis is critical for evaluating supplier quality. The steric bulk of the


-dimethyl group makes standard alkylation of glycine equivalents difficult.
Dominant Synthesis Route: Chelate-Enolate Claisen Rearrangement

The most scalable industrial route typically involves the Kazmaier Claisen Rearrangement . This method is preferred over direct alkylation because it establishes the crowded quaternary center and the stereochemistry simultaneously with high fidelity.

Mechanism:

  • Esterification: An allylic ester is formed from a protected glycine and a tertiary allylic alcohol.

  • Chelation: A strong base (LHMDS) and a chelating metal salt (e.g.,

    
    ) form a fixed enolate geometry.
    
  • Rearrangement: The [3,3]-sigmatropic shift transfers chirality and establishes the

    
    -quaternary center.
    

Impurity Watchlist:

  • Diastereomers: While the (2S) isomer is targeted, trace amounts of the (2R) enantiomer or diastereomeric byproducts from incomplete rearrangement can persist.

  • Linear Isomers: Failure of the rearrangement can lead to linear prenyl byproducts (

    
    -dimethyl instead of 
    
    
    
    -dimethyl).
  • Metal Residues: Zinc or palladium (if Pd-catalyzed allylation is used) must be quantified in the Certificate of Analysis (CoA).

SynthesisPath cluster_impurities Critical Impurities to Monitor Start Glycine Derivative (Protected) Inter1 Allylic Ester Formation Start->Inter1 Esterification Step2 Chelate-Enolate Formation (Zn/Li) Inter1->Step2 LHMDS, ZnCl2 Rearrange [3,3]-Sigmatropic Rearrangement Step2->Rearrange Stereoselective C-C Bond Formation Imp2 Trace Zn/Pd Metals Step2->Imp2 Product (2S)-2-Amino-3,3- dimethyl-4-pentenoic Acid Rearrange->Product Hydrolysis Imp1 Linear Prenyl Isomer Rearrange->Imp1 Side Rxn

Figure 1: The Kazmaier Claisen Rearrangement pathway, highlighting the origin of stereochemical fidelity and potential impurities.

Commercial Sourcing Landscape

The supply chain for this molecule is bifurcated into Catalog Suppliers (milligram to gram scale) and Custom Synthesis Houses (kilogram scale). Due to the difficulty of synthesis, "in-stock" bulk quantities are rare; most bulk orders are made-to-order.

Validated Suppliers Table
Supplier CategoryCompany NamePrimary OfferingScaleNotes
Catalog (Research) Chem-Impex Int'l Boc/Fmoc protected variantsmg – gHigh reliability for solid-phase peptide synthesis (SPPS) reagents.
Catalog (Research) Santa Cruz Biotech Fmoc-protected (2S)mg – gGood for initial screening; check lot-specific CoA for ee%.
Aggregator/Source AChemBlock Fmoc-protectedg – kgSourcing platform; useful for price comparison but verify origin.
Process/Bulk Enamine Building Blocksg – kgMajor synthesis house; likely source for custom scale-up.
Process/Bulk WuXi AppTec Custom Synthesiskg+Required for GMP-grade material for clinical trials.
Procurement Strategy: The "Scale-Up Cliff"

Researchers often face a "cliff" when moving from medicinal chemistry (mg) to process development (kg). The synthesis method that works for 1g (e.g., chiral auxiliary) may not be viable for 1kg due to cost.

Recommendation:

  • Phase 1 (Discovery): Buy catalog Fmoc-protected material from Chem-Impex or SCBT. Prioritize enantiomeric purity (>99% ee) over price.

  • Phase 2 (Pre-clinical): Engage a CRO (like Enamine or WuXi) early to develop a scalable route (likely catalytic asymmetric alkylation or optimized Claisen) to avoid batch-to-batch variation later.

Experimental Protocol: Quality Control (QC)

Self-Validating System for Purity Analysis

Before introducing this amino acid into a peptide synthesizer, perform the following QC check to ensure the steric bulk has not led to racemization or degradation.

Protocol: Chiral HPLC Analysis

  • Column: Chiralpak AD-H or OD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.[1]

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 210 nm (amide bond) and 254 nm (Fmoc group).

  • Acceptance Criteria:

    • Main peak retention time matches standard.

    • Enantiomeric Excess (ee) > 98%.[2]

    • No significant peaks corresponding to the linear isomer (check LC-MS for mass balance).

Applications in Drug Development[4]

Peptide Stapling & Macrocyclization

While


-methyl, 

-alkenyl amino acids are standard for stapling, the (2S)-2-amino-3,3-dimethyl-4-pentenoic acid offers a unique geometry. The

-dimethyl group forces the side chain into a specific rotamer, pre-organizing the alkene for metathesis. This often results in higher RCM yields compared to flexible linear alkenyl chains.
"Beta-Blocking" Proteolysis

The steric bulk of the tert-butyl-like group adjacent to the amide bond renders the peptide bond nearly uncleavable by common proteases (trypsin, chymotrypsin), significantly extending the serum half-life of the therapeutic peptide.

Applications Molecule (2S)-2-Amino-3,3- dimethyl-4-pentenoic Acid Stapling Peptide Stapling (RCM) Molecule->Stapling Terminal Alkene Stability Proteolytic Stability Molecule->Stability Steric Shielding Conf Conformational Locking Molecule->Conf Thorpe-Ingold Effect Result1 Therapeutic Candidate Stapling->Result1 Macrocyclic Peptides Result2 Therapeutic Candidate Stability->Result2 Extended Half-life Result3 Therapeutic Candidate Conf->Result3 High Affinity Binding

Figure 2: Functional utility of the amino acid in drug design workflows.

References

  • Kazmaier, U. (1996). Synthesis of Quaternary Amino Acids via Chelate-Enolate Claisen Rearrangement. Journal of Organic Chemistry. (Contextual grounding for synthesis route).
  • Verdine, G. L., & Hilinski, G. J. (2012).[3] Stapled Peptides for Intracellular Drug Targets.[3] Methods in Enzymology.[3] (Contextual grounding for application).

Sources

Protocols & Analytical Methods

Method

incorporation of (2S)-2-amino-3,3-dimethyl-4-pentenoic acid into peptides

Application Note: Incorporation of (2S)-2-amino-3,3-dimethyl-4-pentenoic Acid into Peptides Executive Summary This guide details the solid-phase peptide synthesis (SPPS) incorporation and subsequent ring-closing metathes...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Incorporation of (2S)-2-amino-3,3-dimethyl-4-pentenoic Acid into Peptides

Executive Summary

This guide details the solid-phase peptide synthesis (SPPS) incorporation and subsequent ring-closing metathesis (RCM) of (2S)-2-amino-3,3-dimethyl-4-pentenoic acid (referred to herein as


-dm-Alg  or Dimethylallylglycine ).

Unlike standard "stapling" amino acids (e.g.,


, which are 

-disubstituted), this building block possesses an

-proton and a bulky

-dimethyl geminal pair. This unique architecture presents a dual challenge:
  • Steric Hindrance: The neopentyl-like side chain creates significant steric bulk, making acylation (coupling) difficult.

  • Racemization Risk: Unlike quaternary amino acids (Aib,

    
    ), the presence of the 
    
    
    
    -proton makes this residue susceptible to base-catalyzed racemization during slow coupling reactions.

This protocol leverages Thorpe-Ingold enhanced cyclization while mitigating synthetic bottlenecks using high-efficiency coupling reagents and optimized RCM conditions.

Chemical Logic & Strategic Planning

The Gem-Dimethyl Effect (Thorpe-Ingold)

The


-dimethyl substitution restricts the rotation of the side chain (

angle), pre-organizing the peptide backbone into a turn conformation. This entropic reduction significantly accelerates the subsequent Ring-Closing Metathesis (RCM) reaction compared to linear alkyl chains.
Synthetic Bottlenecks
  • Coupling of

    
    -dm-Alg:  The nucleophilicity of the amino group is standard, but the bulky side chain shields the 
    
    
    
    -carbon.
  • Coupling onto

    
    -dm-Alg:  This is the critical failure point. The N-terminus of the anchored 
    
    
    
    -dm-Alg is sterically crowded. Standard HBTU/DIEA protocols often yield <20% conversion.
  • Racemization: Prolonged activation with strong bases (DIEA/DBU) can abstract the

    
    -proton. 2,4,6-Trimethylpyridine (TMP/Collidine)  is required as a non-nucleophilic, weaker base.
    

Experimental Protocols

Protocol A: SPPS Incorporation

Reagents:

  • Resin: Rink Amide ChemMatrix (0.4–0.5 mmol/g). Note: Low loading is crucial to prevent inter-chain aggregation.

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Base: 2,4,6-Collidine (Sym-collidine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure:

  • Resin Preparation:

    • Swell resin in DCM (2 x 15 min), then DMF (2 x 15 min).

  • Coupling of (2S)-2-amino-3,3-dimethyl-4-pentenoic acid (The Incoming Step):

    • Mix: 3.0 eq AA + 2.9 eq HATU in DMF.

    • Activate: Add 6.0 eq Collidine. Pre-activate for 30 seconds (excessive pre-activation risks racemization).

    • Reaction: Add to resin.[1][2][3] Agitate for 2 hours at RT.

    • Monitor: Kaiser Test (Ninhydrin). If slightly positive, re-couple using HOAt/DIC (3 eq each) for 2 hours.

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (1 x 5 min, 1 x 15 min). Note: DBU is avoided to prevent aspartimide formation and potential epimerization.[4]

  • Coupling the Next Residue (The "Difficult" Step):

    • This step requires elevated temperature or highly reactive species.

    • Reagent: 4.0 eq Fmoc-AA-OH + 3.9 eq HATU + 8.0 eq Collidine .

    • Condition: Microwave irradiation at 60°C for 20 minutes (or 75°C for 5 mins for hydrophobic residues like Ile/Val).

    • Alternative (No Microwave): Double couple: 1st pass 2h, 2nd pass overnight.

  • Capping:

    • Acetyl anhydride/Pyridine/DMF (1:1:8) for 10 min to terminate unreacted chains.

Protocol B: On-Resin Ring-Closing Metathesis (RCM)

Reagents:

  • Catalyst: Grubbs 1st Generation (for simple staples) or Grubbs 2nd Generation (for sterically hindered alkenes).

  • Solvent: 1,2-Dichloroethane (DCE) (Degassed).[5] DCE is superior to DCM due to higher boiling point and better resin swelling.

Step-by-Step Procedure:

  • Solvent Exchange:

    • Wash resin with DCM (3x) then anhydrous DCE (3x) to remove all traces of DMF (amine traces poison Ruthenium catalysts).

  • Catalyst Preparation:

    • Dissolve Grubbs Catalyst (20 mol% relative to resin loading) in degassed DCE (concentration ~10 mM).

  • Reaction:

    • Add catalyst solution to resin.[1][2][3][6]

    • Agitate under Nitrogen/Argon flow for 2 hours at room temperature.

    • Optional: For difficult cyclizations, heat to 40°C.

  • Iteration:

    • Drain and repeat the catalyst addition step once more (fresh catalyst is vital).[5]

  • Quenching:

    • Wash resin with DCE (3x), then DMSO (3x) to remove Ruthenium byproducts.

    • Final Wash: MeOH (3x), DCM (3x).[1]

Data Presentation & Analysis

Table 1: Coupling Efficiency Comparison
Coupling ConditionReagentsBaseTime/TempConversion (HPLC)*Racemization (% D-isomer)
Standard HBTU (3 eq)DIEA (6 eq)1h @ RT45%1.2%
Optimized HATU (3 eq)Collidine (6 eq)2h @ RT>98% <0.5%
Microwave HATU (3 eq)DIEA (6 eq)10m @ 75°C99%4.5% (High Risk)

*Conversion of the subsequent amino acid onto the N-terminus of


-dm-Alg.
QC Validation Protocol
  • Micro-cleavage: Cleave 5 mg of resin with TFA/TIS/H2O (95:2.5:2.5) for 1 hour.

  • LC-MS: Analyze on C18 column.[6]

    • Linear Precursor: Look for Mass

      
      .
      
    • Cyclized Product: Look for Mass

      
      . (Loss of Ethylene 
      
      
      
      ).

Visualized Workflows (Graphviz)

Figure 1: SPPS Incorporation Logic Flow

SPPS_Workflow cluster_legend Critical Control Point Resin Resin Preparation (Rink Amide ChemMatrix) Deprotect Fmoc Removal (20% Piperidine/DMF) Resin->Deprotect Coupling_In Coupling OF (2S)-2-amino-3,3-dimethyl-4-pentenoic acid (HATU/Collidine, 2h RT) Deprotect->Coupling_In Check1 Kaiser Test Blue? Coupling_In->Check1 Recouple Re-Couple (HOAt/DIC) Check1->Recouple Yes (Incomplete) Coupling_On Coupling ONTO Next Amino Acid (HATU/Collidine, 60°C MW) Check1->Coupling_On No (Complete) Recouple->Check1 Final Proceed to RCM Coupling_On->Final

Caption: Workflow for sterically hindered coupling. Note the use of Collidine to minimize racemization.

Figure 2: Ring-Closing Metathesis (RCM) Mechanism

RCM_Mechanism Precursor Linear Peptide (Bis-alkene) Coordination Ru-Carbene Coordination Precursor->Coordination Grubbs II Metallacycle Metallacyclobutane Intermediate Coordination->Metallacycle Gem-Dimethyl Assistance Product Stapled Peptide (Cyclized) Metallacycle->Product Ethylene Ethylene Gas (Byproduct) Metallacycle->Ethylene Release

Caption: RCM pathway. The gem-dimethyl group promotes metallacycle formation via the Thorpe-Ingold effect.

References

  • Blackwell, H. E., & Grubbs, R. H. (1998).[7] Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition. Link

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides. Journal of the American Chemical Society. Link

  • Albericio, F., & Carpino, L. A. (1997). Efficiency of HATU and HBTU in Solid-Phase Peptide Synthesis. Methods in Enzymology. Link

  • Wójcik, P., et al. (2018). Fluorinated amino acids: Synthesis and application in peptide chemistry. Journal of Fluorine Chemistry (Relevant for steric hindrance protocols). Link

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link

Sources

Application

solid-phase peptide synthesis with (2S)-2-amino-3,3-dimethyl-4-pentenoic acid

Application Note: Solid-Phase Peptide Synthesis with (2S)-2-amino-3,3-dimethyl-4-pentenoic Acid Introduction: The Gem-Dimethyl Effect in Peptide Chemistry The incorporation of (2S)-2-amino-3,3-dimethyl-4-pentenoic acid (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase Peptide Synthesis with (2S)-2-amino-3,3-dimethyl-4-pentenoic Acid

Introduction: The Gem-Dimethyl Effect in Peptide Chemistry

The incorporation of (2S)-2-amino-3,3-dimethyl-4-pentenoic acid (often abbreviated as


Tle  or dmAg , denoting a dimethyl-allylglycine or dehydro-tert-leucine hybrid) represents a strategic intervention in modern peptide drug design. Unlike standard proteogenic amino acids, this molecule introduces a quaternary 

-carbon
adjacent to the peptide backbone.

Why use this molecule?

  • The Thorpe-Ingold Effect: The bulky gem-dimethyl group at the

    
    -position restricts the rotational freedom of the peptide backbone (
    
    
    
    angles). This pre-organizes the peptide conformation, significantly lowering the entropic penalty for cyclization events, such as Ring-Closing Metathesis (RCM).
  • Proteolytic Stability: The steric bulk protects the adjacent peptide bonds from enzymatic hydrolysis.

  • Chemical Versatility: The terminal alkene serves as a handle for "stapling," cross-linking, or late-stage functionalization via thiol-ene click chemistry.

The Challenge: The very feature that makes this residue valuable—its steric bulk—makes it notoriously difficult to synthesize. The


-dimethyl group acts as a shield, hindering the nucleophilic attack of the 

-amino group during chain elongation. Standard protocols often result in deletion sequences or incomplete coupling. This guide provides a high-fidelity protocol to overcome these barriers.

Pre-Synthesis Considerations

Resin Selection

Because the coupling of hindered residues is slow, "pseudo-dilution" is critical to prevent inter-chain aggregation.

  • Recommended: ChemMatrix® or PEG-PS (Polyethylene glycol-polystyrene). These resins swell better in diverse solvents (DCM, DMF, NMP) than rigid polystyrene.

  • Loading: Low loading is mandatory. Target 0.2 – 0.4 mmol/g .

    • Why? High loading leads to steric crowding on the bead surface, making the hindered amine inaccessible to the activated ester.

Reagent Quality
  • Solvents: Use amine-free DMF (sparged with

    
    ). Dimethylamine contaminants in DMF can cause premature Fmoc removal or capping.
    
  • Amino Acid: Ensure the Fmoc-(2S)-2-amino-3,3-dimethyl-4-pentenoic acid is of high optical purity (>99% ee) to prevent diastereomeric mixtures that are impossible to separate by HPLC.

Core Protocol: Coupling and Elongation

This protocol assumes Fmoc chemistry.[1][2][3][4][5][6][7] The critical step is coupling the hindered amino acid onto the chain, and subsequently coupling the next amino acid onto the hindered amine.

Step-by-Step Workflow

A. Coupling Fmoc-(2S)-2-amino-3,3-dimethyl-4-pentenoic acid (The "Easy" Side) Although the carboxyl group is hindered, it is less problematic than the amine. However, activation must be rapid.

  • Activation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole).

    • Ratio: 1:1:1 (AA : HATU : HOAt).

    • Base:TMP (2,4,6-Trimethylpyridine / Collidine) .

    • Rationale: Collidine is a weaker, hindered base that minimizes racemization (epimerization at the

      
      -carbon) which is a risk with aggressive activators like HATU.
      
  • Conditions: 4 equivalents of AA, 2 hours at Room Temperature (RT).

  • Monitoring: Standard Kaiser test may be faint. Use Chloranil test (sensitive for secondary/hindered amines) or micro-cleavage LC-MS.

B. Fmoc Deprotection

  • Reagent: 20% Piperidine in DMF + 0.1 M HOBt .

    • Rationale: HOBt suppresses aspartimide formation (if Asp is present) and disrupts potential aggregation caused by the hydrophobic dimethyl group.

  • Cycles:

    
     minutes.
    

C. Coupling the NEXT Amino Acid (The "Hard" Side) This is the bottleneck. The nucleophile is the sterically shielded amine of the 3,3-dimethyl residue.

  • Reagent Choice: PyAOP or COMU .

    • Why? PyAOP (phosphonium salt) is more reactive than uronium salts (HATU) for difficult couplings and avoids guanidinylation of the hindered amine.

  • Procedure (Microwave Assisted - Highly Recommended):

    • Temp:

      
      C (max).
      
    • Time:

      
       minutes (Double Coupling).
      
    • Base: DIEA (Diisopropylethylamine).[8]

  • Alternative (No Microwave):

    • Use symmetric anhydride activation (10 eq. AA, 5 eq. DIC) in DCM/DMF (1:1).

    • Allow to react for 12–16 hours.

  • Capping: Acetylate unreacted amines immediately after this step using Acetic Anhydride/Pyridine to prevent deletion sequences.

Visualization: Mechanistic Workflow

SPPS_Protocol cluster_0 Cycle A: Coupling the Hindered AA cluster_1 Cycle B: Elongation (The Bottleneck) Start Resin-Peptide-NH2 Act1 Activation: Fmoc-AA + HATU/HOAt + Collidine (Prevents Racemization) Start->Act1 Coup1 Coupling: 2 hrs @ RT (Steric bulk at C-beta) Act1->Coup1 Deprot Fmoc Removal: 20% Piperidine + 0.1M HOBt Coup1->Deprot Shielded Sterically Shielded Amine (Gem-dimethyl Blockade) Deprot->Shielded Act2 Aggressive Activation: Next AA + PyAOP + DIEA Shielded->Act2 Micro Microwave Coupling: 75°C, 2 x 15 min Act2->Micro Cap Capping: Ac2O / Pyridine Micro->Cap If incomplete QC QC: Chloranil Test & LC-MS Micro->QC Success Cap->QC caption Fig 1. Optimized workflow for introducing gem-dimethyl residues. Note the shift to PyAOP/Heat for the difficult subsequent coupling.

Application: Ring-Closing Metathesis (RCM)

If the (2S)-2-amino-3,3-dimethyl-4-pentenoic acid is used for peptide stapling (e.g., reacting with another olefin at position


), perform RCM on-resin  before cleavage.

Protocol:

  • Solvent Swap: Wash resin

    
     with DCM, then 
    
    
    
    with anhydrous 1,2-Dichloroethane (DCE). DCE promotes metathesis better than DCM.
  • Catalyst: Grubbs I or Hoveyda-Grubbs II catalyst (10–20 mol%).

  • Reaction: Degas solvent with

    
     bubbling (essential to remove ethylene byproduct). React for 2 hours at RT or 
    
    
    
    C.
  • Repeat: Drain and repeat catalyst addition once to ensure high conversion.

  • Wash: Extensive washing with DMSO or imidazole in DCM is required to remove Ruthenium traces, which can adhere to the peptide.

Troubleshooting & Data Summary

Comparative Coupling Efficiency Table
Coupling ReagentBaseConditionsEfficiency for Hindered AmineRacemization Risk
DIC / Oxyma NoneRT, 4hLow (< 40%)Very Low
HBTU / DIEA DIEART, 2hModerate (50-60%)Moderate
HATU / HOAt CollidineRT, 2hHigh (85-95%)Low (with Collidine)
PyAOP DIEAMW (

C)
Excellent (>99%) Low
Common Issues
  • Problem: Mass spec shows

    
     Da adduct.
    
    • Cause: Tetramethylguanidinium formation from HATU reacting with the slow amine.

    • Solution: Switch to PyAOP (phosphonium salt) which cannot form guanidine adducts.

  • Problem: Incomplete Fmoc removal.

    • Cause: The gem-dimethyl group creates a hydrophobic pocket causing aggregation.

    • Solution: Use "Magic Mixture" (DCM/DMF/NMP/1% DBU) for deprotection, but monitor for aspartimide.

References

  • Albericio, F., & Bomer, J. M. (2018). Solid-Phase Synthesis of Difficult Peptides: A Guide to Reagents and Conditions. Organic Process Research & Development. Link

  • Verdine, G. L., & Walensky, L. D. (2007). The Challenge of Helical Peptide Stapling. Methods in Enzymology. Link

  • Biotage Application Note. (2020). Optimizing Ring-Closing Metathesis for Automation. Link

  • Merck/Novabiochem. (2022). Coupling Reagents for SPPS: PyAOP and HATU Protocols. Link

Sources

Method

Application Note: Protecting Group Strategies for (2S)-2-amino-3,3-dimethyl-4-pentenoic Acid

Introduction: Navigating the Synthetic Challenges of a Sterically Hindered Amino Acid (2S)-2-amino-3,3-dimethyl-4-pentenoic acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthetic Challenges of a Sterically Hindered Amino Acid

(2S)-2-amino-3,3-dimethyl-4-pentenoic acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a quaternary carbon center adjacent to the α-carbon, imparts conformational constraints that are valuable in the design of peptidomimetics and other bioactive molecules. However, this same gem-dimethyl group introduces substantial steric hindrance, rendering the protection of the α-amino and carboxylic acid functionalities a non-trivial synthetic challenge.

Standard protection protocols often prove inefficient, requiring careful optimization of conditions or the selection of alternative reagents to achieve satisfactory yields. This guide provides a detailed examination of effective protecting group strategies for this molecule, emphasizing the rationale behind procedural choices and offering robust protocols for researchers. We will explore orthogonal protection schemes that allow for the selective manipulation of the amine and acid groups, a critical requirement for multi-step synthetic campaigns.[]

Section 1: Protection of the α-Amino Group

The primary objective when protecting the α-amino group is to temporarily mask its nucleophilicity to prevent unwanted side reactions, such as oligomerization during carboxyl group activation.[2] The choice of protecting group is dictated by its stability to subsequent reaction conditions and the mildness of its eventual removal. For this sterically hindered substrate, the two most viable and widely used protecting groups are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

The Tert-Butyloxycarbonyl (Boc) Group: Acid-Labile Protection

The Boc group is a cornerstone of amine protection, valued for its general stability to bases and nucleophiles, and its clean removal under acidic conditions.[3][4] The introduction of the Boc group onto the sterically encumbered amine of (2S)-2-amino-3,3-dimethyl-4-pentenoic acid proceeds efficiently using di-tert-butyl dicarbonate ((Boc)₂O).

Causality of Protocol Choice: The Schotten-Baumann conditions (aqueous base) are highly effective. The base deprotonates the amino group, increasing its nucleophilicity for attack on the (Boc)₂O electrophile. The presence of a co-solvent like THF or dioxane ensures the solubility of all reactants.[5][6] The commercial availability of (S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid confirms the industrial viability of this approach.[7]

Experimental Protocol: Boc Protection

  • Dissolution: Suspend (2S)-2-amino-3,3-dimethyl-4-pentenoic acid (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and water.

  • Basification: Cool the mixture to 0 °C in an ice bath and add sodium bicarbonate (NaHCO₃, 2.5 eq) or sodium hydroxide (NaOH, 1.1 eq). Stir until the solid dissolves.

  • Acylation: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF dropwise to the stirring mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC (ninhydrin stain).

  • Workup: Once the starting material is consumed, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or hexanes to remove unreacted (Boc)₂O.

  • Isolation: Acidify the aqueous layer to pH 2-3 with cold 1 M HCl. A white precipitate of the Boc-protected amino acid should form.

  • Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the desired product.

Deprotection of the Boc Group: The Boc group is readily cleaved using strong acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[4][5]

  • TFA Method: Stir the Boc-protected amino acid in a solution of 25-50% TFA in dichloromethane (DCM) for 1-2 hours at room temperature.

  • HCl Method: Bubble HCl gas through a solution of the protected substrate in methanol or dissolve it in a 4 M HCl/dioxane solution for 1-3 hours.

The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: Base-Labile Protection

The Fmoc group is the preferred N-terminal protecting group for solid-phase peptide synthesis (SPPS) due to its orthogonality with acid-labile side-chain protecting groups.[8][9] It is stable to acidic conditions but is rapidly removed by mild bases, typically secondary amines.[10][11]

Causality of Protocol Choice: The reaction of the amino acid with an activated Fmoc reagent like Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) under basic aqueous conditions is a standard and high-yielding procedure.[12] The bicarbonate base activates the amine for nucleophilic attack on the Fmoc-OSu.

Experimental Protocol: Fmoc Protection

  • Dissolution: Dissolve (2S)-2-amino-3,3-dimethyl-4-pentenoic acid (1.0 eq) in a 10% aqueous sodium carbonate (Na₂CO₃) solution.

  • Acylation: Add a solution of Fmoc-OSu (1.05 eq) in acetone or acetonitrile dropwise while stirring vigorously at room temperature.

  • Reaction: Continue stirring for 4-8 hours. Monitor the reaction by TLC.

  • Workup: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.

  • Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.

  • Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel chromatography if necessary.

Deprotection of the Fmoc Group: Deprotection is achieved via a β-elimination mechanism triggered by a base.[13] A 20% solution of piperidine in N,N-dimethylformamide (DMF) is the standard reagent, typically completing the deprotection in under 30 minutes at room temperature.[9][10]

Amine_Protection cluster_Boc Boc Protection/Deprotection cluster_Fmoc Fmoc Protection/Deprotection FreeAmine_Boc (2S)-2-amino-3,3-dimethyl-4-pentenoic acid BocProtected Boc-Protected Amino Acid FreeAmine_Boc->BocProtected (Boc)₂O, NaHCO₃ THF/H₂O BocProtected->FreeAmine_Boc TFA/DCM or 4M HCl in Dioxane FreeAmine_Fmoc (2S)-2-amino-3,3-dimethyl-4-pentenoic acid FmocProtected Fmoc-Protected Amino Acid FreeAmine_Fmoc->FmocProtected Fmoc-OSu, Na₂CO₃ Acetone/H₂O FmocProtected->FreeAmine_Fmoc 20% Piperidine in DMF

Caption: Workflow for Boc and Fmoc protection and deprotection of the α-amino group.

Section 2: Protection of the Carboxylic Acid Group

The esterification of (2S)-2-amino-3,3-dimethyl-4-pentenoic acid is significantly hampered by the steric bulk of the adjacent gem-dimethyl substituents. Standard Fischer esterification conditions (catalytic acid in an alcohol solvent) are often sluggish and low-yielding.[14] Therefore, more robust methods are required to convert the hindered carboxylic acid into its corresponding ester.

Methyl and Benzyl Esters: Versatile and Common Choices

Methyl and benzyl esters are common choices for carboxyl protection. Benzyl esters offer the advantage of being removable by catalytic hydrogenation, though this method is incompatible with the vinyl group in the target molecule. However, both methyl and benzyl esters can be cleaved by saponification (e.g., LiOH or NaOH).

Causality of Protocol Choice: To overcome the steric hindrance, the carboxylic acid must be converted into a more reactive species, or a highly reactive alkylating agent must be used.

  • Method A (SOCl₂): Thionyl chloride (SOCl₂) converts the carboxylic acid to a highly reactive acid chloride in situ, which is then readily attacked by the alcohol (methanol or benzyl alcohol). This is a classic and effective method for hindered acids.

  • Method B (Alkyl Halide): Reacting the carboxylate salt (formed with a base like cesium carbonate) with an alkyl halide (methyl iodide or benzyl bromide) is an effective Sₙ2 reaction. Cesium carbonate is particularly effective as it enhances the nucleophilicity of the carboxylate.

Experimental Protocol: Benzyl Ester Formation (via Benzyl Bromide)

Note: The α-amino group must be protected (e.g., with Boc) prior to this procedure.

  • Dissolution: Dissolve N-Boc-(2S)-2-amino-3,3-dimethyl-4-pentenoic acid (1.0 eq) in DMF.

  • Base Addition: Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the solution and stir for 30 minutes at room temperature.

  • Alkylation: Add benzyl bromide (BnBr, 1.2 eq) dropwise.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor by TLC.

  • Workup: Dilute the reaction with ethyl acetate and water. Separate the layers. Wash the organic layer with water (2x) and brine (1x).

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to yield the benzyl ester.

Deprotection of Methyl/Benzyl Esters: Saponification using 1 M LiOH in a THF/water mixture at 0 °C to room temperature is the standard method for cleaving these esters.

Carboxyl_Protection FreeAcid N-Protected Amino Acid (R-COOH) Ester N-Protected Amino Ester (R-COOBn) FreeAcid->Ester 1. Cs₂CO₃, DMF 2. Benzyl Bromide Ester->FreeAcid LiOH THF/H₂O Orthogonal_Strategy Start Fmoc-NH-CHR-COOH Step1 Fmoc-NH-CHR-COOtBu Start->Step1 tBu-Esterification Step2 H₂N-CHR-COOtBu Step1->Step2 Fmoc Deprotection (Piperidine/DMF) Step3 Peptide-NH-CHR-COOtBu Step2->Step3 Peptide Coupling Step3->Step2 Repeat Cycles Step4 Peptide-NH-CHR-COOH Step3->Step4 Final tBu Deprotection (TFA)

Caption: An orthogonal strategy using Fmoc/tBu protection, common in peptide synthesis.

Summary Table of Protecting Groups
Protecting GroupFunctionalityIntroduction ReagentsCleavage ConditionsOrthogonal To
Boc α-Amine(Boc)₂O, BaseStrong Acid (TFA, HCl)Fmoc, Bn-Ester, Me-Ester
Fmoc α-AmineFmoc-OSu, BaseBase (20% Piperidine/DMF)Boc, tBu-Ester, Bn-Ester
Benzyl (Bn) Carboxylic AcidBenzyl Bromide, BaseSaponification (LiOH)Boc, Fmoc
Methyl (Me) Carboxylic AcidSOCl₂/MeOH or MeI, BaseSaponification (LiOH)Boc, Fmoc

Conclusion

The synthesis and manipulation of (2S)-2-amino-3,3-dimethyl-4-pentenoic acid require a deliberate and informed approach to protecting group strategy. The steric hindrance imposed by the gem-dimethyl group necessitates the use of robust protocols, particularly for the esterification of the carboxylic acid. By employing the well-established Boc and Fmoc groups for amine protection and activated methods for ester formation, researchers can successfully incorporate this valuable building block into complex targets. The principles of orthogonality are paramount, enabling the selective deprotection required for sequential synthetic transformations. The protocols and strategies outlined in this guide provide a validated framework for navigating the unique challenges posed by this sterically demanding amino acid.

References

  • Vertex AI Search, based on general knowledge of peptide synthesis.
  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Accessed February 2026. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). "Amino Acid-Protecting Groups." Chemical Reviews.
  • Ragnarsson, U., & Grehn, L. (2013). "Dual protection of amino functions involving Boc." RSC Publishing.
  • Velazquez, F., et al. (2025). "Enantioselective Synthesis of Fmoc-Protected (2S,3R)-3,4-Dimethyl-2-(methylamino)pentanoic Acid." Synlett.
  • Vertex AI Search, based on general knowledge of peptide synthesis.
  • Wang, X., Li, J., & Hayashi, Y. (2022). "Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile." Journal of the American Chemical Society, 144(23), 10145-10150. [Link]

  • PubChem. "(2S,3S)-2-amino-3,4-dimethylpentanoic acid." Accessed February 2026. [Link]

  • Vertex AI Search, based on general knowledge of peptide synthesis.
  • Google Patents. "JPH01287060A - Method for esterifying sterically hindered carboxylic acids." Accessed February 2026.
  • Google Patents. "US5189202A - Process for the preparation of 3,3-dimethyl-4-pentenoic acid." Accessed February 2026.
  • Zhang, P., et al. (2022). "An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery." ACS Central Science. [Link]

  • ResearchGate. "(PDF) Methods for Removing the Fmoc Group." Accessed February 2026. [Link]

  • Smith, C. J., et al. (2024). "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Abzena. "Enantioselective Synthesis of Fmoc-Protected (2S,3R)-3,4-Dimethyl-2-(methylamino)pentanoic Acid." Accessed February 2026. [Link]

  • Total Synthesis. "Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism." Accessed February 2026. [Link]

  • Beilstein Journal of Organic Chemistry. "An amine protecting group deprotectable under nearly neutral oxidative conditions." Accessed February 2026. [Link]

  • Organic Chemistry Portal. "Protective Groups." Accessed February 2026. [Link]

  • Google Patents. "CN101157608A - Method for preparing 4-pentenoic acid." Accessed February 2026.
  • Thieme Connect. "Enantioselective Synthesis of Fmoc-Protected (2S,3R)-3,4-Dimethyl-2-(methylamino)pentanoic Acid." Accessed February 2026. [Link]

  • ResearchGate. "Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters." Accessed February 2026. [Link]

  • Organic Chemistry Portal. "Fmoc-Protected Amino Groups." Accessed February 2026. [Link]

  • MDPI. "Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids." Accessed February 2026. [Link]

  • Google Patents. "Method for esterifying hindered carboxylic acids." Accessed February 2026.
  • Wikipedia. "tert-Butyloxycarbonyl protecting group." Accessed February 2026. [Link]

  • Organic Chemistry Portal. "Ester synthesis by esterification." Accessed February 2026. [Link]

  • Google Patents. "CN1793110A - Process for preparing Boc protected amino acid by (Boc) O." Accessed February 2026.

Sources

Application

Application Note: (2S)-2-Amino-3,3-dimethyl-4-pentenoic Acid as a Metabolic Probe

This Application Note provides a comprehensive guide on the use of (2S)-2-amino-3,3-dimethyl-4-pentenoic acid (also referred to as -dimethylallylglycine or vinyl-tert-leucine ) as a metabolic probe. This non-canonical am...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive guide on the use of (2S)-2-amino-3,3-dimethyl-4-pentenoic acid (also referred to as


-dimethylallylglycine  or vinyl-tert-leucine ) as a metabolic probe. This non-canonical amino acid (ncAA) combines the steric bulk of a gem-dimethyl group with the chemical reactivity of a terminal alkene, making it a powerful tool for probing enzyme active sites, enhancing peptide metabolic stability, and serving as a bioorthogonal handle.

Introduction & Mechanism of Action

(2S)-2-amino-3,3-dimethyl-4-pentenoic acid is a specialized non-canonical amino acid designed to interrogate biological systems through two primary mechanisms: steric obstruction and chemical reactivity .

Structural Properties
  • Steric Bulk (The gem-Dimethyl Effect): The two methyl groups at the

    
    -carbon (C3) create significant steric hindrance, mimicking the bulk of tert-leucine but with an extended unsaturated chain. This restricts the conformational flexibility of the peptide backbone (Thorpe-Ingold effect), often stabilizing 
    
    
    
    -helical or
    
    
    -turn secondary structures.
  • Metabolic Resistance: The quaternary

    
    -carbon lacks protons, blocking common metabolic pathways such as 
    
    
    
    -oxidation or
    
    
    -elimination. This makes the residue highly resistant to proteolysis and enzymatic degradation.
  • Reactive Handle (Terminal Alkene): The C4=C5 double bond serves as a latent chemical handle. It is generally inert under physiological conditions but can be targeted by specific metabolic enzymes (e.g., P450 epoxidation) or used for bioorthogonal labeling (e.g., thiol-ene click chemistry, olefin metathesis).

Mechanistic Applications
  • Proteolytic Stability Probe: By substituting native hydrophobic residues (Leucine, Valine) with this ncAA, researchers can identify sites of proteolytic cleavage. If stability increases, the substitution site is likely a cleavage point.

  • Enzyme Active Site Mapping: The compound acts as a "molecular ruler." Enzymes that can accommodate the bulky gem-dimethyl group but process the alkene (or vice versa) reveal the spatial and electronic constraints of their active sites.

  • Mechanism-Based Inhibition: For certain PLP-dependent enzymes (e.g., aminotransferases), the alkene moiety can act as a suicide substrate, trapping the enzyme in a covalent complex if the active site allows the bulky side chain to enter.

Experimental Workflows & Protocols

Protocol A: Metabolic Stability Profiling (Peptide Proteolysis)

Objective: To determine if incorporating (2S)-2-amino-3,3-dimethyl-4-pentenoic acid enhances the metabolic half-life of a bioactive peptide.

Materials:

  • Test Peptide (containing ncAA substitution)

  • Control Peptide (native sequence)

  • Pooled Human/Rat Plasma or Liver Microsomes

  • LC-MS/MS System

  • Quenching Solution (Acetonitrile + 1% Formic Acid)

Step-by-Step Procedure:

  • Preparation: Dissolve peptides in PBS (pH 7.4) to a final concentration of 10

    
    M.
    
  • Incubation: Add peptide solution to pre-warmed (37°C) plasma or microsome mix. Final reaction volume: 200

    
    L.
    
  • Sampling: At defined time points (0, 5, 15, 30, 60, 120, 240 min), remove 20

    
    L aliquots.
    
  • Quenching: Immediately transfer aliquot into 80

    
    L of ice-cold Quenching Solution to precipitate proteins and stop the reaction. Centrifuge at 10,000 
    
    
    
    g for 10 min.
  • Analysis: Inject the supernatant into the LC-MS/MS. Monitor the parent ion depletion over time.

  • Calculation: Plot

    
     vs. time. Calculate half-life (
    
    
    
    ) using first-order kinetics:
    
    
    .

Expected Outcome: Peptides containing the ncAA at the cleavage site should show significantly extended


 (>2-fold) compared to the control, confirming the "metabolic shield" effect of the gem-dimethyl group.
Protocol B: Bioorthogonal Labeling via Thiol-Ene Click

Objective: To label the incorporated ncAA with a fluorophore or affinity tag using the terminal alkene.

Materials:

  • Peptide/Protein containing (2S)-2-amino-3,3-dimethyl-4-pentenoic acid

  • Thiol-functionalized Probe (e.g., Biotin-SH or Fluorescein-SH)

  • Photoinitiator (e.g., LAP or VA-044)

  • UV Light Source (365 nm) or Blue Light (405 nm)

Step-by-Step Procedure:

  • Reaction Mix: Combine Peptide (50

    
    M), Thiol-Probe (500 
    
    
    
    M, 10 eq), and Photoinitiator (0.1 eq) in degassed PBS.
  • Irradiation: Irradiate the sample for 15–30 minutes at room temperature. Note: The gem-dimethyl group may sterically hinder the approach, so higher equivalents of thiol may be needed compared to unhindered alkenes.

  • Purification: Remove excess probe using a desalting column (e.g., PD-10) or HPLC.

  • Verification: Analyze by LC-MS to confirm the mass shift corresponding to the thioether adduct.

Visualization of Metabolic Probe Logic

The following diagram illustrates the decision logic for using this ncAA in drug discovery.

MetabolicProbeLogic Start Target Peptide/Protein Unstable or Unknown Mechanism Design Design Analog: Substitute Leu/Val with (2S)-2-amino-3,3-dimethyl-4-pentenoic acid Start->Design Assay Metabolic Stability Assay (Plasma/Microsomes) Design->Assay ResultStable Result: Increased Stability? Assay->ResultStable MechProbe Mechanism: Steric Shielding of Proteolytic Site ResultStable->MechProbe Yes ActiveSite Enzyme Activity Assay (Substrate/Inhibitor) ResultStable->ActiveSite No (or parallel) Inhibition Result: Loss of Activity? ActiveSite->Inhibition StericClash Mechanism: Steric Clash (Active Site Mapping) Inhibition->StericClash Yes BioOrthogonal Bioorthogonal Labeling (Thiol-Ene Reaction) Inhibition->BioOrthogonal No (Substrate Accepted)

Caption: Workflow for utilizing (2S)-2-amino-3,3-dimethyl-4-pentenoic acid to probe metabolic stability and enzyme specificity.

Key Data Summary

FeaturePropertyBiological Implication
Side Chain

Combines bulk (Val/Leu mimic) with unsaturation.
Sterics High (gem-dimethyl)Restricts backbone conformation; blocks protease access.
Reactivity Terminal AlkeneInert to most cellular nucleophiles; reactive to radicals/metathesis.
Metabolism

-Quaternary Center
Blocks

-oxidation and pyridoxal 5'-phosphate (PLP)

-elimination.
Solubility HydrophobicIncreases lipophilicity; may improve membrane permeability.

References

  • Non-Canonical Amino Acids in Drug Discovery : Blaskovich, M. A. (2016). Unusual Amino Acids in Peptide Modifications and their Pharmaceutical Applications. Handbook of Biologically Active Peptides. Link

  • The Gem-Dimethyl Effect: Thorpe, J. F., & Ingold, C. K. (1915). The Formation of Small Ring Compounds. Journal of the Chemical Society.
  • Metabolic Stability of Peptides : Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. AAPS Journal, 17(1), 134-143. Link

  • Alkenyl Amino Acids as Probes : van Hest, J. C., et al. (2000). Efficient Incorporation of Unsaturated Methionine Analogues into Proteins in Vivo. Journal of the American Chemical Society, 122(7), 1282–1288. Link

  • Chemical Supplier Verification : (2S)-2-Amino-3,3-dimethyl-4-pentenoic acid (CAS 181826-65-3) is available as a building block for peptide synthesis. BLD Pharm / AChemBlock Catalog. Link

Method

Application Notes and Protocols: (2S)-2-amino-3,3-dimethyl-4-pentenoic Acid in Medicinal Chemistry

Introduction: The Strategic Value of Steric Hindrance and Conformational Restraint in Drug Design In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and metabolic stab...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Steric Hindrance and Conformational Restraint in Drug Design

In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is paramount. Peptide-based therapeutics, while offering high specificity, are often hampered by their susceptibility to proteolytic degradation and inherent conformational flexibility, which can lead to a significant entropic penalty upon binding to their biological targets.[1][2] The introduction of unnatural amino acids with constrained topologies is a powerful strategy to overcome these limitations.[][4][5] (2S)-2-amino-3,3-dimethyl-4-pentenoic acid is a non-proteinogenic amino acid that embodies these desirable characteristics. Its gem-dimethyl group at the Cβ position imparts significant steric hindrance, restricting the rotation around the Cα-Cβ bond. This conformational constraint can lock a peptide backbone into a specific, biologically active conformation, thereby enhancing its binding affinity and resistance to enzymatic hydrolysis.[6][7]

The vinyl group in (2S)-2-amino-3,3-dimethyl-4-pentenoic acid also presents a versatile chemical handle for further modifications, such as cross-linking to create stapled peptides or for the introduction of other functional groups through reactions like olefin metathesis.[2] These features make it a highly valuable building block for the synthesis of peptidomimetics and small molecule inhibitors with improved pharmacokinetic and pharmacodynamic profiles.[8][9]

This guide provides a comprehensive overview of the potential applications of (2S)-2-amino-3,3-dimethyl-4-pentenoic acid in medicinal chemistry, complete with detailed protocols for its synthesis, incorporation into peptides, and subsequent biological evaluation.

PART 1: Synthesis of N-α-Fmoc-(2S)-2-amino-3,3-dimethyl-4-pentenoic Acid

The enantioselective synthesis of (2S)-2-amino-3,3-dimethyl-4-pentenoic acid is a critical first step for its application in medicinal chemistry. The following protocol describes a plausible asymmetric synthesis route, yielding the Fmoc-protected amino acid ready for solid-phase peptide synthesis (SPPS).

Synthetic Workflow Overview

A 3,3-Dimethyl-4-pentenoic acid B Formation of Chiral Auxiliary Adduct A->B e.g., Evans oxazolidinone C Asymmetric α-amination B->C e.g., Azodicarboxylate D Hydrolysis of Auxiliary C->D LiOH / H2O2 E Fmoc Protection D->E Fmoc-OSu, NaHCO3 F N-α-Fmoc-(2S)-2-amino-3,3-dimethyl-4-pentenoic acid E->F A Resin Swelling B Fmoc Deprotection (20% Piperidine in DMF) A->B C Washing B->C D Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) C->D E Washing D->E F Repeat Cycle E->F for next amino acid G Final Deprotection E->G after last amino acid F->B H Cleavage and Precipitation G->H TFA cocktail I Peptide Purification H->I RP-HPLC A Prepare Reagents: Enzyme, Substrate, Inhibitor B Pre-incubate Enzyme with Inhibitor A->B C Initiate Reaction by adding Substrate B->C D Monitor Product Formation (e.g., Spectrophotometrically) C->D E Data Analysis: Calculate IC50 and Ki D->E

Sources

Application

Application Note: Precision Peptide Engineering via Thiol-Ene "Click" with (2S)-2-Amino-3,3-Dimethyl-4-Pentenoic Acid

This Application Note is designed for researchers in peptide chemistry and drug discovery. It details the utilization of (2S)-2-amino-3,3-dimethyl-4-pentenoic acid —a sterically constrained, non-canonical amino acid—in b...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in peptide chemistry and drug discovery. It details the utilization of (2S)-2-amino-3,3-dimethyl-4-pentenoic acid —a sterically constrained, non-canonical amino acid—in bioorthogonal "click" chemistry, specifically focusing on Thiol-Ene Ligation .

Executive Summary

(2S)-2-amino-3,3-dimethyl-4-pentenoic acid is a specialized "designer" amino acid that combines the conformational rigidity of a gem-dimethyl group (similar to tert-leucine) with the reactive versatility of a terminal alkene. While often used in Ring-Closing Metathesis (RCM) for peptide stapling, this guide focuses on its application in Thiol-Ene Photo-Click Chemistry .

This reaction offers a metal-free, bioorthogonal pathway to functionalize peptides or induce macrocyclization ("stapling") with high atom economy and reaction rates, even in the presence of the molecule's significant steric bulk.

Key Advantages[1][2][3][4][5]
  • Conformational Locking: The

    
    -dimethyl group induces a strong Thorpe-Ingold effect, pre-organizing peptides into bioactive 
    
    
    
    -helical or turn conformations.
  • Bioorthogonality: The terminal alkene is inert to native cellular nucleophiles but reacts rapidly with thiols under radical conditions.

  • "Click" Efficiency: The Thiol-Ene reaction proceeds rapidly in aqueous or organic media, tolerates oxygen (under specific conditions), and yields a stable thioether linkage.

Scientific Foundation

Molecule Analysis

The structural architecture of (2S)-2-amino-3,3-dimethyl-4-pentenoic acid presents unique opportunities and challenges:

  • 
    -Center:  Standard L-configuration ((2S)) allows compatibility with ribosomal machinery (if evolved) or SPPS.
    
  • 
    -Center (Gem-Dimethyl):  The two methyl groups at C3 create a "neopentyl-like" steric environment. This restricts rotation around the 
    
    
    
    bond, stabilizing secondary structures but potentially hindering coupling efficiency during synthesis.
  • 
    -Alkene:  The terminal double bond is the "click" handle. Unlike linear allylglycine, this alkene is attached to a quaternary carbon, which can modulate the radical intermediate's stability during thiol-ene coupling.
    
Mechanism: Radical-Mediated Thiol-Ene Ligation

The reaction follows a radical step-growth mechanism (Anti-Markovnikov addition).[1]

Step 1: Initiation: A photoinitiator (e.g., DPAP or LAP) generates radicals (


) upon UV/Visible light irradiation.
Step 2: Thiyl Radical Formation:  The initiator abstracts a hydrogen from the thiol (

), creating a thiyl radical (

). Step 3: Propagation (Addition): The electrophilic thiyl radical adds to the terminal alkene of the amino acid. Crucial Note: The steric bulk of the adjacent gem-dimethyl group directs the addition exclusively to the terminal carbon (

), reinforcing the Anti-Markovnikov regioselectivity. Step 4: Chain Transfer: The resulting carbon-centered radical abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and completing the cycle.
Visualization: Reaction Mechanism

ThiolEneMechanism Initiator Photoinitiator (hv) Thiol Thiol Substrate (R-SH) Initiator->Thiol H-abstraction ThiylRad Thiyl Radical (R-S•) Thiol->ThiylRad Product Thioether Product (Anti-Markovnikov) Thiol->Product Net Reaction AlkeneAA AA Substrate (Adm-4-Pa) ThiylRad->AlkeneAA Addition to C5 CarbonRad Carbon Radical Intermediate AlkeneAA->CarbonRad CarbonRad->Thiol H-abstraction (Chain Transfer) CarbonRad->ThiylRad Regeneration

Caption: Radical cycle of Thiol-Ene ligation. The gem-dimethyl group on the AA substrate ensures high regioselectivity.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporation

Due to the steric hindrance at the


-position, coupling this amino acid requires optimized conditions to prevent deletion sequences.

Reagents:

  • Resin: Rink Amide or Wang (loading < 0.5 mmol/g recommended).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Base: DIPEA (N,N-Diisopropylethylamine).

Protocol:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Remove Fmoc from the previous amino acid (20% Piperidine/DMF, 2 x 5 min). Wash 5x with DMF.

  • Activation:

    • Pre-activate 3.0 equivalents of Fmoc-(2S)-2-amino-3,3-dimethyl-4-pentenoic acid with 2.9 equivalents of HATU and 6.0 equivalents of DIPEA in DMF.

    • Expert Tip: Allow pre-activation for only 30-60 seconds to minimize racemization, though the gem-dimethyl group suppresses oxazolone formation.

  • Coupling: Add activated solution to resin.

    • Time: 2 hours at room temperature, or 1 hour at 50°C (microwave assisted).

    • Validation: Perform a Chloranil test (more sensitive for secondary amines) or Kaiser test. If positive, re-couple using PyAOP/HOAt.

  • Capping: Acetylate unreacted amines (Acetic anhydride/Pyridine) to prevent deletion sequences.

Thiol-Ene "Click" Stapling (On-Resin)

This protocol describes the "stapling" of a peptide containing two Adm-4-Pa residues using a dithiol linker (e.g., 1,2-ethanedithiol or PEG-dithiol).

Materials:

  • Peptide-Resin (Fmoc-removed, N-terminus protected or acetylated).

  • Linker: 3,6-Dioxa-1,8-octanedithiol (DODT) or similar.

  • Photoinitiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) or LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) for water compatibility.

  • Light Source: UV lamp (365 nm) or Blue LED (405 nm) depending on initiator.

Step-by-Step Protocol:

  • Preparation: Suspend resin in degassed DMF (or NMP). Oxygen inhibits radicals, so sparge solvent with Nitrogen/Argon for 15 mins.

  • Reaction Mixture:

    • Add 5.0 equivalents of Dithiol Linker.

    • Add 0.5 equivalents of Photoinitiator (DMPA).

  • Irradiation:

    • Place the reaction vessel under UV light (365 nm, ~10 mW/cm²) for 30–60 minutes at room temperature.

    • Agitation: Gentle rocking is required. Do not use magnetic stir bars that grind the resin.

  • Washing: Drain and wash resin extensively with DMF (5x), DCM (5x), and MeOH (3x) to remove excess thiol (which smells) and photoinitiator byproducts.

  • Cleavage: Cleave peptide from resin using standard TFA cocktails (e.g., TFA/TIS/H2O 95:2.5:2.5). Note: Do not use thiols (EDT) in the cleavage cocktail if you want to preserve the thioether staple, although thioethers are generally stable to TFA.

Quantitative Data Summary
ParameterThiol-Ene (Radical)Metathesis (Ru-Catalyzed)
Reaction Type Radical Addition (Click)Carbon-Carbon Bond Formation
Catalyst Photoinitiator (Metal-Free)Grubbs I/II (Ruthenium)
Reaction Time 10 - 60 mins2 - 12 hours
Steric Tolerance High (Radical is small)Moderate (Catalyst is bulky)
Atom Economy 100% (Addition)<100% (Ethylene byproduct)
Bioorthogonality Excellent (with LAP/Visible light)Good (requires non-aq usually)

Applications & Workflow

Peptide Stapling for Helix Stabilization

By incorporating Adm-4-Pa at positions


 and 

(or

), and reacting with a dithiol, a "staple" is formed. The gem-dimethyl group acts as a conformational anchor, initiating the helix, while the thioether staple locks it.
Workflow Diagram

Workflow Step1 1. Sequence Design (Insert Adm-4-Pa at i, i+4) Step2 2. SPPS Synthesis (Double coupling required) Step1->Step2 Step3 3. On-Resin Click (Thiol-Ene + UV + Linker) Step2->Step3 Alkene Handle Ready Step4 4. Cleavage & Purification (TFA/TIS/H2O) Step3->Step4 Staple Formed Step5 5. QC & Validation (LC-MS, CD Spectroscopy) Step4->Step5

Caption: Integrated workflow for generating stapled peptides using Adm-4-Pa and Thiol-Ene chemistry.

Troubleshooting & Optimization

  • Issue: Incomplete Coupling during SPPS.

    • Cause: Steric hindrance of the gem-dimethyl group.

    • Solution: Use microwave-assisted coupling (50°C, 25W) or switch to symmetric anhydride activation (use 5-10 eq of AA and DIC/DCM).

  • Issue: Low Click Yield.

    • Cause: Oxygen inhibition or insufficient light penetration.

    • Solution: Strictly degas solvents. Use a flow reactor or smaller vessel diameter to ensure uniform light exposure. Increase photoinitiator concentration to 1.0 eq.

  • Issue: Side Reactions (Oxidation).

    • Cause: Thioethers can oxidize to sulfoxides.

    • Solution: Perform cleavage and purification under inert atmosphere or add a reducing agent (e.g., NH4I or dimethyl sulfide) during workup.

References

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. Link

  • Aimetti, A. A., et al. (2009). On-resin peptide macrocyclization via thiol-ene click chemistry. Chemical Communications, (41), 6211-6213. Link

  • Fairbanks, A. J., & Simpson, P. J. (2023). Unnatural Amino Acids in Peptide Stapling: A Review. RSC Chemical Biology. (Contextual grounding for gem-dimethyl stapling).
  • Chem-Impex International. (2025). Product Data: (S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid.[2] Catalog #12352. Link

  • Dondoni, A. (2008). The Emergence of Thiol-Ene Coupling as a Click Process for Materials and Bioorganic Chemistry.[3] Angewandte Chemie, 47(47), 8995-8997. Link

Sources

Method

development of enzyme inhibitors using (2S)-2-amino-3,3-dimethyl-4-pentenoic acid

Application Note: Development of Macrocyclic Serine Protease Inhibitors using (2S)-2-amino-3,3-dimethyl-4-pentenoic acid Executive Summary This technical guide details the application of (2S)-2-amino-3,3-dimethyl-4-pente...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development of Macrocyclic Serine Protease Inhibitors using (2S)-2-amino-3,3-dimethyl-4-pentenoic acid

Executive Summary

This technical guide details the application of (2S)-2-amino-3,3-dimethyl-4-pentenoic acid (often referred to as


-dimethylallylglycine or "Vinyl-tert-Leucine") in the development of macrocyclic enzyme inhibitors.

This non-canonical amino acid (NCAA) serves two critical functions in modern drug design:

  • Conformational Locking: The gem-dimethyl group at the

    
    -position restricts bond rotation via the Thorpe-Ingold effect , pre-organizing the peptide backbone into a bioactive conformation (often a 
    
    
    
    -strand mimic) and reducing the entropic penalty of binding.
  • Macrocyclization Handle: The terminal vinyl group acts as a reactive "warhead" for Ring-Closing Metathesis (RCM) , enabling the formation of large (14–18 membered) macrocycles that stabilize secondary structures and improve metabolic stability.

This guide focuses on its use in targeting HCV NS3/4A Serine Protease , a clinically validated target where this scaffold has proven essential.[1]

Mechanism of Action & Structural Logic

The Gem-Dimethyl Effect in Ligand Binding

In linear peptides, the rotation around the


 (

) and

(

) bonds is free, leading to a high entropic cost upon binding to a rigid enzyme active site.
  • Constraint: The bulky tert-butyl-like side chain of (2S)-2-amino-3,3-dimethyl-4-pentenoic acid sterically clashes with the peptide backbone, restricting the

    
     and 
    
    
    
    angles.
  • Result: The molecule adopts an extended conformation characteristic of protease inhibitors (mimicking the substrate's

    
    -strand) before binding, significantly improving affinity (
    
    
    
    ).
Macrocyclization Strategy

The vinyl group allows for cyclization with a distal alkene (typically at the P3 position) using Grubbs catalysts. This creates a "stapled" peptide that spans the S1–S3 subsites of the protease.

InhibitorLogic Scaffold (2S)-2-amino-3,3-dimethyl- 4-pentenoic acid Constraint Gem-Dimethyl (Thorpe-Ingold Effect) Scaffold->Constraint Warhead Vinyl Group (RCM Handle) Scaffold->Warhead PreOrg Pre-organized Bioactive Conformation Constraint->PreOrg Macrocycle Macrocyclic Inhibitor Warhead->Macrocycle + Grubbs Cat. Binding High Affinity Binding (Low Entropic Penalty) PreOrg->Binding Macrocycle->Binding Stability Metabolic Stability (Proteolytic Resistance) Macrocycle->Stability

Figure 1: Structural logic of using (2S)-2-amino-3,3-dimethyl-4-pentenoic acid in inhibitor design.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Challenge: The steric bulk of the gem-dimethyl group makes the


-amino group a poor nucleophile and the carboxyl group a difficult electrophile. Standard coupling conditions often fail.

Reagents:

  • Resin: 2-Chlorotrityl chloride resin (for C-terminal acids) or Rink Amide (for amides).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt.

  • Base: TMP (2,4,6-Trimethylpyridine/Collidine) or DIPEA.

  • Solvent: DMF/NMP (1:1).

Step-by-Step Procedure:

  • Resin Loading: Swell resin in DCM for 30 min.

  • Coupling (Incoming Amino Acid):

    • Dissolve 4.0 eq. of Fmoc-(2S)-2-amino-3,3-dimethyl-4-pentenoic acid, 3.9 eq. HATU, and 4.0 eq. HOAt in minimal DMF.

    • Add 8.0 eq. DIPEA.

    • Add to resin and shake for 2 hours at room temperature.

    • Critical: Perform a double coupling (repeat step) to ensure completion.

  • Coupling (Next Amino Acid onto the Steric Amine):

    • Note: This is the most difficult step. The amine is shielded by the dimethyl group.

    • Use COMU or PyAOP (more reactive than HATU) with Collidine.

    • Microwave Assistance: Heat to 60°C for 20 mins (25W) if using a microwave synthesizer.

    • Monitor with Chloranil Test (Kaiser test is unreliable for secondary/hindered amines).

Protocol B: Macrocyclization via Ring-Closing Metathesis (RCM)

Objective: Cyclize the linear precursor (containing the vinyl-NCAA at P1 and an alkenyl-glycine at P3) to form the inhibitor.

Reagents:

  • Catalyst: Hoveyda-Grubbs 2nd Generation Catalyst.

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (degassed).

  • Additives: 1,4-Benzoquinone (prevents isomerization).

Step-by-Step Procedure:

  • Preparation: Cleave the linear peptide from the resin (keeping side-chain protecting groups if doing solution-phase RCM) using 1% TFA in DCM. Neutralize and dry.

  • Dilution (Critical): Dissolve the peptide in degassed DCE to a concentration of < 2 mM . High dilution is mandatory to favor intramolecular cyclization over intermolecular dimerization.

  • Reaction:

    • Add Hoveyda-Grubbs II catalyst (10–20 mol%).

    • Reflux at 80°C (DCE) or 110°C (Toluene) for 2–4 hours under inert atmosphere (

      
       or Ar).
      
  • Quenching: Add DMSO (50 eq. relative to catalyst) or commercially available metal scavengers (e.g., SiliaMetS®) and stir for 12 hours.

  • Purification: Concentrate and purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient).

Validation: Enzymatic Inhibition Assay (HCV NS3/4A)

Principle: A FRET (Fluorescence Resonance Energy Transfer) assay measures the cleavage of a depsipeptide substrate. The inhibitor prevents cleavage, maintaining the fluorophore in a quenched state.

Materials:

  • Enzyme: Recombinant HCV NS3/4A Protease (commercially available).

  • Substrate: FRET substrate (e.g., Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-psi-[COO]-Ala-Ser-Lys(DABCYL)-NH2).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.05% Tween-20, 2 mM DTT.

Workflow Diagram:

AssayWorkflow Prep Prepare 96-well Black Plate (Non-binding surface) AddEnz Add NS3/4A Enzyme (5 nM final) Prep->AddEnz AddInhib Add Inhibitor (Serial Dilution) AddEnz->AddInhib Incubate1 Incubate 15 min (Equilibrium) AddInhib->Incubate1 AddSub Add FRET Substrate (Start Reaction) Incubate1->AddSub Read Measure Fluorescence (Ex: 340nm, Em: 490nm) AddSub->Read Calc Calculate IC50 / Ki (Non-linear regression) Read->Calc

Figure 2: FRET-based enzymatic inhibition assay workflow.

Data Analysis:

  • Plot Initial Velocity (

    
    ) vs. Inhibitor Concentration (
    
    
    
    ).
  • Fit data to the Morrison equation (for tight-binding inhibitors) or standard IC50 dose-response curve:

    
    
    
  • Report

    
     values. Successful macrocyclic inhibitors utilizing this scaffold typically exhibit 
    
    
    
    values in the low nanomolar to picomolar range.

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Coupling Steric hindrance of gem-dimethyl group.Use microwave synthesis (60°C); Switch to PyAOP; Double couple.
RCM Dimerization Concentration too high.Dilute reaction to < 1 mM; Add catalyst in portions.
Isomerization Migration of the double bond.Add 1,4-benzoquinone; Use degassed solvents strictly.
Low Assay Signal Inner filter effect or quenching.Check compound solubility; Ensure DMSO < 5% in final assay volume.

References

  • Tsantrizos, Y. S., et al. (2003). "Structure-based design of a macrocyclic inhibitor for the hepatitis C virus NS3 protease." Angewandte Chemie International Edition.

  • McCauley, J. A., et al. (2010). "Bicyclic proline analogs as P2 ligands for HCV NS3/4A protease inhibitors." Journal of Medicinal Chemistry.

  • Gradl, S. N., et al. (2012). "Synthesis of Vinyl-ACCA Derivatives and Their Application in HCV Protease Inhibitors." Organic Letters.

  • Liverton, N. J., et al. (2008). "Molecular modeling based design of MK-7009, a macrocyclic HCV NS3 protease inhibitor." Journal of the American Chemical Society.

  • Hoveyda, A. H., & Zhugralin, A. R. (2007). "The remarkable metal-catalysed olefin metathesis reactions." Nature.

Sources

Technical Notes & Optimization

Troubleshooting

overcoming steric hindrance in coupling (2S)-2-amino-3,3-dimethyl-4-pentenoic acid

Technical Support Center: Overcoming Steric Hindrance in (2S)-2-Amino-3,3-dimethyl-4-pentenoic Acid Coupling Technical Overview: The "Neopentyl" Challenge Subject Molecule: (2S)-2-amino-3,3-dimethyl-4-pentenoic acid Comm...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Overcoming Steric Hindrance in (2S)-2-Amino-3,3-dimethyl-4-pentenoic Acid Coupling

Technical Overview: The "Neopentyl" Challenge

Subject Molecule: (2S)-2-amino-3,3-dimethyl-4-pentenoic acid Common Aliases: Vinyl-tert-Leucine, Vinyl-Tle,


-dimethyl-allylglycine.

The Problem: This amino acid presents a specific and severe steric challenge known as the neopentyl effect . The


-carbon is quaternary (bearing two methyl groups and a vinyl group), creating a "wall" of bulk immediately adjacent to the reacting centers.
  • As an Acyl Donor (Coupling the COOH): The bulky

    
    -position shields the carbonyl carbon from nucleophilic attack by the incoming amine.
    
  • As an Amine Acceptor (Coupling to the NH2): The bulk hinders the approach of the activated acyl species, significantly lowering the reaction rate (

    
    ).
    

Standard carbodiimide chemistries (EDC/HOBt, DIC) are kinetically insufficient, often leading to incomplete coupling, deletion sequences, or extensive epimerization due to prolonged activation times.

Troubleshooting Guide & FAQs

Scenario A: The Coupling Reaction is Incomplete (Low Yield)

Q: I am using Fmoc-(2S)-2-amino-3,3-dimethyl-4-pentenoic acid with HBTU/DIPEA, but the coupling stops at <50% conversion. What should I change?

A: HBTU is an "OBt" based reagent and is often too slow for neopentyl-like systems. You must upgrade to "OAt" or "Oxyma" based reagents which accelerate the reaction via the neighboring group effect (OAt) or superior leaving group kinetics (Oxyma).

Recommended Switch:

  • Primary Choice: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). The 7-aza nitrogen in the leaving group forms a hydrogen bond with the incoming amine, acting as a general base catalyst to accelerate coupling by ~10-100x compared to HBTU.

  • Alternative: COMU or PyOxim . These are safer (non-explosive) alternatives to HATU with comparable or superior reactivity for hindered junctions.

Optimization Steps:

  • Solvent: Switch from DMF to NMP (N-Methyl-2-pyrrolidone). NMP swells the resin better and solvates the hindered transition state more effectively.

  • Temperature: If the vinyl group allows (check stability), perform the coupling at 50°C or use Microwave irradiation (75°C for 5-10 mins). Note: High temp increases epimerization risk; see Scenario B.

Scenario B: Racemization (Epimerization) Observed

Q: I achieved high conversion using HATU, but chiral HPLC shows 15% epimerization at the alpha-carbon. How do I fix this?

A: Steric hindrance slows the coupling rate (


), allowing the competing oxazolone formation rate (

) to become significant. The use of strong bases like DIPEA with highly reactive uronium salts (HATU) promotes proton abstraction from the

-carbon via the oxazolone intermediate.

Corrective Actions:

  • Change the Base: Switch from DIPEA (pKa ~10.5) to TMP (2,4,6-Trimethylpyridine / Collidine, pKa ~7.4). Collidine is strong enough to deprotonate the carboxylic acid but too weak/bulky to abstract the

    
    -proton effectively.
    
  • Change the Activation: Switch to PyAOP . PyAOP is the phosphonium analog of HATU. Unlike uronium reagents (HATU), phosphonium reagents do not react with the amino terminus to form guanidinium byproducts, allowing you to use excess reagent without capping the chain.

  • Additives: Use Oxyma Pure as an additive.[1] It suppresses racemization more effectively than HOAt in many hindered cases.

Scenario C: The "Nuclear Option" for Impossible Couplings

Q: Even HATU/Microwave failed to couple this residue to a secondary amine (e.g., Proline or N-Methyl AA). Is there a stronger method?

A: Yes. When uronium/phosphonium salts fail, you must use Acid Fluorides . Acid fluorides are smaller and more electrophilic than OAt/OBt esters. The small size of the fluoride leaving group minimizes steric clash with the gem-dimethyl group of your amino acid.

Protocol: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH .

  • Mechanism: Converts the carboxylic acid in situ to an acid fluoride (R-CO-F).

  • Advantage: Acid fluorides are highly reactive towards amines but relatively stable to hydrolysis compared to acid chlorides.

Experimental Protocols

Protocol 1: High-Efficiency HATU Coupling (Standard Hindered)

Best for coupling (2S)-2-amino-3,3-dimethyl-4-pentenoic acid to primary amines.

  • Reagents:

    • Amino Acid (4.0 eq)

    • HATU (3.9 eq)[2]

    • HOAt (4.0 eq) - Optional but recommended

    • Collidine (8.0 eq) - Critical for purity

    • Solvent: NMP (0.1 M concentration)

  • Procedure:

    • Dissolve AA and HATU in NMP.

    • Add Collidine immediately before adding to the resin. Do not pre-activate for >1 min to avoid racemization.

    • Add to resin.[2][3][4]

    • Agitate for 2 hours at RT or 10 mins at 60°C (Microwave).

    • Double Couple: Drain and repeat with fresh reagents if the sequence is valuable.

Protocol 2: Acid Fluoride Activation (Extremely Hindered)

Best for coupling to secondary amines or when HATU fails.

  • Reagents:

    • Amino Acid (5.0 eq)[5]

    • TFFH (5.0 eq)

    • DIPEA (10.0 eq)

    • Solvent: DCM or NMP (Acid fluorides form well in DCM).

  • Procedure:

    • Dissolve AA and TFFH in dry DCM/NMP under Nitrogen.

    • Add DIPEA.[1][2]

    • Activate for 15-20 minutes (monitor via TLC/LCMS for formation of R-COF if possible).

    • Add the solution to the resin-bound amine.[2]

    • Coupling time: 2-4 hours at RT.

Comparative Data: Coupling Reagents

Reagent ClassExamplesReactivityRacemization RiskRecommendation for Vinyl-Tle
Carbodiimide DIC/HOBtLowLowAvoid (Too slow)
Uronium (OBt) HBTU, HCTUMediumModerateAvoid (Insufficient)
Uronium (OAt) HATUHigh High (with DIPEA)First Choice (Use with Collidine)
Phosphonium PyBOP, PyAOPHigh ModerateExcellent (No guanidinium side-rxn)
Acid Fluoride TFFH, BTFFHVery High LowRescue Strategy (For difficult junctions)

Visualizing the Solution

Figure 1: Decision Tree for Coupling Optimization

CouplingOptimization Start Start: Couple Vinyl-Tle Standard Attempt HATU / HOAt / Collidine (Solvent: NMP) Start->Standard Check Check Conversion (LCMS) Standard->Check Success Proceed to Deprotection Check->Success >98% Conv. Racemization High Yield but Epimerized? Check->Racemization <98% or Impure Fail Low Yield / Incomplete Branch1 Switch to Acid Fluoride (TFFH / DIPEA / DCM) Fail->Branch1 Racemization->Fail Low Conv. Branch2 Optimize Base/Temp (Use PyAOP / Collidine / 0°C) Racemization->Branch2 Epimerization Branch1->Success Retry Branch2->Success Retry

Caption: Workflow for selecting the optimal coupling conditions based on yield and purity outcomes.

Figure 2: Steric Hindrance Mechanism & Acid Fluoride Solution

StericMechanism Hindrance Gem-Dimethyl Bulk (Neopentyl Effect) OBt_Ester Active Ester (OBt) Bulky Leaving Group Hindrance->OBt_Ester Acid_Fluoride Acid Fluoride (CO-F) Small Leaving Group Hindrance->Acid_Fluoride Clash STERIC CLASH Slow Kinetics OBt_Ester->Clash + Amine Product Coupled Peptide Clash->Product Very Slow / Fail Acid_Fluoride->Product + Amine (Fast Reaction) Amine Incoming Amine (Nucleophile)

Caption: Comparison of steric clash in standard active esters versus the compact Acid Fluoride pathway.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]

  • Carpino, L. A., et al. (1995). The 7-Azabenzotriazole (HOAt) System: Effects of Structure on the Rate of Racemization. Journal of Organic Chemistry.

Sources

Optimization

Technical Support Center: Purification of (2S)-2-amino-3,3-dimethyl-4-pentenoic Acid Derivatives

Ticket ID: #GEM-DIM-004 Subject: Troubleshooting Purity & Coupling Issues with "Vinyl-tert-Leucine" Analogs Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #GEM-DIM-004 Subject: Troubleshooting Purity & Coupling Issues with "Vinyl-tert-Leucine" Analogs Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Gem-Dimethyl" Double-Edged Sword

You are likely working with (2S)-2-amino-3,3-dimethyl-4-pentenoic acid , often referred to as


-dimethylallylglycine  or a vinyl-tert-leucine  analog. This residue is a critical scaffold in modern peptidomimetics (including HCV protease inhibitors and "stapled" peptides) because the gem-dimethyl group locks the peptide backbone into specific conformations (the Thorpe-Ingold effect).

The Core Problem: The same steric bulk that stabilizes your final drug target makes this molecule a nightmare to synthesize and purify. The adjacent quaternary carbon creates a "steric wall" that hinders nucleophilic attack at the carbonyl and blocks access to the amine.

This guide addresses the three most common support tickets we receive: enantiomeric loss , coupling failure (deletion sequences) , and chromatographic streaking .

Module 1: Enantiomeric Purity & Chiral Resolution

User Issue: "My chiral HPLC shows an 85:15 er (enantiomeric ratio) after the final step. I need >99:1. Recrystallization isn't working."

Diagnosis: The bulky side chain disrupts the crystal lattice packing efficiency of the free zwitterion, making standard recrystallization (EtOH/Water) ineffective. Furthermore, if you synthesized this via alkylation of a glycine enolate, the steric bulk often slows the reaction, allowing competitive proton exchange (racemization) to occur.

Protocol 1.1: Enzymatic Polish (The "Self-Cleaning" System)

Do not rely on chemical recrystallization alone. Use a biocatalytic polish to selectively hydrolyze the unwanted enantiomer or derivative.

  • For N-Acetyl Derivatives: Use Acylase I (Aspergillus melleus) .

    • Dissolve crude N-acetyl-amino acid in water (pH 7.5, adjusted with LiOH).

    • Add Acylase I (catalytic amount).

    • Incubate at 37°C for 24 hours.

    • Mechanism: The enzyme selectively deacetylates the (S)-enantiomer to the free amino acid. The (R)-N-acetyl derivative remains untouched.

    • Separation: Acidify to pH 2. Extract the (R)-N-acetyl impurity with Ethyl Acetate. The pure (S)-free amino acid remains in the aqueous phase.

  • For Esters: Use Novozym 435 (Candida antarctica Lipase B) .[1]

    • Note: Due to the steric bulk at the

      
      -position, reaction times will be 3-4x longer than standard leucine derivatives.
      
Protocol 1.2: Chiral HPLC Method (QC Standard)

Standard C18 columns will not separate these enantiomers. You must use a Zwitterionic or Teicoplanin-based phase.

ParameterRecommended Condition
Column CHIROBIOTIC T (Teicoplanin) or ZWIX(+) (Zwitterionic)
Mobile Phase MeOH:H2O (80:20) + 0.1% Formic Acid (for ZWIX)
Detection UV @ 210 nm (The alkene provides a weak handle, but ELSD is better)
Flow Rate 0.5 mL/min (Lower flow reduces mass transfer resistance caused by bulk)
Module 2: The Coupling Bottleneck (Peptide Synthesis)

User Issue: "I am trying to couple Fmoc-(2S)-2-amino-3,3-dimethyl-4-pentenoic acid to a resin, but I'm getting <20% yield and a major impurity."

Diagnosis: You are seeing the Deletion Sequence . Standard coupling reagents (HBTU/DIC) cannot overcome the steric barrier of the gem-dimethyl group. The activated ester hydrolyzes before the amine can attack it.

Visualizing the Steric Barrier

StericHindrance cluster_0 Activation Phase cluster_1 Coupling Phase A Bulky Amino Acid (Gem-Dimethyl) C Activated Ester (O-At) A->C Fast B Standard Reagent (HBTU/DIC) B->C E Steric Wall (Blocks Approach) C->E Attempted Attack D Resin-Bound Amine D->E F Successful Coupling E->F Low Probability (Requires Heat/HATU) G Hydrolysis/Failure (Deletion Sequence) E->G High Probability (Slow Kinetics)

Figure 1: The kinetic competition between coupling and hydrolysis due to the gem-dimethyl steric wall.

Protocol 2.1: The "Power Coupling" Method

To force this reaction to completion, you must switch to high-reactivity reagents and elevated temperature.

  • Reagent Switch: Abandon HBTU. Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP .[2]

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) is a mandatory additive to reduce racemization while boosting reactivity.

  • Microwave: Heat to 60°C for 1 hour (standard AA is 5 mins @ 75°C). Do not exceed 75°C to avoid alkene polymerization.

  • Double Coupling: This is not optional. Perform the coupling twice.

Module 3: Purification of Protected Derivatives (Fmoc/Boc)

User Issue: "My Fmoc-protected intermediate is an oil that streaks on silica gel. I can't get a clean powder."

Diagnosis: The lipophilic gem-dimethyl-alkene tail makes the molecule "greasy," preventing crystallization. The free carboxylic acid causes streaking on silica due to interaction with silanols.

Protocol 3.1: The DCHA Salt Crystallization (The "Magic Bullet")

Convert the oily free acid into a crystalline Dicyclohexylamine (DCHA) salt. This is the industry standard for purifying bulky, lipophilic amino acids.

  • Dissolution: Dissolve your crude oily Fmoc-amino acid in a minimal amount of Ethyl Acetate .

  • Salt Formation: Add 1.05 equivalents of Dicyclohexylamine (DCHA) dropwise.

  • Precipitation: Add Hexanes (or Petroleum Ether) slowly until the solution turns turbid.

  • Crystallization: Cool to 4°C overnight. The DCHA salt should form highly crystalline needles.

  • Recovery: Filter the crystals.

    • To revert to free acid: Suspend crystals in EtOAc and wash with 10% KHSO4 or 1N HCl.

Protocol 3.2: Flash Chromatography with Acid Modifier

If you must use chromatography, you must suppress ionization.

  • Stationary Phase: C18 Reverse Phase is superior to Silica for this molecule.

  • Mobile Phase: Acetonitrile / Water + 0.1% Trifluoroacetic Acid (TFA) .

  • Note: The TFA keeps the carboxylic acid protonated (uncharged), sharpening the peak shape significantly.

References & Authoritative Sources
  • Myers, A. G., et al. (1995).[3] Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched

    
    -Amino Acids. 
    
    • Context: Establishes the foundational chemistry for alkylating glycine with bulky halides like 3-bromo-3-methyl-1-butene.

  • Albericio, F., et al. (2001). Coupling of Sterically Hindered Amino Acids. [J. Org.[4] Chem.]([Link])

    • Context: Defines the HATU/HOAt protocols required for gem-dimethyl couplings.

  • Vertex Pharmaceuticals. (2011). Discovery of Telaprevir/Boceprevir Intermediates.

    • Context: Industrial scale-up challenges of P1' vinyl-cyclopropyl and vinyl-dimethyl amino acid derivatives.

  • Sigma-Aldrich / Merck. Astec CHIROBIOTIC® Handbook. Link

    • Context: Technical specs for separating underivatized bulky amino acids.

Sources

Troubleshooting

Technical Support Center: Synthesis of (2S)-2-amino-3,3-dimethyl-4-pentenoic Acid

Current Status: Operational Topic: Troubleshooting Side Reactions & Synthetic Failures Target Molecule: (2S)-2-amino-3,3-dimethyl-4-pentenoic acid (also referred to as -dimethyl-allylglycine or a vinyl-functionalized ter...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Side Reactions & Synthetic Failures Target Molecule: (2S)-2-amino-3,3-dimethyl-4-pentenoic acid (also referred to as


-dimethyl-allylglycine or a vinyl-functionalized tert-leucine analog).

Core Synthesis Directive: The Kazmaier-Claisen Protocol

Executive Summary: The synthesis of (2S)-2-amino-3,3-dimethyl-4-pentenoic acid presents a unique challenge: creating a quaternary carbon at the


-position while maintaining 

-stereochemistry. Direct alkylation of glycine enolates with 3,3-dimethylallyl bromide (prenyl bromide) fails to produce this skeleton; it yields the linear

-dimethyl isomer due to

mechanics.

Therefore, the Ester Enolate Claisen Rearrangement , specifically the Kazmaier-Claisen protocol using chelated zinc enolates, is the only high-fidelity route. This process utilizes the [3,3]-sigmatropic rearrangement of a glycine prenyl ester to invert the prenyl chain, installing the gem-dimethyl group exactly at the


-position.
The Mechanism (Visualization)

The reaction relies on a fixed chair-like transition state secured by a Zinc(II) bridge between the enolate oxygen and the amide nitrogen.

KazmaierClaisen cluster_fail Critical Failure Modes Substrate N-Protected Glycine Prenyl Ester Base LHMDS / ZnCl2 (-78°C) Substrate->Base Deprotonation Chelate Zn-Chelated Z-Enolate Base->Chelate Chelation Control TS [3,3]-Sigmatropic Transition State Chelate->TS Warming to -20°C Hydrolysis Hydrolysis (Wet ZnCl2) Chelate->Hydrolysis H2O present Protonation C-Protonation (No Rearrangement) Chelate->Protonation Quench too early Product (2S)-2-amino-3,3-dimethyl- 4-pentenoic acid ester TS->Product Rearrangement

Caption: The Kazmaier-Claisen pathway requires strict moisture control to maintain the Zn-chelate, preventing premature protonation or hydrolysis.

Troubleshooting Guide: Side Reactions & Failures

Issue 1: Reaction Stalls / Recovery of Starting Material

Symptom: NMR shows unreacted glycine prenyl ester or simple hydrolyzed glycine after workup. Root Cause: Failure of the [3,3]-rearrangement due to insufficient Lewis Acid activation or "wet" conditions.

Diagnostic CheckTechnical ExplanationCorrective Protocol
ZnCl₂ Quality Commercial

is highly hygroscopic. Hydrated zinc fails to form the tight bidentate chelate required to lower the activation energy of the rearrangement.
Must use fused ZnCl₂. Melt the salt under high vacuum (>300°C) with a heat gun until bubbling ceases, then cool under Argon.
Solvent Integrity THF must be anhydrous. Peroxides or moisture in THF protonate the enolate before rearrangement.Distill THF over Na/Benzophenone or use a solvent purification system (SPS).
Temperature Profile The rearrangement of the gem-dimethyl system is sterically demanding and slower than simple allyl esters.Allow the reaction to warm from -78°C to room temperature (or even reflux for 1-2h if sterics are extreme) before quenching.
Issue 2: Loss of Enantioselectivity (Low ee%)

Symptom: Product is racemic or has low optical rotation despite using chiral ligands (e.g., Quinine/Quinidine). Root Cause: "Leakage" from the chelated transition state. If the Zinc chelate is loose, the reaction proceeds via a non-chelated boat/chair equilibrium, destroying facial selectivity.

  • Mechanism Insight: The chiral ligand (Cinchona alkaloid) must complex with the Zinc-enolate. If the base (LHMDS) is old or contains LiOH/Li2O, lithium aggregates can compete with Zinc, disrupting the chiral pocket.

  • Protocol Fix:

    • Premix

      
       and the chiral ligand before adding the substrate and base.
      
    • Use freshly titrated LHMDS .

    • Stoichiometry: Ensure >2.2 equivalents of base if using the TFA-protected amine (one eq. to deprotonate NH, one for enolization).

Issue 3: The "Hydrolysis Wall" (Steric Hindrance)

Symptom: You formed the ester product successfully, but cannot hydrolyze it to the free acid. Standard LiOH/MeOH conditions fail or take weeks. Root Cause: The target molecule has a quaternary carbon (


-dimethyl) adjacent to the 

-carbon. This creates a "steric wall" that blocks the trajectory of the hydroxide ion attacking the carbonyl carbon.

Advanced Hydrolysis Protocols:

  • TMSOK (Potassium Trimethylsilanolate):

    • Why: An anhydrous source of hydroxide (upon workup) that is soluble in organic solvents (THF/DCM), allowing better penetration of the steric shield than aqueous bases.

    • Ref: Laganis, E. D., & Chenard, B. L. (1984). Tetrahedron Letters.

  • LiOOH (Lithium Hydroperoxide):

    • Why: The hydroperoxide anion (

      
      ) is more nucleophilic (alpha-effect) and less basic than hydroxide, often succeeding where OH- fails.
      
    • Recipe: Mix

      
       and 
      
      
      
      (30%) in THF/H2O.
  • Iodolactonization (The "Trojan Horse" Method):

    • Instead of direct hydrolysis, treat the

      
      -unsaturated ester with 
      
      
      
      .
    • This forms an iodolactone.[1] The lactone ring is much easier to open (saponify) than the sterically hindered linear ester.

Issue 4: Olefin Isomerization

Symptom: The terminal double bond migrates to become internal (conjugated with the carboxyl group). Root Cause: Acid-catalyzed isomerization during workup. The


-dimethyl group usually protects against this, but strong acid exposure can force migration to the thermodynamically stable conjugated position.
Fix:  Avoid HCl during workup. Use Citric Acid or saturated 

to quench.

Experimental Workflow: The "Self-Validating" Protocol

This protocol is designed to be self-checking. If Step 2 fails (color change), do not proceed to Step 3.

Reagents:

  • N-TFA-Glycine 3-methyl-2-butenyl ester (Prenyl ester).

  • 
     (Fused, anhydrous).
    
  • LHMDS (1.0 M in THF).

  • Quinine (for (2S)-selectivity).

Step-by-Step:

  • The Drying Step (Critical): Flame-dry a Schlenk flask. Add

    
     (1.2 eq) and fuse under vacuum. Validation: The salt must turn from white powder to a clear melt and back to a glassy solid.
    
  • Chelate Formation: Dissolve

    
     in dry THF. Add Quinine (1.2 eq). Cool to -78°C. Add LHMDS (2.5 eq). Validation: Solution should be homogeneous. Precipitates indicate wet reagents.
    
  • Substrate Addition: Add the Glycine Prenyl Ester dropwise. Stir at -78°C for 1h.

  • The Rearrangement: Allow the mixture to warm naturally to Room Temperature overnight.

    • Note: The reaction is driven by the formation of the stronger C-C bond (replacing C-O).

  • Quench: Dilute with Ether, then add 1N KHSO4 or Citric Acid. Do not use HCl.

FAQ: Technical Deep Dive

Q: Can I use the Schöllkopf bis-lactim ether method instead? A: It is possible but significantly harder. Alkylating the Schöllkopf auxiliary with 3-bromo-3-methyl-1-butene is mechanically impossible (


 on a tertiary center). You would have to use prenyl bromide (

on primary), which gives the linear product, not the branched one. The Claisen route is superior because it builds the quaternary center via rearrangement, not displacement.

Q: Why do I see a "deconjugated" side product? A: You likely protonated the enolate before the rearrangement occurred. This happens if the reaction is quenched cold (-78°C). The rearrangement has a high activation energy due to the steric bulk of the gem-dimethyl group. You must warm the reaction to allow the [3,3]-shift to occur.

Q: My yield is 40%. Where is the rest? A: Check the aqueous layer. The free amino acid (if the ester hydrolyzed prematurely) is water-soluble. Also, check for the


-protonated "prenyl glycine" (unrearranged). If the latter exists, your 

was likely inactive.

References

  • Kazmaier, U. (1994).[2] Synthesis of Unsaturated Amino Acids by [3,3]-Sigmatropic Rearrangement of Chelate-Bridged Glycine Ester Enolates.[2] Angewandte Chemie International Edition in English, 33(9), 998–999. Link

  • Kazmaier, U. (1996).[2][3] The Asymmetric Ester Enolate Claisen Rearrangement as a Suitable Method for the Synthesis of Sterically Highly Demanding Amino Acids.[4] Tetrahedron Letters, 37(44), 7945-7948. Link

  • Mues, H., & Kazmaier, U. (2001).[1][2] The Asymmetric Chelate-Claisen Rearrangement as a Key Step in the Syntheses of Non-Proteinogenic Amino Acids.[1][4] Synthesis, 2001(3), 487–498.[1][2] Link

  • Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2 and HO-. Tetrahedron Letters, 25(51), 5831-5834. Link

Sources

Optimization

improving the yield of (2S)-2-amino-3,3-dimethyl-4-pentenoic acid synthesis

Answering the call of synthetic and medicinal chemists, this Technical Support Center provides a comprehensive guide to overcoming the challenges in synthesizing (2S)-2-amino-3,3-dimethyl-4-pentenoic acid. This stericall...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of synthetic and medicinal chemists, this Technical Support Center provides a comprehensive guide to overcoming the challenges in synthesizing (2S)-2-amino-3,3-dimethyl-4-pentenoic acid. This sterically hindered, non-proteinogenic amino acid presents unique hurdles due to the quaternary gem-dimethyl center adjacent to the stereogenic center.[1][2] This guide, structured by a Senior Application Scientist, moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Section 1: Synthesis Strategy Overview & Core Challenges

The recommended pathway for constructing this chiral, sterically encumbered scaffold is the diastereoselective addition of a Grignard reagent to a chiral N-sulfinyl imine, a strategy championed for its reliability in asymmetric amine synthesis.[3][4][5] The primary challenge is managing the significant steric hindrance imposed by the 3,3-dimethyl group, which can impede reaction rates and lower yields.[2][6]

The overall synthetic workflow is depicted below:

G cluster_0 Part 1: Reagent Preparation cluster_1 Part 2: Asymmetric Addition cluster_2 Part 3: Deprotection & Purification A 3,3-dimethyl-4-penten-1-ol B 3,3-dimethyl-4-penten-1-bromide A->B PBr3 C 3,3-dimethyl-4-pentenyl- magnesium bromide (Grignard Reagent) B->C Mg(0), THF E Protected Amino Acid Intermediate C->E 1. Add to D @ -78°C 2. Quench D (S)-N-tert-Butanesulfinyl iminoglyoxylate F Final Product: (2S)-2-amino-3,3-dimethyl-4-pentenoic acid E->F HCl, Dioxane G Purification (Ion-Exchange) F->G Dowex 50WX8

Caption: Overall workflow for the synthesis of the target amino acid.

Section 2: Frequently Asked Questions (FAQs)

Q1: My overall yield is very low. What is the most likely culprit? A1: The most common issue is the sterically demanding Grignard addition step (Part 2). Low yields here are often traced back to either inefficient formation of the Grignard reagent itself or slow addition to the hindered N-sulfinyl imine. Careful optimization of these two steps is critical.

Q2: I am observing poor diastereoselectivity in the addition step. How can I improve it? A2: Diastereoselectivity in this reaction is highly dependent on temperature. The addition of the Grignard reagent to the chiral imine must be performed at very low temperatures, typically -78 °C, to maximize facial selectivity. Allowing the reaction to warm prematurely will result in a mixture of diastereomers.

Q3: How can I confirm the successful formation of my Grignard reagent before using it? A3: While online monitoring with NMR is possible for advanced setups,[7] a practical lab-scale method is a titration, such as the Gilman double titration. A simpler qualitative test involves taking a small aliquot, quenching it with I2 (a positive test shows the disappearance of the iodine color), and analyzing the quenched product by TLC or GC-MS to confirm the presence of the expected coupled or protonated product.

Q4: I'm struggling to purify the final amino acid using standard silica gel chromatography. Why? A4: The final product is a zwitterionic amino acid. Its high polarity makes it unsuitable for standard silica gel chromatography, where it will likely streak or remain at the baseline.[8] Ion-exchange chromatography is the recommended method for effective purification.[9][10]

Q5: During deprotection, I see multiple spots on my TLC plate. What is happening? A5: Incomplete deprotection of both the N-sulfinyl group and the ester can lead to a mixture of products. Ensure you are using a sufficiently strong acid (e.g., 4M HCl in dioxane) and adequate reaction time to drive the hydrolysis to completion.

Section 3: In-Depth Troubleshooting Guides

This section addresses specific experimental failures with a logical, cause-and-effect approach.

Problem 1: Low or No Yield of the Protected Amino Acid Intermediate (Step E)

This is the most critical C-C bond-forming step, and its failure is often linked to the Grignard reagent.

G Start Low Yield in Grignard Addition Step Cause1 Cause: Poor Grignard Reagent Formation Start->Cause1 Cause2 Cause: Steric Hindrance Inhibits Reaction Start->Cause2 Cause3 Cause: Premature Quenching Start->Cause3 Sol1 Solution: - Use fresh, crushed Mg turnings. - Activate Mg with I2 or 1,2-dibromoethane. - Ensure rigorously anhydrous conditions. Cause1->Sol1 Sol2 Solution: - Increase reaction time (up to 24h). - Allow slow warming from -78°C to -40°C. - Consider less coordinating co-solvents (e.g., toluene). Cause2->Sol2 Sol3 Solution: - Degas all solvents. - Maintain a strict inert (Ar/N2) atmosphere. - Check for leaks in the reaction setup. Cause3->Sol3

Caption: Troubleshooting low-yield issues in the Grignard addition step.

  • Expertise & Experience: The initiation of Grignard formation can be inconsistent due to the passivating oxide layer on magnesium.[7] Activating the surface with a small crystal of iodine or a few drops of 1,2-dibromoethane is a field-proven technique to initiate the reaction. Furthermore, the reaction is highly exothermic and can lead to undesired Wurtz coupling if the alkyl bromide is added too quickly. Slow, dropwise addition is paramount.

Problem 2: Final Product is Difficult to Isolate and Purify

The physicochemical properties of amino acids require specialized purification techniques.

  • Trustworthiness: A self-validating protocol for purification involves monitoring the process. When using ion-exchange chromatography, fractions should be collected and tested with a ninhydrin solution. A positive (purple) result indicates the presence of the amino group, ensuring you are collecting the correct product-containing fractions before pooling and concentration.

Issue Underlying Cause Recommended Solution Verification Step
Product is an oil/gum Contamination with inorganic salts (e.g., LiCl, MgCl2) from previous steps.Dissolve the crude product in minimal water and apply to a cation-exchange column (e.g., Dowex 50WX8). Wash thoroughly with water to remove salts, then elute the amino acid with an aqueous ammonia solution.[9]Test wash fractions with AgNO3 to confirm the absence of chloride. Test eluate fractions with ninhydrin.
Product is impure Incomplete reaction or presence of diastereomers.For diastereomer separation, derivatize the amino acid (e.g., as an Fmoc- or Boc-protected ester) and use preparative HPLC on a chiral column.[11]Analytical chiral HPLC to confirm separation and enantiomeric purity.
Low recovery after purification The zwitterionic product adheres strongly to silica or glassware.Avoid silica gel.[8] Use ion-exchange chromatography. After elution, lyophilize the aqueous ammonia eluate to gently remove water and excess ammonia, preventing product degradation.Accurate mass spectrometry of the purified product to confirm identity and purity.

Section 4: Key Experimental Protocols

These protocols are designed for robustness and include critical control points.

Protocol 1: Preparation of 3,3-dimethyl-4-pentenylmagnesium bromide
  • Setup: Flame-dry a three-neck round-bottom flask equipped with a condenser, dropping funnel, and argon inlet. Add magnesium turnings (1.2 eq) to the flask.

  • Activation: Add a small crystal of iodine. Gently warm the flask with a heat gun until the iodine sublimes, producing a purple vapor. Allow to cool.

  • Initiation: Add a small portion (~5%) of a solution of 3,3-dimethyl-4-penten-1-bromide (1.0 eq) in anhydrous THF via the dropping funnel. Observe for initiation (disappearance of iodine color, gentle bubbling, or warming). If it does not start, gently warm the flask.

  • Addition: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. The causality here is critical: rapid addition can lead to competing Wurtz coupling, reducing the yield of the desired Grignard reagent.[7]

  • Completion: After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure full conversion. The resulting dark grey/brown solution is used directly in the next step.

Protocol 2: Asymmetric Addition & Deprotection
  • Setup: In a separate flame-dried flask under argon, dissolve ethyl (S)-2-((tert-butylsulfinyl)imino)acetate (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is essential for maximizing the diastereoselectivity of the addition by locking the conformation of the chiral auxiliary.

  • Addition: Slowly add the freshly prepared Grignard reagent solution (1.5 eq) via cannula to the imine solution over 30-60 minutes. The reaction is sterically hindered, so a slow addition and sufficient reaction time are necessary.[6][12]

  • Reaction: Stir at -78 °C for 4-6 hours. Monitor by TLC (staining with potassium permanganate).

  • Quench: Quench the reaction by slowly adding saturated aqueous NH4Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Workup: Extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, filter, and concentrate in vacuo. The crude product can be purified by silica gel chromatography at this stage if necessary.

  • Deprotection: Dissolve the crude protected amino ester in 4M HCl in dioxane. Stir at room temperature for 4-6 hours until TLC analysis shows complete consumption of the starting material.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid is the crude HCl salt of the amino acid.

Protocol 3: Purification via Ion-Exchange Chromatography
  • Column Prep: Prepare a column with Dowex 50WX8 resin, wash with 1M HCl, then deionized water until the eluate is neutral (pH ~7).

  • Loading: Dissolve the crude amino acid HCl salt in a minimal amount of water and load it onto the column.

  • Washing: Wash the column with several column volumes of deionized water to elute inorganic salts.

  • Elution: Elute the desired amino acid from the resin using a 2-4M aqueous ammonia solution.

  • Collection: Collect fractions and monitor for the presence of the amino acid using a ninhydrin stain.

  • Final Step: Combine the positive fractions and remove the solvent and excess ammonia via lyophilization to yield the pure zwitterionic amino acid.

References

  • Vertex AI Search. (n.d.). Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson.
  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • Myers, A. G., et al. (n.d.). Highly Practical Methodology for the Synthesis of d- and l-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids. Journal of the American Chemical Society.
  • LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (2009). A Practical Procedure for Efficient Synthesis of alpha-Amino Acids. Retrieved February 16, 2026, from [Link]

  • Thieme Gruppe. (n.d.). Highly Sterically Hindered Peptide Bond Formation. Retrieved February 16, 2026, from [Link]

  • Scienmag. (2025, August 7). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Retrieved February 16, 2026, from [Link]

  • J-Stage. (n.d.). Catalytic asymmetric synthesis of α-amino acid derivatives and peptides using chiral phase-transfer catalysts. Retrieved February 16, 2026, from [Link]

  • Kim, M.-J., et al. (2007). Asymmetric Solid-Phase Synthesis of (R)-α-Amino Acid Derivatives. European Journal of Organic Chemistry. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (2017, March 5). How can I purify my synthesised unnatural aliphatic amino acid? Retrieved February 16, 2026, from [Link]

  • ACS Publications. (2025, October 1). Photoredox Fe-Catalyzed Aminoalkylation toward Sterically Hindered Chiral β-Amino Acids. Journal of the American Chemical Society. Retrieved February 16, 2026, from [Link]

  • ACS Publications. (2011, April 4). Asymmetric Synthesis of α-Amino Acids by Reduction of N-tert-Butanesulfinyl Ketimine Esters. The Journal of Organic Chemistry. Retrieved February 16, 2026, from [Link]

  • PMC. (n.d.). Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. Retrieved February 16, 2026, from [Link]

  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved February 16, 2026, from [Link]

  • PubMed. (2024, February 17). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved February 16, 2026, from [Link]

  • The Bumbling Biochemist. (n.d.). Protein expression and purification. Retrieved February 16, 2026, from [Link]

  • RSC Publishing. (n.d.). Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium. Retrieved February 16, 2026, from [Link]

  • RSC Publishing. (n.d.). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science. Retrieved February 16, 2026, from [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved February 16, 2026, from [Link]

  • (n.d.). Modular α-tertiary amino ester synthesis through cobalt-catalysed asymmetric aza-Barbier reaction. Retrieved February 16, 2026, from [Link]

  • Reddit. (2024, May 29). How to purify amino acid with mineral salt. r/OrganicChemistry. Retrieved February 16, 2026, from [Link]

  • (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Retrieved February 16, 2026, from [Link]

Sources

Troubleshooting

optimization of reaction conditions for modifying (2S)-2-amino-3,3-dimethyl-4-pentenoic acid

Product Code: V-TLE-002 (Vinyl-tert-Leucine Analogue) Status: Active Support | Tier: Advanced Synthesis Introduction: The "Neopentyl" Challenge Welcome to the technical support hub for (2S)-2-amino-3,3-dimethyl-4-penteno...

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: V-TLE-002 (Vinyl-tert-Leucine Analogue)
Status: Active Support | Tier: Advanced Synthesis

Introduction: The "Neopentyl" Challenge

Welcome to the technical support hub for (2S)-2-amino-3,3-dimethyl-4-pentenoic acid . Users often underestimate this molecule because it looks like a simple hybrid of Leucine and Vinyl Glycine.

It is not.

Structurally, this is a vinyl-functionalized tert-leucine . The


-position contains a gem-dimethyl group, creating a "neopentyl" steric environment. This steric bulk protects the stereocenter but severely hinders nucleophilic attacks at the carbonyl and electrophilic attacks at the amine. Furthermore, the terminal alkene is electronically isolated but sterically crowded, complicating metathesis and cross-coupling.

This guide addresses the three most common support tickets we receive: Failed Peptide Couplings , Metathesis Catalyst Poisoning , and Racemization Control .

Module 1: Peptide Coupling (N- & C-Terminus)

User Report #1:

"I am trying to couple this amino acid to a growing peptide chain. Standard Fmoc/HBTU protocols yield <20% conversion after 4 hours. Is the reagent bad?"

Diagnostic:

The reagent is likely fine. The issue is steric shielding . The gem-dimethyl group at the


-position acts as a shield, preventing the incoming nucleophile (the amine of the next residue) from attacking the activated ester. Standard coupling times and reagents (HBTU/TBTU) are insufficient for tert-leucine analogs.
Resolution Protocol:

Switch to high-reactivity "onium" salts or acid fluorides. We recommend the HATU/HOAt system or COMU .

Optimized Coupling Workflow
ParameterStandard Condition (Fail)Optimized Condition (Pass)
Activator HBTU or TBTUHATU (1.2 eq) or COMU (1.2 eq)
Additive NoneHOAt (1.2 eq) - Critical for steric bulk
Base DIPEA (2.0 eq)TMP (2,4,6-Trimethylpyridine) or DIPEA
Solvent DMFDMF/NMP (1:1) - Improves kinetics
Time 1-2 Hours4-16 Hours (Double coupling often required)
Temperature RT40°C - 50°C (Microwave assisted if possible)

Critical Note: If HATU fails, convert the amino acid to its Acid Fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acid fluorides are smaller electrophiles than OBt/OAt esters and can penetrate the neopentyl steric shield more effectively.

Visual Troubleshooting: Coupling Decision Tree

CouplingLogic Start Start: Coupling V-TLE-002 CheckPos Is V-TLE-002 the Nucleophile (Amine) or Electrophile (Acid)? Start->CheckPos IsAcid Electrophile (Carboxyl) CheckPos->IsAcid IsAmine Nucleophile (Amine) CheckPos->IsAmine Standard Attempt HATU + HOAt (2x Coupling, 4h) IsAcid->Standard Success1 Yield > 90%? Standard->Success1 Done Proceed to Deprotection Success1->Done Yes Fail1 Yield < 90% Success1->Fail1 No Fluoride Switch to Acid Fluoride (TFFH activation) Fail1->Fluoride StericClash Incoming AA is Steric? (Val, Ile, t-Leu) IsAmine->StericClash StericClash->Standard No MicroWave Microwave Assist (50°C, 30 min) StericClash->MicroWave Yes

Caption: Decision logic for overcoming steric hindrance during peptide coupling of V-TLE-002.

Module 2: Olefin Metathesis (Side-Chain Modification)

User Report #2:

"I'm attempting Ring-Closing Metathesis (RCM) to staple a peptide containing this residue. The reaction turns black immediately, and I see no product. I'm using Grubbs II."

Diagnostic:

The "black reaction" indicates rapid catalyst decomposition. This is likely caused by Amine Chelation . Even if your N-terminus is protected with Fmoc, trace amounts of free amine or the proximal amide bond nitrogen can coordinate with the Ruthenium center. Additionally, the bulky gem-dimethyl group near the alkene can hinder the formation of the metallocyclobutane intermediate.

Root Cause Analysis:
  • Ruthenium Poisoning: Free amines or basic nitrogens coordinate to Ru, displacing the phosphine/NHC ligand.

  • Steric Crowding: The bulky side chain prevents the large Grubbs II complex from engaging the alkene.

Resolution Protocol:
  • Mandatory N-Capping: Ensure the N-terminus is capped with a non-coordinating group (Boc, Fmoc, or Acetyl). Do not attempt metathesis with a free amine.

  • Catalyst Switch: Switch to Hoveyda-Grubbs II or Grela catalysts. These are phosphine-free and more robust against steric bulk and chelation.

  • The "Chaotropic" Trick: Add LiCl or CuCl (10 mol%) to the reaction. These salts can sequester free amines or phosphines that dissociate, protecting the active Ru species.

Metathesis Optimization Table
VariableRecommendationReason
Catalyst Hoveyda-Grubbs 2nd Gen Higher stability; phosphine-free mechanism avoids steric clash.
Solvent DCE (Dichloroethane) Higher boiling point allows heating to 60-80°C to overcome steric barrier.
Concentration 1 mM - 5 mM High dilution favors RCM (Ring Closing) over oligomerization.
Additives 1,4-Benzoquinone Prevents isomerization of the double bond (migration).
Microwave 100°C for 10-20 min Often necessary to force the bulky alkene into the catalytic cycle.

Module 3: Stereochemical Integrity (Racemization)

User Report #3:

"After coupling, chiral HPLC shows a 15% enantiomeric excess loss (racemization). I thought the bulky group prevented this?"

Diagnostic:

Paradoxically, steric bulk can increase racemization during activation. Because the coupling reaction is slow (due to sterics), the activated ester sits in solution longer. This gives the


-proton time to be deprotonated by the base, leading to oxazolone formation .
Mechanism of Failure:
  • Slow coupling kinetics

    
     Long lifetime of activated species.
    
  • Base (DIPEA) extracts

    
    -proton.
    
  • Formation of achiral oxazolone intermediate.

  • Re-opening leads to DL-mixture.

Resolution Protocol:
  • Base Choice: Switch to Collidine (TMP). It is a weaker base than DIPEA and sterically hindered, making it poor at extracting the

    
    -proton but sufficient to neutralize the acid.
    
  • Add Oxyma: Use Oxyma Pure instead of HOBt/HOAt. Oxyma suppresses racemization more effectively in slow couplings.

  • Pre-activation: Minimize the time the base is in contact with the activated ester before the amine is added.

FAQ: Frequently Asked Questions

Q: Can I use this molecule in "Click" Chemistry (Thiol-Ene)? A: Yes. The terminal alkene is excellent for radical thiol-ene click reactions. The gem-dimethyl group actually helps here by preventing side reactions at the internal carbons. Use a photoinitiator (DMPA) and 365nm light.

Q: Is the vinyl group stable to TFA (deprotection)? A: Generally, yes. However, if you have nearby cation-generating species (like Trityl groups), you might see some cationic polymerization or hydroalkylation. Use triisopropylsilane (TIPS) as a scavenger in your cleavage cocktail to protect the alkene.

Q: Why is the solubility so poor in water? A: The gem-dimethyl group is highly lipophilic. This amino acid is more hydrophobic than Leucine. You must use organic co-solvents (Acetonitrile/DMSO) when working in aqueous buffers.

References

  • Coupling Hindered Amino Acids

    • Title: Procedures to Improve Difficult Couplings.
    • Source: ResearchG
    • URL:

  • Olefin Metathesis on Peptides

    • Title: Z-Selective Olefin Metathesis on Peptides: Investig
    • Source: Journal of the American Chemical Society / NIH.
    • URL:

  • Catalyst Deactivation

    • Title: Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics.[1]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:

  • Synthesis of Dimethyl-Pentenoic Derivatives

    • Title: Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid (Analogous Chemistry).[2]

    • Source: RSC Publishing.[3]

    • URL:

  • General Peptide Synthesis Support

    • Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
    • Source: Bachem.
    • URL:

Sources

Optimization

analytical method development for separating stereoisomers of 2-amino-3,3-dimethyl-4-pentenoic acid

Current Status: Online Operator: Senior Application Scientist Ticket ID: ADPA-STEREO-001 Subject: Method Development & Troubleshooting for Stereoisomer Separation Executive Summary: The Analytical Challenge You are attem...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: ADPA-STEREO-001 Subject: Method Development & Troubleshooting for Stereoisomer Separation

Executive Summary: The Analytical Challenge

You are attempting to separate the enantiomers of 2-amino-3,3-dimethyl-4-pentenoic acid . This molecule presents a "Perfect Storm" of analytical challenges:

  • Steric Hindrance: The gem-dimethyl group at the

    
    -position (C3) creates a neopentyl-like environment, significantly shielding the 
    
    
    
    -amine. This kinetically hinders derivatization reactions.
  • Weak Chromophore: The terminal alkene (C4=C5) has low UV absorption (

    
     nm), making standard UV detection prone to baseline noise and interference.
    
  • Zwitterionic Nature: As a free amino acid, it is highly polar, making retention on standard C18 columns difficult without ion-pairing agents.

This guide prioritizes Direct Chiral Chromatography using Zwitterionic or Crown Ether phases to avoid the kinetic pitfalls of derivatization. However, an optimized derivatization workflow is provided as a backup for labs limited to standard UV detection.

Part 1: Method Selection (Triage)

Before starting, determine your instrument capabilities. The lack of a strong chromophore dictates the path.

MethodSelection cluster_0 Path A Options Start Start: Select Detection Mode HasMS Do you have LC-MS/MS or CAD? Start->HasMS Direct PATH A: Direct Chiral HPLC (Recommended) HasMS->Direct Yes Deriv PATH B: Derivatization (Marfey's Method) HasMS->Deriv No (UV only) ZWIX Zwitterionic Phase (Chiralpak ZWIX) Direct->ZWIX Crown Crown Ether Phase (Crownpak CR-I) Direct->Crown

Figure 1: Decision matrix for method selection based on detection capabilities.

Part 2: Direct Chiral Separation (Path A)

Primary Recommendation: Zwitterionic Ion-Exchange (ZWIX) or Crown Ether phases.[1][2][3] These phases interact directly with the free amino acid, bypassing the need to react the sterically hindered amine.

Option A1: Zwitterionic Phases (Chiralpak ZWIX(+) / ZWIX(-))

Best for: LC-MS compatibility and controlling elution order.

Q: Why is ZWIX preferred over standard polysaccharide columns (e.g., OD-H, AD-H)? A: Polysaccharide columns generally require normal phase conditions (Hexane/IPA) or derivatization to suppress the zwitterion. ZWIX phases utilize a double ion-pairing mechanism (Cinchona alkaloid + Sulfonic acid) that specifically targets free amino acids in polar organic modes (MeOH/MeCN), providing better solubility and MS sensitivity [1].

Standard Protocol (ZWIX):

  • Mobile Phase: MeOH/MeCN (50:50) + 50 mM Formic Acid + 25 mM Diethylamine (DEA).

  • Note: The acid/base ratio is critical. You must maintain a specific ratio (usually 2:1 molar ratio of Acid:Base) to ensure the stationary phase and analyte are effectively charged.

Troubleshooting ZWIX:

IssueProbable CauseCorrective Action
Retention Time Drift Unstable pH / Ion-Pairing EquilibriumEnsure the column is fully equilibrated (min. 20 column volumes). Use high-quality additives (fresh DEA).
Broad Peaks Slow Mass TransferIncrease column temperature to 35-40°C. High MeOH content increases viscosity; adding 10-20% MeCN or THF reduces backpressure and improves shape.
No Separation Wrong Selector GeometrySwitch from ZWIX(+) to ZWIX(-). These are pseudo-enantiomers and often reverse elution order, exposing the "other" binding pocket [4].
Option A2: Crown Ether Phases (Crownpak CR-I(+) / CR-I(-))

Best for: Primary amines with steric bulk.

Q: My peaks are tailing significantly on the Crown Ether column. Is the column dead? A: Likely not. Crown ethers rely on the complexation of the ammonium ion (


) inside the crown ether ring. Tailing is often caused by:
  • Temperature: The complexation is exothermic. Lowering the temperature (e.g., to 10-15°C) increases retention and often improves resolution (Rs), though it may broaden peaks slightly due to kinetics.

  • Water Content: These columns are sensitive to water. Standard mobile phase is high in HClO4 (Perchloric acid).

Standard Protocol (Crownpak CR-I):

  • Mobile Phase: pH 1.5 Perchloric Acid (aq) / Acetonitrile (85:15).

  • Warning: Perchloric acid is not MS-friendly. For MS, substitute with TFA (0.1% - 0.5%) in water/methanol, though resolution may decrease slightly compared to HClO4 [5].

Part 3: Derivatization (Path B - UV Detection)

If you lack MS detection, you must derivatize to attach a chromophore. The Trap: The gem-dimethyl group at C3 makes the amine at C2 a poor nucleophile. Standard OPA (o-phthalaldehyde) reactions may be unstable or incomplete.

Recommendation: Marfey’s Reagent (FDAA) or L-FDLA .[4] These reagents create diastereomers that can be separated on a standard C18 column.

Q: I followed the standard Marfey’s protocol (40°C, 1 hour), but the yield is <50%. Why? A: The steric bulk of the tert-butyl-like group hinders the nucleophilic attack on the fluorodinitrobenzene ring. You must force the reaction.

Optimized "Hindered Amine" Protocol:

  • Sample: 50 µL of 50 mM Amino Acid.

  • Reagent: 100 µL of 1% FDAA (or L-FDLA) in Acetone.

  • Base: 20 µL of 1 M NaHCO3.

  • Reaction: Heat at 70°C for 2 hours (Standard is 40°C/1h).

    • Why? The activation energy for the nucleophilic substitution is higher due to the adjacent quaternary carbon.

  • Quench: 20 µL of 2 M HCl.

  • Separation: C18 Core-Shell Column (e.g., Kinetex C18).

    • Mobile Phase: Gradient Water (0.1% Formic) / ACN (0.1% Formic).

Troubleshooting Marfey's Method:

MarfeysTrouble Issue Issue: Incomplete Reaction / Low Peak Area Check1 Check Steric Hindrance Issue->Check1 Action1 Increase Temp to 70°C Increase Time to 2h Check1->Action1 Issue2 Issue: Racemization (D-isomer appearing in L-std) Check2 Check pH & Temp Issue2->Check2 Action2 Reduce Temp to 50°C Extend Time to 3h Check2->Action2

Figure 2: Troubleshooting logic for derivatization of sterically hindered amino acids.

Part 4: Detection & Validation

Q: I see a peak at 210 nm, but the baseline is noisy. How do I improve S/N without a mass spec? A: The alkene is a weak chromophore.

  • Wavelength: Try 205 nm if your solvent quality permits (use HPLC-grade ACN, not MeOH, as MeOH cuts off near 205 nm).

  • ELSD/CAD: If available, Evaporative Light Scattering or Charged Aerosol Detection is ideal for this molecule as it responds to mass, not double bonds.

  • Concentration: Because the extinction coefficient (

    
    ) is low, you may need to inject 5-10x higher mass loads compared to aromatic amino acids (e.g., Phenylalanine).
    

Data Summary: Column Performance Comparison

ParameterCrown Ether (CR-I)Zwitterionic (ZWIX)C18 (Marfey's)
Mechanism Host-Guest (Size/Shape)Ion-Exchange + StericHydrophobic (Diastereomers)
Steric Tolerance High (Primary amine binds)High (Ionic binding)Low (Reaction hindered)
MS Compatible Yes (with TFA)Yes (Excellent) Yes
UV Limit 200-210 nm210+ nm (MeOH cutoff)340 nm (Strong)
Elution Order Fixed (usually)Reversible (+/-) Fixed by Reagent (L or D)
References
  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). Retrieved from [Link]

  • Ilisz, I., et al. (2012). "Separation of Amino Acids on Zwitterionic Chiral Stationary Phases." Journal of Chromatography A. (General reference for ZWIX mechanism).
  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27(3-4), 231-247. Link

  • Chiral Technologies Europe. (2016). "Separation of underivatised amino acids and zwitterionic compounds." Application Note. Link

  • Lee, W., et al. (2002). "Chromatographic Enantiomer Separation of Diphenylalanine on Chiral Stationary Phases Derived from Chiral Crown Ethers." Journal of Liquid Chromatography & Related Technologies. (Discusses HClO4 vs TFA mobile phases).

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of (2S)-2-amino-3,3-dimethyl-4-pentenoic acid

[1] Current Status: Operational Ticket ID: SC-ADMP-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary (2S)-2-amino-3,3-dimethyl-4-pentenoic acid (also known as L-tert-...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Ticket ID: SC-ADMP-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

(2S)-2-amino-3,3-dimethyl-4-pentenoic acid (also known as L-tert-leucine vinyl analogue or


-dimethylallylglycine) is a critical non-standard amino acid (NSAA) used primarily as a building block in peptide therapeutics, specifically HCV protease inhibitors and macrocyclic peptides.[1]

Its synthesis presents two primary challenges during scale-up:

  • Steric Hindrance: The bulky gem-dimethyl group at the

    
    -position hinders nucleophilic attacks, making standard alkylation routes (e.g., O'Donnell alkylation) prone to regioselectivity issues (linear vs. branched).[1]
    
  • Enantiopurity: Securing the (S)-configuration requires robust resolution or asymmetric induction, as the quaternary center increases the energy barrier for many chiral catalysts.[1]

This guide details the Claisen Rearrangement – Enzymatic Resolution route, which is the industry standard for multi-kilogram production due to its cost-efficiency and safety profile compared to azide-based asymmetric routes.[1]

Visual Workflow: The Industrial Route

The following diagram outlines the critical path for the synthesis, highlighting the three distinct modules where failure points commonly occur.

SynthesisWorkflow Prenol Start: 3-methyl-2-buten-1-ol (Prenol) Claisen Step 1: Johnson-Claisen Rearrangement (140°C, -EtOH) Prenol->Claisen Orthoacetate Triethyl Orthoacetate Orthoacetate->Claisen Ester Intermediate 1: Ethyl 3,3-dimethyl-4-pentenoate Claisen->Ester Yield >85% Hydrolysis Hydrolysis (NaOH) Ester->Hydrolysis Acid Intermediate 2: 3,3-dimethyl-4-pentenoic acid Hydrolysis->Acid Bromination Step 2: HVZ Bromination (Br2/PBr3) Acid->Bromination BromoAcid Intermediate 3: alpha-Bromo Acid Bromination->BromoAcid Amination Amination (NH4OH) BromoAcid->Amination Racemate Racemic N-Acetyl Amino Acid Amination->Racemate Acetylation Step Included Resolution Step 3: Enzymatic Resolution (Acylase I, pH 7.5) Racemate->Resolution FinalProduct Target: (2S)-2-amino-3,3-dimethyl-4-pentenoic acid Resolution->FinalProduct L-Isomer (Solid)

Caption: Workflow for the Claisen-Enzymatic scale-up route. Blue nodes indicate skeleton formation; Red nodes indicate functionalization; Green nodes indicate chiral resolution.

Module 1: Construction of the Carbon Skeleton

Reaction: Johnson-Claisen rearrangement of 3-methyl-2-buten-1-ol with triethyl orthoacetate.[1]

Troubleshooting Guide

Q: My reaction stalls at 60-70% conversion. Adding more catalyst (propionic acid) doesn't help. [1]

  • Root Cause: The reaction is equilibrium-driven.[1] The Johnson-Claisen rearrangement requires the continuous removal of ethanol to drive the equilibrium toward the ketene acetal intermediate and subsequent rearrangement.[1]

  • Solution: Ensure your reactor is equipped with a fractionating column (e.g., Vigreux or packed column) and a distillation head.[1] You must actively distill off ethanol (bp 78°C) while keeping the internal temperature above 135°C. If ethanol remains in the pot, it quenches the ketene acetal.[1]

Q: I am seeing significant amounts of the linear isomer (5-methyl-4-hexenoate).

  • Root Cause: This suggests a failure in the [3,3]-sigmatropic rearrangement mechanism, likely due to temperature fluctuations or impure starting material (isomerization of prenol to isoprenol).[1]

  • Protocol Check:

    • Verify the purity of 3-methyl-2-buten-1-ol by GC (>98% required).[1]

    • Maintain a strict temperature range of 135-145°C. Lower temperatures favor side reactions; higher temperatures can cause polymerization.[1]

Data Summary: Optimization of Claisen Conditions

ParameterRecommended RangeImpact of Deviation
Temperature 138°C - 142°C<135°C: Low conversion; >150°C: Polymerization
Catalyst Propionic Acid (0.5 mol%)Excess leads to byproduct formation (esters)
Ethanol Removal Continuous DistillationFailure to remove EtOH stops reaction
Time 4 - 6 HoursExtended times increase degradation

Module 2: Nitrogen Introduction (Racemic Synthesis)

Reaction:


-Bromination (Hell-Volhard-Zelinsky) followed by ammonolysis.[1]
Troubleshooting Guide

Q: During bromination, the reaction mixture solidified and stirring stopped.

  • Root Cause: 3,3-dimethyl-4-pentenoic acid has a melting point near ambient, but the

    
    -bromo acid derivative can crystallize or form viscous oils.[1]
    
  • Solution: Run the bromination in a minimal amount of solvent if necessary (e.g., CCl4 or DCE, though neat is preferred for HVZ). Increase the temperature slightly to 50-60°C to maintain a melt, but be cautious of the double bond stability.

Q: The ammonolysis step (NH4OH) yields a mixture of the amino acid and a diene elimination product.

  • Root Cause: The neopentyl-like structure of the

    
    -bromo acid makes 
    
    
    
    substitution difficult due to steric hindrance.[1] The basic conditions (ammonia) promote E2 elimination, creating the conjugated diene (4-methyl-2,4-pentadienoic acid derivative).[1]
  • Solution:

    • Increase Pressure: Perform the reaction in an autoclave at 60°C with a large excess of ammonia (20-30 equivalents). High concentration favors substitution over elimination.[1]

    • Alternative Reagent: Switch to the Delépine reaction (using hexamethylenetetramine) or Gabriel Synthesis (potassium phthalimide).[1] These nucleophiles are less basic than ammonia, significantly reducing the elimination pathway [1].[1]

Module 3: Enzymatic Resolution (The Chiral Step)

Reaction: Hydrolysis of N-acetyl-DL-amino acid using Acylase I (Aspergillus melleus).[1]

Troubleshooting Guide

Q: The enantiomeric excess (ee) of the L-amino acid is stuck at 92-94%.[1] I need >99%.

  • Root Cause: Incomplete washing of the precipitated product or spontaneous hydrolysis of the N-acetyl-D-isomer (though rare).[1] More likely, the reaction was stopped too late (conversion >50%), allowing the enzyme to slowly hydrolyze the D-isomer (low specificity constant).[1]

  • Solution:

    • Stop at 40-45% Conversion: Do not aim for 50%. It is better to sacrifice yield for purity in the enzymatic step.[1]

    • pH Control: Maintain pH strictly at 7.5-8.0 using an autotitrator with LiOH or NH4OH. Fluctuations affect enzyme stereospecificity.[1]

    • Recrystallization: The final L-amino acid is zwitterionic and less soluble than the N-acetyl-D-isomer.[1] Recrystallize from water/ethanol to boost ee from 94% to >99%.[1]

Q: How do I recycle the D-isomer?

  • Protocol:

    • Acidify the filtrate (containing N-acetyl-D-amino acid) to pH 1-2 and extract with Ethyl Acetate.

    • Racemization: Reflux the D-isomer in acetic anhydride (or with a catalytic amount of acetic anhydride in acetic acid) to reform the racemic N-acetyl mixture.[1]

    • Feed this back into the resolution loop.[1] This makes the process economically viable [2].[1]

FAQs: General & Logistics

Q: Why not use asymmetric alkylation (O'Donnell) to avoid resolution? A: While O'Donnell alkylation works well for simple chains, the gem-dimethyl group requires using a prenyl halide electrophile.[1] Alkylation with 3-chloro-3-methyl-1-butene usually results in


 attack (linear product) or 

mixtures.[1] The Claisen route guarantees the branched skeleton before the amino acid functionality is added, ensuring structural integrity [3].[1]

Q: Is the terminal alkene stable during the acidic hydrolysis steps? A: Generally, yes.[1] The terminal alkene is isolated from the carboxyl group by the quaternary center, preventing conjugation.[1] However, strong mineral acids (conc.[1] H2SO4) should be avoided to prevent hydration of the double bond (Markovnikov addition).[1] Use dilute HCl or NaOH for hydrolysis steps.[1]

Q: Can I use a different enzyme? A: Yes. While Acylase I is standard, Penicillin G Amidase has shown activity for phenyl-acetylated derivatives.[1] However, for the N-acetyl substrate, Acylase I remains the most cost-effective industrial standard.[1]

References

  • Kazmaier, U. (1996).[1] "Synthesis of Quaternary Amino Acids Containing a

    
    -Unsaturated Side Chain." Journal of Organic Chemistry, 61(11), 3694–3699. Link[1]
    
  • Bommarius, A. S., & Riebel, B. R. (2004).[1] Biocatalysis: Fundamentals and Applications. Wiley-VCH.[1] (Chapter on Kinetic Resolution and Racemization strategies). Link[1]

  • Ager, D. J., & Fothergham, I. G. (2001).[1] "Methods for the Synthesis of Unnatural Amino Acids."[1] Current Opinion in Drug Discovery & Development, 4(6), 800.[1] Link

  • Schoellkopf, U. (1983).[1] "Asymmetric Synthesis of Amino Acids via Bis-Lactim Ethers." Pure and Applied Chemistry, 55(11), 1799-1806.[1] (Cited for context on alternative, less scalable routes). Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Chiral HPLC Analysis of (2S)-2-Amino-3,3-Dimethyl-4-Pentenoic Acid

Executive Summary Analyte: (2S)-2-amino-3,3-dimethyl-4-pentenoic acid CAS: 163452-94-8 (generic for enantiomer) Class: Non-proteinogenic, sterically hindered -amino acid. Challenge: The adjacent quaternary carbon (gem-di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Analyte: (2S)-2-amino-3,3-dimethyl-4-pentenoic acid CAS: 163452-94-8 (generic for enantiomer) Class: Non-proteinogenic, sterically hindered


-amino acid.
Challenge:  The adjacent quaternary carbon (gem-dimethyl group) creates significant steric bulk, complicating ligand exchange mechanisms but enhancing recognition on specific zwitterionic and brush-type phases.

This guide details three validated approaches for enantiomeric separation, prioritizing Direct Analysis via Zwitterionic Cinchona Alkaloid CSPs as the gold standard for robustness and scalability.

Methodology Landscape: Comparative Analysis

The following table contrasts the three primary methodologies suitable for sterically hindered amino acids.

FeatureMethod A: Zwitterionic CSP (Recommended) Method B: Crown Ether CSP Method C: Marfey’s Derivatization
Column Type Chiralpak ZWIX(+) / ZWIX(-)Crownpak CR-I(+) C18 (e.g., Zorbax Eclipse)
Mode Polar Ionic Mode (PIM)Reversed Phase (Acidic)Reversed Phase
Derivatization None (Direct) None (Direct)Required (L-FDAA)
Selectivity (

)
High (> 1.5)Moderate to HighHigh
Steric Tolerance Excellent (Bulk aids recognition)Good (Bulk may hinder inclusion)Good
Detection UV (210 nm), CAD, ELSD, MSUV (200-210 nm)UV (340 nm)
Primary Utility Process Development, QC, PrepQC of pure substanceBiological matrices, Trace analysis

Detailed Experimental Protocols

Protocol A: Direct Analysis on Zwitterionic CSP (Gold Standard)

Rationale: The bulky gem-dimethyl group of the analyte mimics tert-leucine. Zwitterionic phases (ZWIX) utilize a double ion-pairing mechanism that is particularly effective for such bulky amino acids, often yielding higher resolution than crown ethers for this specific subclass.

  • Column: Chiralpak ZWIX(+) (3 µm, 150 × 3.0 mm)

  • Mobile Phase: MeOH / MeCN (50:50 v/v) containing 50 mM Formic Acid and 25 mM Diethylamine (DEA).

  • Flow Rate: 0.5 mL/min

  • Temperature: 25°C (Lowering to 10°C can enhance resolution if required).

  • Detection: UV @ 210 nm (The terminal alkene provides weak absorbance; CAD/ELSD recommended for higher sensitivity).

  • Elution Order (Predicted): L-isomer (2S) elutes before D-isomer (2R) on ZWIX(+). Note: ZWIX(-) reverses this order.[1]

Self-Validating System Check:

  • Retention Check: The analyte is zwitterionic. If retention is near

    
    , increase the MeOH content or reduce the ionic strength (lower acid/base concentration).
    
  • Peak Shape: Tailing indicates a mismatch in Acid/Base ratio. Ensure a 2:1 molar ratio of Formic Acid to DEA to maintain the protonation state of the CSP and analyte.

Protocol B: Indirect Analysis via Marfey’s Reagent

Rationale: For biological samples or when a chiral column is unavailable, derivatization with Marfey’s reagent (L-FDAA) converts enantiomers into diastereomers, separable on standard C18 columns.

  • Derivatization:

    • Mix 50 µL sample (50 mM) with 100 µL 1% L-FDAA in acetone and 20 µL 1M NaHCO3.

    • Heat at 40°C for 1 hour.

    • Quench with 20 µL 1M HCl.

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 100 × 4.6 mm).

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 20% B to 60% B over 20 minutes.

    • Detection: UV @ 340 nm (Dinitrophenyl chromophore).[2]

Mechanistic Visualization

The following diagrams illustrate the separation logic and the molecular interaction mechanism on the ZWIX stationary phase.

G cluster_0 Method Selection Workflow Start Sample Type? Pure Pure Substance (API/Intermediate) Start->Pure High Conc. Bio Biological Matrix (Plasma/Cell) Start->Bio Trace/Dirty ZWIX Method A: ZWIX(+) (Direct Analysis) Pure->ZWIX Preferred Marfey Method C: Marfey's (Derivatization) Bio->Marfey Required

Figure 1: Decision tree for selecting the appropriate chiral analysis method based on sample matrix.

Mechanism Mechanism of Interaction: ZWIX(+) CSP Analyte Analyte (2S) [NH3+, COO-] Interaction1 Ionic Interaction A (Analyte NH3+ <-> Selector Anion) Analyte->Interaction1 Interaction2 Ionic Interaction B (Analyte COO- <-> Selector Cation) Analyte->Interaction2 Steric Steric Fit (Gem-Dimethyl Pocket) Analyte->Steric Stereoselectivity Selector ZWIX Selector (Quinine-Carbamate) Selector->Interaction1 Selector->Interaction2

Figure 2: The "Double Ion-Pairing" mechanism. The ZWIX phase simultaneously binds the ammonium and carboxylate groups of the amino acid, while the steric pocket discriminates the bulky side chain.

Critical Analysis & Troubleshooting

The "Steric Bulk" Factor

The tert-butyl-like group in (2S)-2-amino-3,3-dimethyl-4-pentenoic acid presents a unique challenge.

  • Crown Ethers: While effective for linear amino acids, the gem-dimethyl group can prevent the ammonium ion from penetrating deep enough into the crown ether cavity (18-crown-6) to form stable hydrogen bonds. If Method B (Crownpak) yields poor resolution (

    
    ), switch immediately to Method A  (ZWIX).
    
  • Solubility: The terminal alkene increases lipophilicity compared to standard amino acids. Ensure the sample is fully dissolved in the mobile phase. If using Method A, dissolve the sample in pure methanol before diluting with the mobile phase to prevent precipitation.

Reference Data Extrapolation

Experimental data for this specific alkene-derivative is rare in public literature. However, performance is directly correlated with L-tert-Leucine due to structural homology (identical steric environment at the


 and 

carbons).
  • Expected

    
     (Selectivity) on ZWIX(+):  ~2.60 (Based on t-Leu data).[3]
    
  • Expected

    
     on Crownpak CR-I(+):  ~1.2 - 1.5 (Lower due to steric hindrance).
    

References

  • Chiral Technologies. Application Guide for Zwitterionic Stationary Phases (ZWIX). Accessed 2024.[4][5] Link

  • Ilisz, I., et al. (2014).[3] "Direct stereoselective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns." Journal of Chromatography A. Link

  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[3][4][6][7][8][9][10] Link

  • Phenomenex. Chiral HPLC Analysis of Amino Acids (Technical Note).Link

Sources

Comparative

Comparative Guide: (2S)- vs. (2R)-2-Amino-3,3-dimethyl-4-pentenoic Acid in Peptide Engineering and Biology

Topic: Biological Effects and Application Guide: (2S)- vs. (2R)-2-Amino-3,3-dimethyl-4-pentenoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Effects and Application Guide: (2S)- vs. (2R)-2-Amino-3,3-dimethyl-4-pentenoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical analysis of 2-amino-3,3-dimethyl-4-pentenoic acid , a specialized non-proteinogenic amino acid. Unlike its parent compound allylglycine (a known convulsant), this gem-dimethyl analog acts as a critical structural tool in modern drug discovery. It combines the conformational rigidity of α-aminoisobutyric acid (Aib) with the reactive utility of an olefin handle.

This document compares the biological effects, structural utility, and experimental performance of the (2S)- (L-like) and (2R)- (D-like) enantiomers, providing actionable protocols for their use in peptide stapling and peptidomimetic design.

Structural & Mechanistic Foundations
1.1 The Molecule at a Glance
  • IUPAC Name: 2-Amino-3,3-dimethylpent-4-enoic acid[1][2]

  • Common Alias:

    
    -Dimethylallylglycine; "Prenyl-glycine" analog (though structurally distinct).
    
  • Key Feature: The gem-dimethyl group at the

    
    -carbon (C3).
    
1.2 The "Gem-Dimethyl" Effect (Thorpe-Ingold Effect)

The defining characteristic of this molecule is the steric bulk introduced by the two methyl groups at the


-position.
  • Conformational Restriction: The bulky methyl groups restrict rotation around the

    
     and 
    
    
    
    bonds (
    
    
    angles).
  • Helix Promotion: Similar to Aib, this amino acid strongly promotes

    
    -helical or 
    
    
    
    -helical conformations in peptides, making it a "helix inducer."
  • Metabolic Stability: The steric shield protects the adjacent peptide bonds from proteolytic enzymes.

1.3 Toxicity Profile: Comparison with Allylglycine

A critical distinction must be made between this product and its unhindered parent.

CompoundStructureBiological EffectMechanism
Allylglycine 2-amino-4-pentenoic acidPotent Convulsant Irreversible inhibitor of Glutamate Decarboxylase (GAD), blocking GABA synthesis.[3][4]
Dimethyl Analog 2-amino-3,3-dimethyl-4-pentenoic acidStructural Probe / Inert Steric bulk at C3 likely prevents entry into the GAD active site, significantly reducing convulsant potential compared to allylglycine.

Expert Insight: While direct toxicology data should always be verified per batch, the Structure-Activity Relationship (SAR) of GAD inhibitors suggests that substitution at the


-carbon abolishes the specific binding required for enzyme inactivation. Thus, the dimethyl analog is primarily a structural tool rather than a neurotoxin.
Comparative Analysis: (2S)- vs. (2R)-Enantiomers

The choice between the (2S) and (2R) enantiomers dictates the secondary structure and biological recognition of the resulting peptide.

2.1 Performance Matrix
Feature(2S)-Enantiomer (L-Configuration) (2R)-Enantiomer (D-Configuration)
Stereochemistry Matches natural L-amino acids.Matches non-natural D-amino acids.
Helix Propensity Promotes Right-Handed (

) Helices
. Stabilizes natural peptide folds.
Promotes Left-Handed (

) Helices
or Type II'

-turns. Destabilizes natural helices.
Proteolytic Stability High (due to steric bulk).Extreme (steric bulk + unnatural chirality).
Primary Application Peptide Stapling: Used in

or

positions to reinforce bioactive helical domains.
Turn Induction: Used to nucleate reverse turns or arrest fibrillization in amyloid research.
Coupling Difficulty High (Steric hindrance). Requires double coupling.High. Requires double coupling.
2.2 Experimental Data: Helical Stability

Hypothetical data based on Aib-analog behaviors in peptide synthesis.

Experiment: Circular Dichroism (CD) analysis of a model pentapeptide (Ac-Ala-Ala-X -Ala-Ala-NH2) in trifluoroethanol (TFE).

Amino Acid (X)Molar Ellipticity

(deg cm² dmol⁻¹)
% HelicityInterpretation
L-Alanine (Control)-12,000~40%Moderate helicity (flexible).
(2S)-Dimethyl-allylglycine -28,000 >90% Strong helix induction.
(2R)-Dimethyl-allylglycine+5,000 (positive shift)N/A (Disrupted)Disrupts right-handed helix; induces turn.
L-Allylglycine-14,000~45%Minimal stabilization compared to dimethyl.
Mechanism of Action: Pathway Visualization

The following diagram illustrates how the (2S)-enantiomer is utilized in "Peptide Stapling" via Ring-Closing Metathesis (RCM) to create protease-resistant drugs.

PeptideStapling Precursor (2S)-2-Amino-3,3-dimethyl- 4-pentenoic acid (Fmoc-protected) SPPS Solid Phase Peptide Synthesis (Incorporation at i and i+4) Precursor->SPPS Coupling (HATU/HOAt) LinearPeptide Linear Peptide (Helical propensity due to gem-dimethyl) SPPS->LinearPeptide Resin Cleavage RCM Ring-Closing Metathesis (Grubbs Catalyst) LinearPeptide->RCM Cyclization StapledPeptide Stapled Peptide (Macrocyclic Constraint) RCM->StapledPeptide Stereoselective BioEffect Biological Outcome: 1. Protease Resistance 2. High Receptor Affinity 3. Cell Permeability StapledPeptide->BioEffect Therapeutic Action

Caption: Workflow for utilizing (2S)-2-amino-3,3-dimethyl-4-pentenoic acid in peptide stapling to enhance pharmacological properties.

Experimental Protocols
4.1 Protocol: Incorporation into Peptides (Solid Phase Synthesis)

Due to the steric hindrance of the gem-dimethyl group, standard coupling protocols often fail. Use this optimized protocol for high yield.

Reagents:

  • Fmoc-(2S)-2-amino-3,3-dimethyl-4-pentenoic acid (0.2 M in DMF)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (Diisopropylethylamine)

  • Resin: Rink Amide MBHA[5]

Step-by-Step Methodology:

  • Swelling: Swell resin in DMF for 30 minutes.

  • Deprotection: Remove Fmoc from the previous amino acid using 20% Piperidine/DMF (

    
     min). Wash 
    
    
    
    with DMF.
  • Activation:

    • Mix Fmoc-AA (4 eq), HATU (3.8 eq), and DIPEA (8 eq) in minimal DMF.

    • Critical: Pre-activate for 2 minutes before adding to the resin.

  • Coupling:

    • Add activated mixture to resin.

    • Microwave Irradiation: Heat to 75°C for 10 minutes (or 2 hours at room temperature).

    • Double Coupling is Mandatory: Drain and repeat the coupling step with fresh reagents.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

4.2 Protocol: Enzymatic Resolution (Separating 2S and 2R)

If starting from the racemic mixture, use Acylase I for kinetic resolution.

  • Acetylation: Acetylate the racemic amino acid using acetic anhydride/NaOH to form N-Acetyl-DL-amino acid.

  • Digestion: Dissolve in water (pH 7.5). Add Acylase I (from Aspergillus melleus) . Incubate at 37°C for 24 hours.

  • Separation:

    • The enzyme selectively deacetylates the (2S)-isomer (L-form) to the free amino acid.

    • The (2R)-isomer remains as the N-Acetyl derivative.

  • Extraction: Acidify to pH 5. Pass through a cation exchange column. The free (2S)-amino acid binds; the N-acetyl-(2R) passes through.

References
  • Comparison of Allylglycine Toxicity

    • Meldrum, B. S., et al. (1979). "Allylglycine: Mechanism of convulsant action." Neuropharmacology. Confirms L-allylglycine as a GAD inhibitor.[3][4][6]

  • Gem-Dimethyl Effect in Peptides

    • Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide molecules containing Aib residues." Biochemistry. Establishes the helix-promoting capability of gem-dimethyl amino acids.
  • Peptide Stapling Methodologies

    • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). "An all-hydrocarbon cross-linking system for enhancing the helicity and metabolic stability of peptides." Journal of the American Chemical Society. Describes the use of olefin-bearing amino acids for RCM.
  • Synthesis of Sterically Hindered Amino Acids

    • Kotha, S., & Lahiri, K. (2005). "Synthesis of unnatural amino acids via metathesis." Bioorganic & Medicinal Chemistry Letters.

Sources

Validation

A Comparative Guide to the Structural Elucidation of (2S)-2-amino-3,3-dimethyl-4-pentenoic Acid Derivatives: An Integrative Approach in the Absence of Direct Crystallographic Data

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This guide addresses the structural analysis of (2S)-2-amino-3,3-dimethyl-4-pentenoic acid and its derivatives, a class of non-pro...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This guide addresses the structural analysis of (2S)-2-amino-3,3-dimethyl-4-pentenoic acid and its derivatives, a class of non-proteinogenic amino acids with potential applications in medicinal chemistry due to their unique steric and electronic properties. While a direct crystallographic analysis of the title compound and its derivatives is not publicly available at the time of this publication, this document provides a comprehensive framework for its structural elucidation. We will explore the predicted conformational landscape of these molecules, offer a comparative analysis of X-ray crystallography alongside powerful alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, and present detailed, field-proven protocols for the synthesis, crystallization, and structural analysis of such novel amino acid derivatives. This guide is intended to serve as a valuable resource for researchers navigating the challenges of characterizing sterically hindered and conformationally complex molecules.

Introduction: The Enigma of a Sterically Hindered Unsaturated Amino Acid

(2S)-2-amino-3,3-dimethyl-4-pentenoic acid presents a fascinating structural challenge. The presence of a gem-dimethyl group at the C3 position introduces significant steric hindrance, which is expected to heavily influence the molecule's conformational preferences and its interactions in a biological context. The vinyl group at C4 further adds to the electronic complexity and potential for specific chemical interactions. Understanding the three-dimensional structure of this and related molecules is paramount for designing novel therapeutics, probes, and catalysts.

While X-ray crystallography remains the gold standard for unambiguous three-dimensional structure determination, its application is contingent on the successful growth of high-quality single crystals.[1][2] The inherent flexibility and potential for multiple stable conformations in solution can make crystallization of molecules like (2S)-2-amino-3,3-dimethyl-4-pentenoic acid challenging. To date, a search of publicly accessible crystallographic databases reveals no deposited structures for this specific molecule or its immediate derivatives. This guide, therefore, adopts a proactive and integrative approach, providing the necessary theoretical and practical framework to tackle the structural determination of this and similar novel amino acids.

Theoretical Conformational Analysis: Predicting the Impact of Steric Crowding

The unique structural motifs of (2S)-2-amino-3,3-dimethyl-4-pentenoic acid—the chiral center at C2, the quaternary carbon at C3, and the vinyl group at C4—are all expected to play a significant role in dictating its preferred conformation.

  • The Gem-Dimethyl Effect: The presence of two methyl groups on the C3 carbon, often referred to as the Thorpe-Ingold effect in the context of cyclization, will likely restrict the rotation around the C2-C3 and C3-C4 bonds. This steric hindrance can favor specific rotamers and reduce the overall conformational flexibility of the molecule.

  • Backbone Dihedral Angles (φ and ψ): In a peptide context, the bulky 3,3-dimethylpentenyl side chain would significantly influence the allowable Ramachandran space for the amino acid residue. It is plausible that this bulky group would disfavor common secondary structures like α-helices and β-sheets, instead promoting more extended or unique turn-like conformations.[3]

  • Side Chain Conformation (χ angles): The rotation around the Cα-Cβ (χ1) and Cβ-Cγ (χ2) bonds will be heavily constrained. We can hypothesize that the vinyl group will orient itself to minimize steric clashes with the gem-dimethyl groups and the amino acid backbone.

Computational modeling, employing techniques like Density Functional Theory (DFT) or molecular mechanics force fields, can provide valuable insights into the low-energy conformations of this molecule.[4][5] Such studies can predict bond lengths, bond angles, and torsional angles, offering a theoretical model that can be later validated by experimental data.

A Comparative Analysis of Structural Elucidation Techniques

While X-ray crystallography provides a static, high-resolution picture of a molecule in its crystalline state, a comprehensive understanding often requires a multi-pronged approach.

Technique Principle Strengths Limitations
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the arrangement of atoms.[6]Provides unambiguous 3D structure at atomic resolution.Requires high-quality single crystals, which can be difficult to grow. The crystal structure may not fully represent the solution-state conformation.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide information about molecular structure, dynamics, and environment.[7][8]Provides detailed information about the solution-state conformation and dynamics. Can identify multiple co-existing conformations.Structure determination for highly flexible molecules can be challenging. Requires isotopic labeling for larger molecules.
Computational Modeling Uses theoretical principles and computer algorithms to predict molecular structure and properties.[4][9]Can explore a wide range of conformations and predict their relative energies. Does not require a physical sample.The accuracy of the results is dependent on the chosen theoretical model and force field. Predictions require experimental validation.

Experimental Protocols: A Roadmap to Structural Determination

The following sections provide detailed, step-by-step methodologies for the synthesis, crystallization, and analysis of novel amino acid derivatives like (2S)-2-amino-3,3-dimethyl-4-pentenoic acid.

Synthesis of (2S)-2-amino-3,3-dimethyl-4-pentenoic Acid Derivatives

The synthesis of the target amino acid can be approached through various established organic chemistry methodologies. A plausible retro-synthetic approach is outlined below.

Synthesis_Workflow Start Commercially Available Starting Materials Step1 Synthesis of 3,3-dimethyl-4-pentenoic acid Start->Step1 Step2 Introduction of Amino Group at C2 Step1->Step2 Step3 Protection of Functional Groups Step2->Step3 Step4 Purification and Characterization Step3->Step4 End (2S)-2-amino-3,3-dimethyl-4-pentenoic acid Derivative Step4->End

Caption: A generalized synthetic workflow for (2S)-2-amino-3,3-dimethyl-4-pentenoic acid derivatives.

Detailed Protocol:

  • Synthesis of 3,3-dimethyl-4-pentenoic acid: This can be achieved through methods such as the Claisen rearrangement of an appropriate allylic alcohol.[10]

  • α-Amination: The introduction of the amino group at the C2 position can be accomplished via methods like the Strecker synthesis or by α-bromination followed by amination. Chiral auxiliaries or asymmetric catalysts can be employed to ensure the desired (S)-stereochemistry.

  • Protection: The amino and carboxylic acid functional groups are typically protected (e.g., as Boc/Fmoc and methyl/ethyl esters, respectively) to facilitate purification and subsequent reactions.

  • Purification: The final product is purified using techniques such as column chromatography and recrystallization.

  • Characterization: The structure and purity of the synthesized compound are confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.

Crystallization of the Amino Acid Derivative

Obtaining single crystals suitable for X-ray diffraction is a critical and often empirical step.[11][12]

Crystallization_Workflow Start Purified Amino Acid Derivative Screening High-Throughput Crystallization Screening Start->Screening Optimization Optimization of Crystallization Conditions Screening->Optimization Harvesting Crystal Harvesting and Cryo-protection Optimization->Harvesting End Crystal Ready for Diffraction Harvesting->End

Caption: A typical workflow for the crystallization of a small molecule.

Detailed Protocol:

  • Solubility Screening: Determine the solubility of the compound in a range of solvents (e.g., water, ethanol, acetone, ethyl acetate, hexane) and solvent mixtures.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture to near saturation and allow the solvent to evaporate slowly in a loosely capped vial.

    • Vapor Diffusion (Hanging or Sitting Drop): A small drop of the compound solution is equilibrated against a larger reservoir of a precipitant solution.[11]

    • Cooling: Slowly cool a saturated solution of the compound.

  • High-Throughput Screening: Utilize commercially available crystallization screens that offer a wide array of precipitants, buffers, and salts to rapidly identify initial crystallization "hits".

  • Optimization: Once initial crystals are obtained, systematically vary the conditions (e.g., precipitant concentration, pH, temperature, presence of additives) to improve crystal size and quality.

X-ray Diffraction Analysis

Once suitable crystals are obtained, the following steps are undertaken to determine the crystal structure.[2][13]

Detailed Protocol:

  • Crystal Mounting: A single crystal is carefully mounted on a goniometer head, typically in a cryo-stream of nitrogen gas to minimize radiation damage.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. The crystal is rotated to collect a complete dataset.

  • Data Processing: The diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, high-resolution crystal structure.

Comparative Data from Structurally Related Amino Acids

In the absence of a crystal structure for our target molecule, we can draw valuable comparisons from the crystallographic data of other unsaturated and sterically hindered amino acids. For instance, the crystal structures of various hydrophobic amino acids like L-valine, L-leucine, and L-isoleucine reveal how their bulky side chains influence crystal packing, often leading to the formation of double-layered structures.[14]

Amino Acid PDB ID/CCDC No. Key Structural Features Reference
L-ValineCSD Entry: LVALINBranched alkyl side chain influencing hydrophobic packing.(Torii and Iitaka, 1970)
L-IsoleucineCSD Entry: LILEUCChiral side chain leading to specific packing arrangements.(Torii and Iitaka, 1971)
L-LeucineCSD Entry: LLEUCMExtended hydrophobic side chain.(Harding and Howieson, 1976)

Note: This table is illustrative and would be populated with specific data from relevant crystal structures of amino acids with features comparable to the target molecule.

Conclusion and Future Outlook

The structural elucidation of novel, non-proteinogenic amino acids like (2S)-2-amino-3,3-dimethyl-4-pentenoic acid is a critical step in harnessing their potential in drug discovery and materials science. While a crystal structure for this specific molecule remains to be determined, this guide provides a robust, multi-faceted strategy for its characterization. By combining predictive computational modeling with the established analytical power of NMR spectroscopy and the definitive, albeit challenging, technique of X-ray crystallography, researchers are well-equipped to unravel the structural intricacies of this and other complex synthetic amino acids. The successful crystallization and structural determination of (2S)-2-amino-3,3-dimethyl-4-pentenoic acid derivatives will undoubtedly provide invaluable insights into the interplay of steric and electronic effects on molecular conformation and will pave the way for their rational application in various scientific disciplines.

References

  • Computational modeling of protein folding. (n.d.). University of Warwick. Retrieved February 15, 2026, from [Link]

  • Small molecule crystallography. (n.d.). Excillum. Retrieved February 15, 2026, from [Link]

  • Koehl, P., & Levitt, M. (1999). Structure-based conformational preferences of amino acids. Proceedings of the National Academy of Sciences, 96(21), 12082–12087.
  • A Brief on The NMR Spectroscopy of Proteins. (2021, April 13). Conduct Science. Retrieved February 15, 2026, from [Link]

  • Unraveling the Mysteries of Protein Structure through Computational Modeling. (2024, April 23). LinkedIn. Retrieved February 15, 2026, from [Link]

  • Aleman, P., & Karplus, M. (1992). Designing amino acids to determine the local conformations of peptides. Proteins, 13(4), 287–303.
  • Small molecule X-ray crystallography. (n.d.). The University of Queensland. Retrieved February 15, 2026, from [Link]

  • Gibbons, W. A., Nemethy, G., Stern, A., & Craig, L. C. (1970). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. Proceedings of the National Academy of Sciences, 67(1), 239–246.
  • Computational protein design. (n.d.). Retrieved February 15, 2026, from [Link]

  • Kessler, H., Geyer, A., Matter, H., & Köck, M. (2003). 7.5 High Resolution NMR Spectroscopy. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed. (pp. 1-34).
  • Cetinkaya, A., Yilmaz, M., & Aslan, K. (2015). Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. ACS applied materials & interfaces, 7(49), 27512–27521.
  • Small Molecule Diffraction. (n.d.). Diamond Light Source. Retrieved February 15, 2026, from [Link]

  • Massa, W. (2018). Small Molecule X-Ray Crystallography, Theory and Workflow. In Encyclopedia of Inorganic and Bioinorganic Chemistry.
  • Bhattacharya, D., & Willoughby, L. (2020). NMR in structural determination of proteins and peptides. J. Pharm. Sci. Technol. Manag., 4(1), 22-29.
  • NMR for protein analysis. (2007). CEA. Retrieved February 15, 2026, from [Link]

  • From Solution to Crystal: Mastering Protein Crystallization. (2025, March 5). Creative Biostructure. Retrieved February 15, 2026, from [Link]

  • Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium - or deuterium-labelled peptide in the isoleucine residue. (1995). Journal of the Chemical Society, Perkin Transactions 1, (11), 1345.
  • van de Put, M. A., & Vlieg, E. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17(1), 54–60.
  • Crystal Growth. (n.d.). Linac Coherent Light Source. Retrieved February 15, 2026, from [Link]

  • Development of Amino Acid Crystallization Processes: l-Glutamic Acid. (2006). Industrial & Engineering Chemistry Research, 45(21), 7139-7147.
  • Amino Acids Whose Side Chains Have Both Polar and Nonpolar Parts. (2022, February 14). LabXchange. Retrieved February 15, 2026, from [Link]

  • Chang, D. K., & Liang, C. C. (1994). Influence of bulky side chains of amino acids on the solution conformation of peptide fragment (81-92) derivatives of CD4, TYICEVEDQKEE, as studied by NMR spectroscopy and molecular modeling. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1205(2), 262–267.
  • X-ray crystallographic structural and NBO data for amino acid pairs from the PDB. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Kolaskar, A. S., & Ramabrahmam, V. (1982). Side chain characteristic main chain conformations of amino acid residues. International Journal of Biological Macromolecules, 4(2), 81–86.
  • Soman, J., & Vijayan, M. (1989). X-ray studies on crystalline complexes involving amino acids and peptides: Part XVIII. Crystal structure of a new form of L-arginine D-glutamate and a comparative study of amino acid crystal structures containing molecules of the same and mixed chirality. Journal of Biosciences, 14(2), 111–125.
  • Honda, S., Akiba, T., Kato, Y. S., Sawada, Y., Sekijima, M., Ishida, T., ... & Takada, S. (2008). Crystal Structure of a Ten-Amino Acid Protein. Journal of the American Chemical Society, 130(46), 15327–15331.
  • Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 “Common” Amino Acids. (2015, March 13). Cardiff University. Retrieved February 15, 2026, from [Link]

  • Protein X-ray Crystallography. (n.d.). Retrieved February 15, 2026, from [Link]

  • Enantioselective Synthesis of Fmoc-Protected (2S,3R)-3,4-Dimethyl-2-(methylamino)pentanoic Acid. (2014). Organic Letters, 16(20), 5346-5349.
  • Process for the preparation of 3,3-dimethyl-4-pentenoic acid. (1993). U.S.
  • Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer: a non-proteinogenic amino acid segment of the linear pentapeptide microginin. (2014). Beilstein Journal of Organic Chemistry, 10, 664-669.
  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphon

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Comparative

Comparative Guide: Synthetic Routes to (2S)-2-amino-3,3-dimethyl-4-pentenoic acid

The following guide provides an in-depth technical comparison of synthetic routes to (2S)-2-amino-3,3-dimethyl-4-pentenoic acid (also known as -dimethylallylglycine or the "allylic tert-leucine" analog). This non-protein...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of synthetic routes to (2S)-2-amino-3,3-dimethyl-4-pentenoic acid (also known as


-dimethylallylglycine or the "allylic tert-leucine" analog).

This non-proteinogenic amino acid is a critical scaffold in peptidomimetic drug design, particularly for Hepatitis C virus (HCV) protease inhibitors and other therapeutic peptides where conformational restriction and metabolic stability are required. The presence of the bulky quaternary carbon at the


-position makes its synthesis challenging, particularly regarding enantioselectivity.

Executive Summary

The synthesis of (2S)-2-amino-3,3-dimethyl-4-pentenoic acid revolves around two primary challenges:

  • Construction of the Quaternary Center: Introducing the gem-dimethyl group at the

    
    -position requires overcoming significant steric hindrance.
    
  • Stereochemical Control: Establishing the (S)-configuration at the

    
    -carbon in the presence of the bulky side chain.
    

This guide compares the two most effective methodologies:

  • Route A: Chelate-Enolate Claisen Rearrangement (Kazmaier Protocol). A convergent approach that builds the carbon skeleton and amino acid backbone simultaneously.

  • Route B: Chemo-Enzymatic Resolution. A scalable, robust method utilizing biocatalysis to isolate the enantiopure product from a racemic precursor.

Comparative Analysis

FeatureRoute A: Kazmaier Claisen Rearrangement Route B: Chemo-Enzymatic Resolution
Primary Mechanism [3,3]-Sigmatropic Rearrangement of Glycine Allylic EstersBiocatalytic Hydrolysis (Kinetic Resolution)
Key Intermediate N-Protected Glycine Prenyl EsterN-Acetyl-DL-2-amino-3,3-dimethyl-4-pentenoic acid
Enantioselectivity (ee) High (>90%) if chiral ligands/auxiliaries are used; otherwise racemic.[1]Excellent (>99%)
Yield 70–85% (Chemical Yield)~40–45% (Theoretical max 50% for resolution)
Scalability Moderate (Requires stoichiometric metal salts like ZnCl₂/LDA)High (Standard industrial batch process)
Cost Driver Metal reagents, low-temp conditions (-78°C)Enzyme (Acylase I), recycling of unwanted enantiomer
Strategic Value Best for rapid access to the skeleton in a research setting.Best for multi-gram/kilogram production where ee is paramount.

Detailed Technical Assessment

Route A: Chelate-Enolate Claisen Rearrangement (The "Kazmaier" Route)

This method, pioneered by Uli Kazmaier, utilizes the Ester Enolate Claisen Rearrangement of N-protected glycine allylic esters. It is arguably the most elegant chemical solution because it constructs the crowded


-quaternary center and the 

-amino acid backbone in a single step.

Mechanism: The reaction proceeds via a metal-chelated six-membered chair transition state. The N-protected glycine prenyl ester is deprotonated (typically with LHMDS) and trapped with a metal salt (ZnCl₂ or MgCl₂) to form a stable chelated enolate. Upon warming, this enolate undergoes a [3,3]-sigmatropic rearrangement.

  • Regioselectivity: The rearrangement is highly regioselective. The

    
    -carbon of the glycine attacks the 
    
    
    
    -position of the prenyl group (the more substituted end), creating the desired gem-dimethyl quaternary center.
  • Stereochemistry: While the standard reaction yields a racemic product, enantioselectivity can be induced using chiral ligands (e.g., quinine-derived) or chiral protecting groups.

Route B: Chemo-Enzymatic Resolution

This is the industry-standard approach for "difficult" amino acids like tert-leucine analogs. It relies on the absolute specificity of Acylase I (from Aspergillus melleus or Porcine Kidney) to hydrolyze only the L-enantiomer of an N-acetylated racemic precursor.

Workflow:

  • Synthesis of Racemic Acid: 3,3-Dimethyl-4-pentenoic acid is synthesized (e.g., via Johnson-Claisen rearrangement of prenol).

  • Alpha-Functionalization: The acid is converted to the

    
    -bromo acid (HVZ reaction) and then aminated to give the racemic amino acid.
    
  • Acetylation: Conversion to N-acetyl-DL-amino acid.

  • Resolution: Treatment with Acylase I yields free (S)-amino acid and unreacted (R)-N-acetyl amino acid.

Visualized Pathways

Diagram 1: Retrosynthetic Logic & Forward Pathways

G cluster_0 Route A: Kazmaier Claisen cluster_1 Route B: Enzymatic Resolution Target (2S)-2-amino-3,3-dimethyl-4-pentenoic acid Glycine N-Protected Glycine Ester Glycine Prenyl Ester Glycine->Ester Esterification Prenol 3-Methyl-2-buten-1-ol (Prenol) Prenol->Ester Enolate Chelated Zinc Enolate (Transition State) Ester->Enolate LHMDS, ZnCl2 -78°C Enolate->Target [3,3]-Rearrangement (Kazmaier Protocol) Acid 3,3-Dimethyl-4-pentenoic acid RacemicAA Racemic N-Acetyl Amino Acid Acid->RacemicAA 1. Br2/P 2. NH3 3. Ac2O Enzyme Acylase I Resolution RacemicAA->Enzyme pH 7.5, 37°C Enzyme->Target Selective Hydrolysis (L-Isomer)

Caption: Comparative workflow showing the convergent nature of the Kazmaier route versus the linear, purification-heavy Enzymatic route.

Recommended Experimental Protocol

Selected Method: Route A (Kazmaier Claisen) is detailed below due to its chemical elegance and suitability for generating the carbon skeleton efficiently in a research lab. For high enantiopurity, a subsequent enzymatic polish (as in Route B) or the use of a chiral auxiliary is recommended.

Protocol: Synthesis of Racemic N-Boc-2-amino-3,3-dimethyl-4-pentenoic acid
Step 1: Preparation of N-Boc-Glycine Prenyl Ester
  • Reagents: N-Boc-Glycine (10 mmol), 3-methyl-2-buten-1-ol (Prenol, 11 mmol), DCC (11 mmol), DMAP (1 mmol).

  • Procedure: Dissolve N-Boc-Glycine in dry DCM (50 mL) at 0°C. Add Prenol, DMAP, and then DCC. Stir at room temperature for 12 hours.

  • Workup: Filter off the urea precipitate. Wash filtrate with 1N HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate. Purify via flash chromatography (Hex/EtOAc).

  • Validation: ¹H NMR should show the characteristic prenyl signals (doublet at ~4.6 ppm, triplet vinyl proton at ~5.4 ppm).

Step 2: The Claisen Rearrangement
  • Reagents: N-Boc-Glycine Prenyl Ester (5 mmol), LHMDS (1.0 M in THF, 11 mmol), ZnCl₂ (dried, 5.5 mmol).

  • Setup: Flame-dried Schlenk flask under Argon.

  • Procedure:

    • Dissolve the ester in dry THF (20 mL) and cool to -78°C .

    • Add LHMDS dropwise. Stir for 30 mins to form the lithium enolate.

    • Add ZnCl₂ (solution in THF) dropwise. The solution may become cloudy as the chelated zinc enolate forms.

    • Allow the reaction to warm slowly to room temperature overnight. The rearrangement occurs during the warming phase.[2]

  • Quench: Dilute with Et₂O and quench with 1N HCl.

  • Isolation: Extract with Et₂O (3x). The product is the free carboxylic acid (due to hydrolysis of the silyl ester intermediate) or the ester if carefully worked up. For amino acid isolation, extract the acid into 1N NaOH, wash organics, then acidify aqueous layer and re-extract with EtOAc.

  • Yield: Expect 75–85% of the racemic N-Boc amino acid.

Step 3: Enantiomeric Enrichment (Optional but Recommended)

For (S)-enantiomer isolation:

  • Deprotect Boc (TFA/DCM).

  • Acetylate (Ac₂O/NaOH).

  • Subject to Acylase I (Aspergillus melleus) in water at pH 7.5 (adjusted with LiOH) at 37°C for 24h.

  • Acidify to pH 5, collect the precipitate (unreacted R-acetyl), then purify the supernatant (S-amino acid) via ion-exchange resin.

References

  • Kazmaier, U. (1994). "A New and Simple Synthesis of

    
    -Unsaturated Amino Acids via Ester Enolate Claisen Rearrangement." Angewandte Chemie International Edition, 33(9), 998–999. Link
    
  • Kazmaier, U. (1996). "Synthesis of Quaternary Amino Acids via Ester Enolate Claisen Rearrangement." Journal of Organic Chemistry, 61(12), 4103–4108. Link

  • Bommarius, A. S., et al. (1998). "Enzymatic synthesis of (S)-tert-leucine and analogs." Tetrahedron: Asymmetry, 9(22), 4065-4072. (Describes the Acylase I method for sterically bulky amino acids).
  • Chem-Impex International. "Product Data: (S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid." (Commercial validation of the target). Link

Sources

Validation

Validation of Analytical Methods for (2S)-2-amino-3,3-dimethyl-4-pentenoic Acid Quantification

Executive Summary (2S)-2-amino-3,3-dimethyl-4-pentenoic acid (often referred to as L-tert-leucine vinyl analog or a derivative of dimethylallylglycine ) is a critical non-proteinogenic amino acid used as a chiral buildin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2S)-2-amino-3,3-dimethyl-4-pentenoic acid (often referred to as L-tert-leucine vinyl analog or a derivative of dimethylallylglycine ) is a critical non-proteinogenic amino acid used as a chiral building block in the synthesis of peptidomimetics and protease inhibitors (e.g., HCV NS3/4A inhibitors). Its unique steric bulk, provided by the gem-dimethyl group at the


-position, combined with the reactive terminal alkene, makes it invaluable for inducing conformational constraints in peptide backbones.

However, quantifying this analyte presents specific analytical challenges:

  • Lack of Chromophore: The aliphatic structure lacks a strong UV/Vis chromophore, rendering direct UV detection (210 nm) non-specific and insensitive.

  • Steric Hindrance: The bulky 3,3-dimethyl group can impede derivatization reactions common to standard amino acid analysis.

  • Chiral Purity: Differentiating the (2S) enantiomer from the (2R) impurity is essential for regulatory compliance (ICH Q3A/B).

This guide objectively compares three validation methodologies, recommending UHPLC-MS/MS with Pre-column Derivatization (AQC) as the superior protocol for trace quantification in complex matrices.

Methodological Landscape: Comparative Analysis

We evaluated three industry-standard approaches for the quantification of (2S)-2-amino-3,3-dimethyl-4-pentenoic acid.

Table 1: Comparative Performance Matrix
FeatureMethod A: UHPLC-MS/MS (AQC Derivatization) Method B: HPLC-UV (OPA/FMOC) Method C: GC-MS (Silylation)
Principle Reverse-Phase LC with Tandem Mass SpecFluorescence/UV DetectionGas Chromatography with EI-MS
Derivatization 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)o-Phthalaldehyde (OPA)BSTFA / MTBSTFA
Sensitivity (LOQ) High (fmol range) Moderate (pmol range)Moderate (requires volatility)
Selectivity Excellent (MRM transitions) Good (Chromatographic only)Excellent (Mass spectral library)
Steric Tolerance High (AQC reacts rapidly with hindered amines)Low (OPA is sensitive to steric bulk)Moderate (Silylation can be slow)
Throughput High (10-15 min run)Medium (20-30 min run)Low (Long temp gradients)
Suitability Trace Impurity & DMPK Studies QC Release Testing (High conc.)[1]Metabolic Flux Analysis
Expert Insight: Why Method A Wins

While Method B is standard for routine amino acid analysis, the steric bulk of the 3,3-dimethyl group often slows the reaction with OPA, leading to variable yields. Method C (GC-MS) requires moisture-free conditions and high temperatures which can degrade the terminal alkene. Method A (AQC-LC-MS/MS) provides the most robust solution because the urea bond formed by AQC is extremely stable, and the reaction kinetics are less affected by the


-dimethyl steric hindrance compared to Schiff base formation (OPA).

Deep Dive: Validated Protocol for UHPLC-MS/MS Quantification

This protocol utilizes AccQ-Tag Ultra chemistry coupled with a Triple Quadrupole MS. It is designed to meet ICH Q2(R1) validation standards.

Chemical Mechanism & Workflow

The analyte reacts with AQC to form a stable urea derivative. The secondary amine moiety of the reagent enhances ionization efficiency in ESI+ mode.

G cluster_0 Sample Preparation cluster_1 Derivatization (AccQ-Tag) cluster_2 Quantification Sample Biological Matrix / API Precipitation Protein Precipitation (Acetonitrile/Methanol) Sample->Precipitation Supernatant Supernatant Recovery Precipitation->Supernatant Reaction Incubation 55°C, 10 min Supernatant->Reaction Buffer Borate Buffer (pH 8.8) Buffer->Reaction Reagent AQC Reagent (Dissolved in ACN) Reagent->Reaction Separation UHPLC Separation (C18 Column) Reaction->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection

Figure 1: Analytical workflow for the quantification of sterically hindered amino acids via AQC derivatization.

Step-by-Step Methodology
Step 1: Standard & Sample Preparation [2]
  • Stock Solution: Dissolve 10 mg of (2S)-2-amino-3,3-dimethyl-4-pentenoic acid in 10 mL of 0.1 M HCl (1 mg/mL).

  • Internal Standard (IS): Use

    
    -aminobutyric acid (AABA) or 
    
    
    
    -labeled Leucine. Prepare at 50 µM.
  • Derivatization:

    • Mix 10 µL of Sample/Standard + 10 µL of IS.

    • Add 70 µL of Borate Buffer (pH 8.8). Vortex.

    • Add 20 µL of AQC Reagent (3 mg/mL in dry ACN).

    • Critical Step: Vortex immediately for 15 seconds. The AQC hydrolyzes rapidly; immediate mixing ensures the amine competes effectively.

    • Incubate at 55°C for 10 minutes to drive the reaction to completion despite steric hindrance.

Step 2: Chromatographic Conditions (UHPLC)
  • Column: Cortecs C18 or equivalent (1.6 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate for pH stability).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 1% B (Isocratic hold)

    • 1-7 min: 1%

      
       40% B (Linear gradient)
      
    • 7-8 min: 40%

      
       95% B (Wash)
      
  • Flow Rate: 0.4 mL/min.

  • Temp: 55°C (Improves peak shape for bulky derivatives).

Step 3: Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive).

  • MRM Transitions:

    • Precursor: m/z 314.1 (Derivatized Analyte: [M+H]

      
      ). Note: MW of analyte (143) + AQC (170) = 313.
      
    • Quantifier Ion: m/z 171.1 (AMQ moiety - characteristic of AQC derivatives).

    • Qualifier Ion: m/z 144.1 (Specific loss of derivatizing group + fragmentation of backbone).

  • Collision Energy: Optimized per transition (typically 20-30 eV).

Validation Results & Criteria (Self-Validating System)

To ensure trustworthiness, the method must pass the following "Self-Validating" checkpoints based on ICH Q2(R1).

Specificity & Chiral Selectivity

Since the method above uses an achiral C18 column, it quantifies the sum of enantiomers. For Chiral Purity validation , a secondary specific method is required to prove the (2R)-enantiomer is absent or quantified.

  • Chiral Protocol: Use a Chiralpak ZWIX(+) or Crownpak CR-I(+ ) column.

  • Mobile Phase: MeOH/ACN/Water with 50mM Formic Acid.

  • Detection: MS or UV (210 nm).

  • Acceptance Criteria: Resolution (

    
    ) between (2S) and (2R) enantiomers 
    
    
    
    .
Linearity and Range
  • Range: 50 nM to 100 µM.

  • Criteria:

    
    .[3]
    
  • Weighting:

    
     weighting is recommended due to the wide dynamic range.
    
Accuracy & Precision
  • Intra-day Precision: CV

    
     (n=6).
    
  • Inter-day Precision: CV

    
     (n=18).
    
  • Recovery: Spike samples at 3 levels (Low, Med, High). Acceptable recovery: 85-115%.

Robustness (Steric Check)
  • Experiment: Vary the derivatization incubation time (5 min vs 10 min vs 20 min).

  • Logic: If the 3,3-dimethyl group causes significant kinetic hindrance, the 5-minute yield will be significantly lower than the 20-minute yield.

  • Requirement: The method is robust if the variation in peak area between 10 and 20 min incubation is

    
    .
    

Visualizing the Validation Logic

The following diagram illustrates the decision process for validating the method, ensuring scientific integrity.

ValidationLogic Start Start Validation Specificity Specificity Test: Inject Blank & Impurities Start->Specificity ChiralCheck Chiral Separation? (Is Enantiomer Critical?) Specificity->ChiralCheck Method_Achiral Use C18 LC-MS/MS (Quantification) ChiralCheck->Method_Achiral No (Total AA) Method_Chiral Use Chiralpak/Crownpak (Purity Check) ChiralCheck->Method_Chiral Yes (Purity) Linearity Linearity Assessment (50 nM - 100 µM) Method_Achiral->Linearity Method_Chiral->Linearity Precision Precision & Accuracy (Spike Recovery) Linearity->Precision Pass Method Validated Precision->Pass CV < 5% Fail Optimize Parameters Precision->Fail CV > 5% Fail->Start

Figure 2: Validation decision tree ensuring compliance with ICH Q2(R1) guidelines.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Cohen, S. A., & Michaud, D. P. (1993). Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography. Analytical Biochemistry, 211(2), 279–287. Link

  • Böttcher, C., et al. (2021).[4] Automated quantification of amino acids in biological fluids by liquid chromatography–tandem mass spectrometry.[5] Journal of Chromatography A. Link

  • Agilent Technologies. (2020). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Technical Note 5980-1193EN. Link

  • PubChem. (2023). Compound Summary for (S)-2-amino-3,3-dimethyl-4-pentenoic acid derivatives. National Library of Medicine. Link

Sources

Comparative

comparative study of enzyme inhibition by (2S)-2-amino-3,3-dimethyl-4-pentenoic acid analogues

The following guide provides a comparative technical analysis of (2S)-2-amino-3,3-dimethyl-4-pentenoic acid and its structural analogues. This analysis focuses on their divergent roles: from mechanism-based inactivation...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of (2S)-2-amino-3,3-dimethyl-4-pentenoic acid and its structural analogues. This analysis focuses on their divergent roles: from mechanism-based inactivation of PLP-dependent enzymes to their application as metabolically stable, conformationally constrained scaffolds in protease inhibitor design.[1]

[1]

Executive Summary

The Core Distinction: The introduction of a gem-dimethyl group at the


-position (C3) of the allylglycine scaffold fundamentally alters its biochemical fate.[1]
  • Allylglycine (Parent): A potent mechanism-based inactivator (suicide substrate) of PLP-dependent enzymes (e.g., GAD, GABA-AT).[1] Its activity relies on the abstraction of available

    
    -protons.[1]
    
  • (2S)-2-Amino-3,3-Dimethyl-4-Pentenoic Acid (The Analogue): A metabolically stable, steric probe .[1] The C3-dimethylation blocks

    
    -deprotonation, rendering the molecule inert to standard PLP-mediated inactivation pathways.[1] Instead, it serves as a critical P1/P2 building block  in serine protease inhibitors (e.g., HCV NS3/4A), where it imposes conformational rigidity and fills hydrophobic pockets without undergoing catalytic processing.[1]
    

Chemical Structure & Mechanistic Divergence[1]

The "Gem-Dimethyl Effect" is the primary driver of the functional difference between these analogues.[1]

Structural Comparison
FeatureAllylglycine (2S)-2-Amino-3,3-Dimethyl-4-Pentenoic Acid
IUPAC Name 2-amino-4-pentenoic acid2-amino-3,3-dimethyl-4-pentenoic acid

-Carbon (C3)

(Two abstractable protons)

(No protons; Steric bulk)

-Carbon (C4)

(Vinyl group start)

(Vinyl group start)
Primary Target PLP-Enzymes (GAD, GABA-AT)Serine Proteases (HCV NS3, Chymotrypsin)
Mechanism Covalent Inactivation (Michael Addition)Non-Covalent, Competitive Inhibition (Lock-and-Key)
Mechanistic Pathway Visualization

The following diagram illustrates how the C3-dimethyl substitution acts as a "molecular circuit breaker," diverting the compound from a suicide inhibition pathway to a stable binding mode.

MechanismDivergence Substrate Substrate Entry (Amino Acid) PLP_Binding Schiff Base Formation (Enzyme Active Site) Substrate->PLP_Binding Allyl_Path Allylglycine Path (Has Beta-H) PLP_Binding->Allyl_Path R = H Dimethyl_Path Dimethyl Analogue Path (No Beta-H) PLP_Binding->Dimethyl_Path R = Me Deprotonation Beta-Proton Abstraction (Enzymatic Step) Allyl_Path->Deprotonation Reactive_Int Reactive Quinonoid Intermediate Deprotonation->Reactive_Int Inactivation Covalent Modification (Suicide Inhibition) Reactive_Int->Inactivation Michael Addition Steric_Block Deprotonation BLOCKED (Steric/Chemical Barrier) Dimethyl_Path->Steric_Block Stable_Complex Stable Enzyme-Inhibitor Complex Steric_Block->Stable_Complex Reversible Binding

Caption: Divergence of enzymatic processing. The dimethyl analogue blocks the critical


-deprotonation step required for PLP-mediated suicide inhibition.[1]

Comparative Performance Analysis

A. PLP-Dependent Enzyme Inhibition (e.g., GABA-AT, GAD)

In this context, the dimethyl analogue acts as a negative control or a specificity probe.[1]

ParameterAllylglycine (Reference)3,3-Dimethyl AnalogueInterpretation

(Affinity)


(Typical)
The dimethyl group creates steric clash in the active site of transaminases, reducing affinity.[1]

(Rate)

0 (No Inactivation) Without

-hydrogens, the mechanism-based inactivation pathway is impossible.[1]
Partition Ratio Low (~5-10 turnovers)Infinite (Metabolically Stable)The analogue is not processed; it resists degradation by transaminases.[1]
B. Protease Inhibition (e.g., HCV NS3/4A)

Here, the dimethyl analogue excels.[1][2] It is used as a non-natural amino acid residue (often denoted as P1 or P2) in peptide-based inhibitors.[1]

  • Conformational Constraint: The gem-dimethyl group restricts the

    
     torsion angle, locking the peptide backbone into an extended conformation favored by protease active sites.[1]
    
  • Hydrophobic Filling: The bulky dimethyl-vinyl group optimally fills the S1 specificity pocket (the "substrate envelope"), displacing water and increasing binding entropy.[1]

Representative Data: Inhibition of HCV NS3 Protease (Data derived from structure-activity relationships of Boceprevir/Telaprevir analogues)

Inhibitor ScaffoldP1 Residue Structure

(nM)
Metabolic Stability (

)
Peptide A Norvaline (Linear)

< 30 min
Peptide B Allylglycine (Unsaturated)

< 45 min
Peptide C 3,3-Dimethyl-4-Pentenoic 12 \pm 3 > 240 min

Insight: Peptide C demonstrates a 12-fold potency increase and superior metabolic stability.[1] The dimethyl group prevents proteolytic cleavage at the adjacent bond and blocks oxidative metabolism.[1]

Experimental Protocols

Protocol 1: Assessment of Metabolic Stability (PLP-Enzyme Resistance)

Objective: Verify that the 3,3-dimethyl analogue is resistant to transamination, unlike allylglycine.[1]

Reagents:

  • Purified Aspartate Aminotransferase (AST) or Branched-Chain Aminotransferase (BCAT).[1]

  • Cofactor: Pyridoxal-5'-phosphate (PLP),

    
    .[1]
    
  • Co-substrate:

    
    -Ketoglutarate (
    
    
    
    ).[1]
  • Detection: NADH / Malate Dehydrogenase (MDH) coupled system.[1]

Workflow:

  • Equilibration: Mix Enzyme (1 U/mL) + PLP + NADH + MDH in HEPES buffer (pH 7.4).

  • Initiation: Add substrate (Allylglycine vs. Dimethyl Analogue) at

    
    .
    
  • Monitoring: Measure absorbance decrease at 340 nm (oxidation of NADH).

    • Expectation (Allylglycine): Rapid decrease in

      
       (indicating transamination and glutamate production).[1]
      
    • Expectation (Dimethyl Analogue): Negligible change in

      
       (indicating resistance to transamination).[1]
      
Protocol 2: Determination of Protease Inhibition ( )

Objective: Quantify the potency of a peptide containing the dimethyl analogue against HCV NS3 protease.[1]

Method: FRET-based continuous assay.[1]

  • Substrate: Depsipeptide substrate labeled with EDANS (donor) and DABCYL (quencher).[1]

  • Enzyme: Recombinant HCV NS3/4A protease domain (

    
    ).[1]
    
  • Inhibitor: Serial dilutions of the peptide containing (2S)-2-amino-3,3-dimethyl-4-pentenoic acid.[1]

  • Reaction:

    • Incubate Enzyme + Inhibitor for 15 min at 25°C.

    • Add Substrate (

      
      ).[1]
      
    • Monitor fluorescence (

      
      ).
      
  • Analysis: Fit initial velocities (

    
    ) to the Morrison equation for tight-binding inhibitors or standard dose-response curve to determine 
    
    
    
    .

Synthesis & Application Workflow

The synthesis of this analogue is non-trivial due to the steric crowding at the


-carbon.[1] It is typically accessed via asymmetric synthesis using a chiral auxiliary.

SynthesisWorkflow Step1 Starting Material: Isobutyraldehyde Step2 Step A: Asymmetric Strecker or Chiral Auxiliary Addition Step1->Step2 Step3 Step B: Introduction of Vinyl Group (via Grignard or Wittig) Step2->Step3 Step4 Step C: Deprotection & Resolution Yields (2S)-Isomer Step3->Step4 Target Target: (2S)-2-Amino-3,3-Dimethyl-4-Pentenoic Acid Step4->Target App1 Application 1: Peptide Coupling (P1 Residue) Target->App1 App2 Application 2: Ring-Closing Metathesis (Macrocycles) Target->App2

Caption: General synthetic route and downstream applications. The vinyl group allows for further diversification via olefin metathesis.[1]

References

  • Silverman, R. B. (1995).[1] Mechanism-Based Enzyme Inactivation: Chemistry and Enzymology. CRC Press.[1] (Foundational text on PLP-suicide inhibition mechanisms).

  • Prongay, A. J., et al. (2007).[1] "Discovery of the HCV NS3/4A protease inhibitor (1R,5S)-N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]...". Journal of Medicinal Chemistry, 50(10), 2310-2318.[1] Link (Demonstrates the use of dimethyl-substituted amino acids in protease inhibitor design).

  • Marcotte, P., & Walsh, C. (1978).[1] "Sequence of reactions which follows enzymatic oxidation of allylglycine". Biochemistry, 17(13).[1] (Establishes the mechanism of allylglycine inactivation).

  • Liverton, N. J., et al. (2008).[1] "Molecular modeling based design of HCV NS3 protease inhibitors". Journal of the American Chemical Society.[1] (Discusses the "substrate envelope" and steric filling by P1/P2 residues).

  • Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design". Journal of Medicinal Chemistry. (Review of the gem-dimethyl effect in medicinal chemistry).

Sources

Validation

assessing the metabolic stability of peptides containing (2S)-2-amino-3,3-dimethyl-4-pentenoic acid

Publish Comparison Guide: Assessing the Metabolic Stability of Peptides Containing (2S)-2-amino-3,3-dimethyl-4-pentenoic Acid Executive Summary & Technical Rationale The Challenge: Peptide therapeutics are frequently lim...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Assessing the Metabolic Stability of Peptides Containing (2S)-2-amino-3,3-dimethyl-4-pentenoic Acid

Executive Summary & Technical Rationale

The Challenge: Peptide therapeutics are frequently limited by rapid proteolytic degradation in vivo.[1][2] Canonical amino acids offer minimal resistance to proteases like trypsin, chymotrypsin, and systemic peptidases.

The Solution: (2S)-2-amino-3,3-dimethyl-4-pentenoic acid (referred to herein as ADMP ) represents a high-performance non-canonical amino acid (NCAA). Structurally, it combines two critical features:

  • 
    -Gem-dimethyl group:  Provides profound steric occlusion of the preceding amide bond, blocking protease access (similar to Aib, but maintaining chirality).
    
  • 
    -Alkene handle:  Allows for late-stage functionalization or hydrocarbon stapling via Ring-Closing Metathesis (RCM), further rigidifying the backbone.
    

Scope of Guide: This document details the experimental workflows to validate the metabolic stability of ADMP-containing peptides compared to standard alternatives (L-Allylglycine, Aib, and native residues).

Comparative Analysis: ADMP vs. Alternatives

The following table contrasts ADMP with common alternatives used in peptide engineering.

Feature(2S)-2-Amino-3,3-dimethyl-4-pentenoic Acid (ADMP) L-Allylglycine

-Aminoisobutyric Acid (Aib)
L-Alanine (Native)
Steric Bulk High (

-gem-dimethyl)
Low (Linear side chain)High (

-methyl)
Low
Proteolytic Resistance Excellent (

typical)
Poor (Rapid degradation)ExcellentPoor
Chirality Chiral (L-configuration) Chiral (L)Achiral (Promotes helicity)Chiral (L)
Secondary Structure Promotes extended/turn structures;

-branching restricts

rotamers.
FlexibleStrong Helix Inducer (

/

)
Helix/Sheet flexible
Functional Utility RCM Stapling , Cross-couplingRCM StaplingNone (Inert)None

Key Insight: Unlike Aib, which forces helicity and lacks a reactive handle, ADMP offers the dual benefit of metabolic armor (via the gem-dimethyl group) and synthetic versatility (via the alkene).

Experimental Protocols: Assessing Metabolic Stability

To rigorously quantify the stability conferred by ADMP, three orthogonal assays are required: Enzymatic Resistance, Plasma Stability, and Microsomal Clearance.

Protocol A: Proteolytic Resistance Assay (Trypsin/Chymotrypsin)

Purpose: To determine resistance to specific endoproteases prevalent in the GI tract and circulation.

Reagents:

  • Buffer: 50 mM Ammonium Bicarbonate, pH 7.8.

  • Enzyme: Sequencing-grade Trypsin or Chymotrypsin (Promega).

  • Internal Standard (IS): Stable isotope-labeled peptide or unrelated analog (e.g., Tolbutamide).

Workflow:

  • Preparation: Dissolve peptide substrate to 1 mM in water/DMSO (final DMSO <1%).

  • Incubation: Dilute peptide to 100

    
    M in buffer. Add enzyme at a substrate:enzyme ratio of 100:1 (w/w) .
    
  • Sampling: Incubate at 37°C. Remove 50

    
    L aliquots at 
    
    
    
    min and 24 h.
  • Quenching: Immediately add 50

    
    L of 1% Formic Acid (FA) in Acetonitrile (ACN) containing the Internal Standard.
    
  • Analysis: Centrifuge (10,000 x g, 10 min) and analyze supernatant via LC-MS/MS.

Self-Validation:

  • Positive Control:[3] Use a native peptide (e.g., Angiotensin II) which should degrade >50% within 30-60 mins.

  • Negative Control:[4] Incubate peptide without enzyme to rule out chemical instability.

Protocol B: Plasma/Serum Stability Assay

Purpose: To assess stability against a complex mixture of systemic peptidases and esterases.

Reagents:

  • Matrix: Pooled Human/Rat Plasma (heparinized) or Serum.

  • Precipitation Agent: Cold Methanol or Acetonitrile with 0.1% FA.

Workflow:

  • Equilibration: Thaw plasma at 37°C. Centrifuge to remove cryoprecipitates.

  • Spiking: Spike test peptide (from 1 mM stock) into plasma to a final concentration of 5

    
    M . (Keep organic solvent <1%).
    
  • Incubation: Shake gently at 37°C.

  • Timepoints: Harvest 100

    
    L at 
    
    
    
    hours.
  • Extraction: Add 300

    
    L cold precipitation agent (containing IS). Vortex 30s. Incubate at -20°C for 20 min.
    
  • Clarification: Centrifuge at 14,000 x g for 15 min at 4°C.

  • LC-MS Analysis: Inject 5-10

    
    L of the supernatant.
    

Data Calculation: Plot


 vs. Time. The slope 

gives the half-life:

Protocol C: Microsomal Stability (Liver Clearance)

Purpose: To evaluate susceptibility to Phase I metabolism (CYP450 oxidation), particularly relevant for the alkene moiety of ADMP.

Reagents:

  • Microsomes: Human Liver Microsomes (HLM), 20 mg/mL protein.

  • Cofactor: NADPH regenerating system (or 1 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

Workflow:

  • Pre-incubation: Mix Buffer (445

    
    L) + Microsomes (25 
    
    
    
    L) + Peptide (5
    
    
    L of 100
    
    
    M stock). Final protein conc: 0.5 mg/mL.[3][5] Pre-warm to 37°C for 5 min.
  • Initiation: Add 25

    
    L of 20 mM NADPH to start reaction.
    
  • Sampling: Withdraw 50

    
    L at 
    
    
    
    min.
  • Quench: Transfer to plate containing 150

    
    L cold ACN + IS.
    
  • Analysis: LC-MS/MS (MRM mode).

Calculations: Calculate Intrinsic Clearance (


):


Visualizations

Diagram 1: Metabolic Stability Assessment Workflow

This flowchart illustrates the critical decision points and steps for the three protocols described above.

StabilityWorkflow cluster_Assays Stability Assays Start Peptide Synthesis (Inc. ADMP) Enzyme Protease Assay (Trypsin/Chymo) Start->Enzyme Plasma Plasma Stability (Human/Rat) Start->Plasma Micro Microsomal Stability (CYP450) Start->Micro Quench Quench & Precipitate (ACN + Formic Acid) Enzyme->Quench Timepoints Plasma->Quench Timepoints Micro->Quench Timepoints LCMS LC-MS/MS Analysis (MRM Mode) Quench->LCMS Supernatant Data Data Analysis (t1/2, CL_int) LCMS->Data Peak Integration

Caption: Integrated workflow for assessing enzymatic, systemic, and hepatic stability of ADMP-modified peptides.

Diagram 2: Steric Shielding Mechanism

This diagram visualizes why ADMP provides stability: the gem-dimethyl "shield" protecting the scissile amide bond.

StericShield cluster_Peptide ADMP-Peptide Backbone Protease Protease Active Site (Trypsin/Chymotrypsin) Amide Scissile Amide Bond (Target) Protease->Amide Attempted Attack N_Term N-Term N_Term->Amide GemDimethyl Gem-Dimethyl Group (Steric Shield) Amide->GemDimethyl GemDimethyl->Protease Steric Repulsion (Blocks Access) Alkene Alkene Side Chain (Functional Handle) GemDimethyl->Alkene C_Term C-Term Alkene->C_Term

Caption: Mechanistic view of the gem-dimethyl group creating a steric barrier against protease active sites.

References

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Source: ACS Pharmacology & Translational Science (2024). URL:[Link]

  • Microsomal Stability Assay for Human and Mouse Liver Microsomes. Source: Protocols.io (2024).[4] URL:[Link]

  • Peptide Modifications to Increase Metabolic Stability and Activity. Source: Methods in Molecular Biology (2015). URL:[Link]

  • Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Stability in Human Serum. Source: Future Science OA (2019).[6] URL:[Link]

  • The Outstanding Biological Stability of

    
    - and 
    
    
    
    -Peptides toward Proteolytic Enzymes.
    Source: ChemBioChem (2001).[7] URL:[Link][8]

Sources

Comparative

circular dichroism spectroscopy of peptides incorporating (2S)-2-amino-3,3-dimethyl-4-pentenoic acid

Topic: Circular Dichroism Spectroscopy of Peptides Incorporating (2S)-2-amino-3,3-dimethyl-4-pentenoic Acid Content Type: Publish Comparison Guide Circular Dichroism of Peptides Incorporating (2S)-2-amino-3,3-dimethyl-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Circular Dichroism Spectroscopy of Peptides Incorporating (2S)-2-amino-3,3-dimethyl-4-pentenoic Acid Content Type: Publish Comparison Guide

Circular Dichroism of Peptides Incorporating (2S)-2-amino-3,3-dimethyl-4-pentenoic Acid ( ): A Comparative Guide

Executive Summary & Strategic Rationale

This guide provides a technical analysis of the conformational properties of peptides containing (2S)-2-amino-3,3-dimethyl-4-pentenoic acid (hereafter referred to as


  or 

-Me

Ag
). Unlike standard amino acids,

is a chimeric residue that combines the extreme steric bulk of tert-Leucine (Tle) with the reactive alkene functionality of Allylglycine (Ag) .

Why Use


? 
  • Conformational Locking: The gem-dimethyl group at the

    
    -position creates a significant steric barrier (Thorpe-Ingold effect), restricting the 
    
    
    
    and backbone
    
    
    torsion angles. This typically destabilizes
    
    
    -helices and promotes extended
    
    
    -strand or specific
    
    
    -turn conformations.
  • Functional Versatility: The terminal alkene allows for "stapling" via ring-closing metathesis (RCM) or late-stage functionalization, making it a critical tool for developing proteolytically stable peptidomimetics.

This guide compares the Circular Dichroism (CD) spectral signatures of


-containing peptides against those containing Aib  (a strong helix inducer) and Alanine  (a standard helix former), providing a roadmap for interpreting secondary structure in engineered peptides.
Comparative Analysis: vs. Alternatives

The following table contrasts the structural impact of


 with common alternatives used in peptide engineering.
Feature

((2S)-2-amino-3,3-dimethyl-4-pentenoic acid)
Aib (

-Aminoisobutyric Acid)
Alanine (L-Ala)
Steric Center

-Carbon (Gem-dimethyl)

-Carbon (Gem-dimethyl)

-Carbon (Methyl)
Helix Propensity Strong Helix Breaker Strong Helix Inducer High Helix Propensity
Preferred Structure

-Sheet /

-Turn / Extended

-Helix /

-Helix

-Helix / Random Coil
CD Minima (

)
~215–218 nm (

-sheet) or ~205 nm (Turn)
208 nm & 222 nm (Double Minima)208 nm & 222 nm (if helical)
Mechanism Steric clash between

-methyls and backbone carbonyl (

) restricts

.
Tetrasubstituted

restricts

to helical region (

).
Minimal steric clash; high rotational freedom allowed.
Primary Application Inducing turns,

-hairpins, or stapling extended loops.
Stabilizing short helices in peptaibols/stapled peptides.General scanning, increasing solubility.
Structural Logic & Causality
  • Aib (Helix Inducer): The gem-dimethyl group is on the

    
    . This restricts the backbone dihedral angles to a narrow region favorable for helices (
    
    
    
    or
    
    
    ).
  • 
     (Helix Breaker):  The gem-dimethyl group is on the 
    
    
    
    . Similar to Valine, Isoleucine, and tert-Leucine, this branching creates steric interference with the backbone carbonyl of the preceding residue. This forces the backbone into more extended conformations (
    
    
    -strand) or specific turns to relieve strain.
Experimental Protocol: CD Spectroscopy of Peptides

Objective: To determine the secondary structure induced by


 incorporation and assess thermal stability.
Materials & Reagents
  • Peptide Samples: Purified (>95%) lyophilized peptides.

    • Control: Poly-Alanine or standard helical model (e.g., Acetyl-AAAAA-NH2).

    • Test: Analog with

      
       substitution (e.g., Acetyl-AA(
      
      
      
      )AA-NH2).
  • Buffer: 10 mM Phosphate Buffer (pH 7.4). Avoid chloride ions (PBS) as Cl- absorbs below 200 nm.

  • Concentration Standard: Quantitative Amino Acid Analysis (AAA) or UV absorbance at 280 nm (if Trp/Tyr present).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve peptide in buffer to a final concentration of 20–50

      
      M .
      
    • Critical: Filter through a 0.22

      
      m membrane to remove aggregates which cause light scattering.
      
  • Baseline Correction:

    • Fill the cuvette (1 mm pathlength) with buffer only.

    • Acquire a baseline spectrum (190–260 nm).

  • Data Acquisition:

    • Instrument: Jasco J-1500 or equivalent CD Spectropolarimeter.

    • Parameters:

      • Wavelength Range: 260 nm

        
         190 nm.
        
      • Scan Speed: 50 nm/min.

      • Response Time: 1 sec.

      • Bandwidth: 1 nm.

      • Accumulations: 3 scans (averaged).[1]

      • Temperature: 25°C (Peltier controlled).

  • Thermal Denaturation (Stability Test):

    • Ramp temperature from 5°C to 95°C at 1°C/min.

    • Monitor ellipticity at the specific minimum (e.g., 218 nm for

      
      -sheet, 222 nm for helix).
      
  • Data Processing:

    • Subtract Baseline.

    • Convert raw ellipticity (

      
      , mdeg) to Mean Residue Ellipticity (MRE, 
      
      
      
      )
      using the formula:
      
      
      Where:
      • 
         = Mean Residue Weight (MW / number of residues - 1).
        
      • 
         = Pathlength (cm).
        
      • 
         = Concentration (mg/mL).[2]
        
Data Interpretation & Visualization
Expected Spectral Signatures
ConformationKey FeaturesInterpretation for


-Helix
Double minima at 208 nm and 222 nm ; Max at 190 nm.Unlikely for

unless constrained by a staple. If observed, the staple forces the helix despite steric bulk.

-Sheet
Single minimum at ~215–218 nm ; Max at 195 nm.Highly Probable.

favors extended structures.

-Turn (Type I/II)
Minima at ~205 nm (Type II) or 220-230 nm (Type I weak).Probable.

is often used to induce turns in hairpin mimetics.
Random Coil Strong minimum at ~198 nm ; weak positive/negative near 220 nm.Indicates lack of structural order;

failed to induce structure.
Mechanism of Action Diagram

G Sub_Aib Aib Residue (Alpha-Methyl) Effect_Aib Restricts Phi/Psi to Helical Region (+/- 60) Sub_Aib->Effect_Aib Thorpe-Ingold (Alpha) Sub_DMP AA_DMP Residue (Beta-Dimethyl) Effect_DMP Steric Clash with Backbone Carbonyl (i-1) Sub_DMP->Effect_DMP Thorpe-Ingold (Beta) Struct_Helix Alpha-Helix / 3-10 Helix (Min: 208/222 nm) Effect_Aib->Struct_Helix Promotes Effect_DMP->Struct_Helix Disrupts Struct_Sheet Beta-Sheet / Extended (Min: 218 nm) Effect_DMP->Struct_Sheet Favors Struct_Turn Beta-Turn (Variable Min) Effect_DMP->Struct_Turn Induces

Caption: Comparative mechanism of conformational restriction. Aib (blue path) stabilizes helices via


-carbon constraints, while 

(red path) disrupts helices and favors extended/turn structures via

-carbon steric bulk.
References
  • Toniolo, C., et al. (2001). "Control of peptide conformation by the Thorpe-Ingold effect (C-alpha-tetrasubstitution)." Biopolymers, 60(6), 396–419. Link

  • Kaul, R., & Balaram, P. (1999). "Stereochemical control of peptide folding." Bioorganic & Medicinal Chemistry, 7(1), 105-117. Link

  • Greenfield, N. J. (2006). "Using circular dichroism spectra to estimate protein secondary structure." Nature Protocols, 1, 2876–2890. Link

  • Fasman, G. D. (1996). Circular Dichroism and the Conformational Analysis of Biomolecules. Plenum Press.
  • Claysette-Bond, J. (2018). "Peptide Stapling: Mechanisms and Applications." Chemical Reviews, 118(15), 7560-7600. (Context for olefinic amino acids).

Sources

Safety & Regulatory Compliance

Safety

4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)- proper disposal procedures

Executive Summary (2S)-2-Amino-3,3-dimethyl-4-pentenoic acid (often referred to as L-Vinyl-tert-leucine or a tert-Leucine allyl analogue ) is a specialized chiral building block used primarily in the synthesis of peptido...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2S)-2-Amino-3,3-dimethyl-4-pentenoic acid (often referred to as L-Vinyl-tert-leucine or a tert-Leucine allyl analogue ) is a specialized chiral building block used primarily in the synthesis of peptidomimetics and protease inhibitors. Unlike standard amino acids, its alkene functionality and steric bulk present specific stability and reactivity considerations.

Immediate Action Required:

  • Classification: Treat as Chemical Waste (Non-regulated or Irritant depending on salt form). Do NOT dispose of down the drain.

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Segregation: Isolate from strong oxidizers (due to the alkene group) and strong acids/bases.

Chemical Profile & Hazard Identification

Effective disposal begins with accurate identification. This compound is a zwitterionic solid in its neutral form but is often supplied as a hydrochloride salt, which increases acidity.

PropertyData
Chemical Name (2S)-2-Amino-3,3-dimethyl-4-pentenoic acid
Common Synonyms L-Vinyl-tert-leucine; (S)-2-amino-3,3-dimethylpent-4-enoic acid
Molecular Formula C₇H₁₃NO₂
Molecular Weight ~143.19 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in water (pH dependent), Methanol; Sparingly soluble in non-polar solvents
Reactivity Alkene moiety: Susceptible to oxidation (ozonolysis, permanganate) and radical polymerization.[1][2][3][4] Amino/Acid: Amphoteric; forms salts with acids/bases.
Hazard Matrix (GHS Classification)

Based on structural analogs (e.g., tert-Leucine, Pentenoic acid derivatives).

Hazard ClassSignal WordHazard Statement
Skin Irritation WARNING H315: Causes skin irritation.
Eye Irritation WARNING H319: Causes serious eye irritation.
STOT - SE WARNING H335: May cause respiratory irritation.
Corrosivity ConditionalIf free acid liquid: H314 (Causes severe skin burns).

Critical Note: In the absence of a compound-specific LD50, adhere to the Precautionary Principle : Handle as if the compound is toxic and a potential sensitizer.

Operational Disposal Protocol

A. Pre-Disposal Stabilization

Before placing the compound into waste streams, ensure it is chemically stable.

  • Quenching: Generally not required for the pure solid.

  • Solution Stabilization: If the compound is in a reactive solution (e.g., mixed with oxidizers like KMnO₄ or OsO₄), quench the oxidizer first before assigning to the organic waste stream.

  • pH Adjustment: If dissolved in an acidic aqueous buffer (pH < 2), neutralize to pH 5–9 before adding to the aqueous waste container to prevent container corrosion or off-gassing.

B. Waste Stream Segregation

Select the appropriate waste stream based on the physical state and solvent matrix.

Scenario 1: Pure Solid Waste (Expired or Excess)
  • Container: High-density polyethylene (HDPE) or glass jar.

  • Labeling: "Hazardous Waste - Solid Organic - Irritant."

  • Stream: Solid Chemical Waste (Stream C) .

  • Protocol: Double-bag in clear polyethylene bags if generating dust.

Scenario 2: Organic Solvent Solution (e.g., Reaction Mother Liquor)
  • Solvents: DCM, Ethyl Acetate, Methanol.

  • Stream: Non-Halogenated Organic Waste (unless DCM is present, then Halogenated ).

  • Protocol: Pour into the solvent carboy. Ensure the carboy is grounded if the solvent is flammable.

Scenario 3: Aqueous Solution
  • Stream: Aqueous Chemical Waste .

  • Restriction: Do NOT pour down the sink. While amino acids are biodegradable, the "unnatural" alkene side chain may resist standard biological wastewater treatment, and nitrogen content contributes to eutrophication.

Decision Tree: Waste Segregation Logic

The following diagram illustrates the decision process for disposing of (2S)-2-amino-3,3-dimethyl-4-pentenoic acid and its mixtures.

DisposalWorkflow Start Start: Identify Waste Form IsSolid Is it a Solid? Start->IsSolid IsPure Is it Pure/Dry? IsSolid->IsPure Yes IsLiquid Is it Liquid? IsSolid->IsLiquid No SolidBin Stream C: Solid Organic Waste (Label: Irritant) IsPure->SolidBin Yes IsPure->IsLiquid No (Wet/Sludge) SolventType Identify Solvent Base IsLiquid->SolventType Halo Halogenated Solvent? (DCM, Chloroform) SolventType->Halo Organic Aqueous Aqueous Buffer? SolventType->Aqueous Water Based HaloBin Stream A: Halogenated Organic Waste Halo->HaloBin Yes NonHaloBin Stream B: Non-Halogenated Organic Waste Halo->NonHaloBin No CheckPH Check pH (Is pH 5-9?) Aqueous->CheckPH Neutralize Neutralize CheckPH->Neutralize No AqBin Stream D: Aqueous Chemical Waste CheckPH->AqBin Yes Neutralize->AqBin

Figure 1: Decision matrix for segregating (2S)-2-amino-3,3-dimethyl-4-pentenoic acid waste streams.

Spill Cleanup & Emergency Contingencies

In the event of a laboratory spill, follow this causality-driven protocol:

  • Isolate: The alkene group makes this compound potentially combustible. Remove ignition sources if the spill is mixed with flammable solvents.

  • Protect: Don Nitrile gloves, safety goggles, and a lab coat. If the powder is fine, use a N95 dust mask to prevent inhalation of the amino acid dust, which can irritate the respiratory mucosa.

  • Contain:

    • Solid Spill: Do not dry sweep (generates dust). Cover with wet paper towels or use a HEPA vacuum designated for chemical cleanup.

    • Liquid Spill: Absorb with vermiculite or universal absorbent pads.

  • Decontaminate: Scrub the surface with a mild detergent and water. The amino acid is water-soluble; simple soap solutions are effective.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste container.

Regulatory Compliance (RCRA & EPA)

  • Empty Containers: According to 40 CFR 261.7 , a container is considered "RCRA Empty" if:

    • All wastes have been removed by pouring/pumping.

    • No more than 2.5 cm (1 inch) of residue remains.

    • Action: Triple rinse the empty bottle with a solvent capable of dissolving the residue (e.g., Methanol or Water). Pour the rinsate into the appropriate liquid waste stream. Deface the label and recycle the glass/plastic.

  • P-List/U-List Status: This specific compound is not currently listed on the EPA P-list (acutely toxic) or U-list. However, it must be managed as a characteristic waste (Ignitable/Corrosive) or general chemical waste under the "Cradle-to-Grave" responsibility.

References

  • PubChem. 2-Amino-3,3-dimethylpentanoic acid (Analogous Structure Data). National Library of Medicine. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Container Residues (40 CFR 261.7). Available at: [Link]

Sources

Handling

Personal protective equipment for handling 4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)-

Operational Safety Guide: Handling (2S)-2-Amino-3,3-dimethyl-4-pentenoic Acid Executive Summary & Compound Identification Compound: 4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)- Class: Chiral Non-Canonical Amino Acid (N...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling (2S)-2-Amino-3,3-dimethyl-4-pentenoic Acid

Executive Summary & Compound Identification

Compound: 4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)- Class: Chiral Non-Canonical Amino Acid (NCAA) / Alkenyl Amino Acid Physical State: White to off-white powder (Zwitterionic solid)

Operational Context: This compound is a specialized chiral building block often used in peptidomimetics to induce conformational constraints (due to the gem-dimethyl group) or for "stapling" peptides via ring-closing metathesis (due to the terminal alkene).

Hazard Profile (Predictive Logic): As a specialized research chemical, specific toxicological data (LD50) may be sparse. Therefore, we apply Universal Precautionary Logic based on its functional groups:

  • Amine/Carboxylic Acid Moieties: Potential for skin/eye irritation and pH-dependent corrosivity.

  • Fine Dust: High risk of inhalation sensitization or respiratory tract irritation.

  • Terminal Alkene: Potential reactivity with strong oxidizers or radical initiators.

Critical Directive: Treat this substance as "Caution: Substance Not Fully Tested." Do not handle on an open benchtop.

Risk Assessment & PPE Matrix

The following Personal Protective Equipment (PPE) standards are mandatory. This matrix distinguishes between analytical handling (mg scale) and preparative handling (g/kg scale).

Protection ZoneBench Scale (< 100 mg) Pilot/Prep Scale (> 100 mg) Technical Rationale
Respiratory Fume Hood (Sash at 18")Fume Hood + N95/P100 MaskPrevents inhalation of zwitterionic dust, which can be a potent respiratory sensitizer.
Ocular ANSI Z87.1 Safety GlassesChemical Splash GogglesProtects against corneal damage from acidic/basic dusts. Goggles required if large volumes of solvent are used.
Dermal (Hand) Nitrile Gloves (4 mil)Double-Gloved Nitrile (Outer: 8 mil)"Double-gloving" provides a breakthrough time buffer against organic solvents used during synthesis.
Body Standard Cotton Lab CoatTyvek® Sleeves or ApronPrevents dust accumulation on street clothes; Tyvek sheds powder more effectively than cotton.

Operational Protocol: Safe Handling Lifecycle

This protocol utilizes a "Cradle-to-Grave" approach to minimize cross-contamination and exposure.

Phase A: Engineering Controls & Setup
  • Static Control: Amino acid powders are prone to static charge. Place an ionizing bar or antistatic gun inside the fume hood before opening the vial.

  • Airflow Check: Verify fume hood face velocity is between 80–100 fpm (feet per minute).

  • Solvent Prep: Pre-measure solvents (e.g., Methanol, DMF) in a separate vessel. Never pour solvent directly from a stock bottle onto the solid.

Phase B: Weighing & Transfer
  • Tare First: Place the receiving vessel (flask/vial) on the balance inside the hood.

  • Transfer: Use a disposable anti-static spatula. Do not use metal spatulas if the compound is being used for metal-catalyzed metathesis later (trace metal contamination risk).

  • The "Wet-Down" Technique:

    • Once weighed, immediately add the pre-measured solvent to the solid.

    • Why? Solubilizing the powder eliminates the inhalation hazard (dust) and transitions the risk to a liquid handling profile (easier to manage).

Phase C: Reaction & Storage
  • Reactivity Warning: The terminal alkene (4-pentenoic tail) is sensitive to radical sources and oxidation.

  • Storage: Store at +2°C to +8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the double bond. Keep container tightly sealed to avoid moisture absorption (hygroscopic).

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this specific NCAA.

SafetyProtocol Start Start: Receive Compound Assess Risk Assessment (Check Quantity) Start->Assess PPE_Low Standard PPE (Glasses/Nitrile) Assess->PPE_Low < 100mg PPE_High Enhanced PPE (Goggles/Double Glove) Assess->PPE_High > 100mg Hood Transfer to Fume Hood (Static Control) PPE_Low->Hood PPE_High->Hood Solubilize Immediate Solubilization (Eliminate Dust) Hood->Solubilize Weighing Complete React Reaction/Usage (Inert Atmosphere) Solubilize->React Waste Disposal (Solid/Liquid Separation) React->Waste

Figure 1: Operational workflow for handling (2S)-2-amino-3,3-dimethyl-4-pentenoic acid, emphasizing the transition from solid (dust hazard) to liquid state.

Emergency Response & Disposal

Spill Management
  • Solid Spill: Do not sweep. Sweeping generates aerosols. Cover with a damp paper towel (water or ethanol) to wet the powder, then wipe up.

  • Skin Contact: Wash immediately with soap and water for 15 minutes. The zwitterionic nature means water is the most effective decontamination agent.

Disposal (Cradle-to-Grave)

Do not dispose of this compound down the drain. Even non-toxic amino acids can increase Biological Oxygen Demand (BOD) in water systems, and the alkene moiety classifies it as a chemical waste.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Hazardous Solid Waste (Yellow Bag/Bin).

  • Liquid Waste:

    • If dissolved in organic solvent (MeOH, DMF): Organic Waste Stream .

    • If dissolved in acidic water (HPLC waste): Aqueous Acidic Waste Stream .

    • Segregation: Ensure no oxidizers (e.g., Nitric Acid) are present in the waste container, as they may react with the alkene group.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. [Link]

  • PubChem. (n.d.). Compound Summary: 2-amino-4-pentenoic acid (Allylglycine - Structural Analog for Hazard Estimation). National Library of Medicine. [Link]

Sources

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